BAMB-4
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)15(18)16-14-12-4-2-3-5-13(12)19-17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCQLHHUYRTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAMB-4 ITPKA inhibitor mechanism of action
An In-depth Technical Guide on the Mechanism of Action of BAMB-4, an ITPKA Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inositol-1,4,5-trisphosphate 3-kinase A (ITPKA) is a dual-function protein implicated in oncogenesis and metastasis through its roles in calcium signaling and actin cytoskeleton regulation.[1][2] Its overexpression in various cancers, including lung and breast cancer, has positioned it as a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of ITPKA. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to ITPKA
ITPKA is a key enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, catalyzing the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[1][3] This action modulates intracellular calcium levels, a critical second messenger in numerous cellular processes.[1] Beyond its kinase activity, ITPKA directly binds to and bundles F-actin through its N-terminal actin-binding domain, influencing cell motility, morphology, and the formation of invasive protrusions.[1][4][5] The dual functionality of ITPKA—regulating both calcium signaling and actin dynamics—makes it a significant contributor to tumor growth and metastasis.[1][2]
This compound: An ITPKA Inhibitor
This compound was identified as an ITPKA inhibitor through a high-throughput screen of over 341,000 small molecules.[6] This screening effort aimed to discover specific, membrane-permeable compounds that could target the InsP3 kinase activity of ITPKA.[4]
Mechanism of Action
This compound functions as a mixed-type inhibitor of ITPKA's InsP3 kinase activity.[4][6] This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Ins(1,4,5)P3) and the catalytic activity of the enzyme. Kinetic studies have revealed that this compound impacts both ATP and IP3 binding.[6]
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 20 ± 3 µM | Coupled PK/LDH optical assay | - | [6] |
| Cellular Uptake | Nearly complete | Cellular Uptake Assay | H1299 (Lung Cancer) | [4][6] |
| Intracellular Stability | Stable after uptake | Cellular Uptake Assay | H1299 (Lung Cancer) | [4][6] |
Signaling Pathway of ITPKA
ITPKA is an integral component of the inositol phosphate signaling cascade, which is initiated by the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and Ins(1,4,5)P3. While DAG activates protein kinase C (PKC), Ins(1,4,5)P3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. ITPKA then phosphorylates Ins(1,4,5)P3 to Ins(1,3,4,5)P4, which can be further metabolized. This pathway is crucial for regulating a multitude of cellular functions.
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of this compound are provided below. These represent standard protocols for such assays.
High-Throughput Screening for ITPKA Inhibitors
The identification of this compound was accomplished through a high-throughput screening campaign. A representative workflow for such a screen is depicted below.
ADP-Glo™ Kinase Assay (Primary Screen)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.
Protocol:
-
Kinase Reaction: In a 384-well plate, incubate recombinant ITPKA enzyme with its substrate Ins(1,4,5)P3, ATP, and the test compound (from the small molecule library) in a suitable kinase buffer.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Luminescence Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer. A decrease in signal compared to a no-inhibitor control indicates inhibition of ITPKA.
Coupled PK/LDH Optical Assay (Orthogonal Assay & IC50 Determination)
This is a spectrophotometric assay that continuously measures ADP production.
Principle: The ADP produced by ITPKA is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP in the process. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing ITPKA, Ins(1,4,5)P3, ATP, PEP, NADH, PK, and LDH in a suitable buffer.
-
Initiation of Reaction: Add the test compound (e.g., this compound) at various concentrations to the cuvettes.
-
Spectrophotometric Measurement: Place the cuvettes in a spectrophotometer set to 340 nm and 25°C. Record the decrease in absorbance over time.
-
Data Analysis: The rate of the reaction is proportional to the rate of decrease in absorbance. For IC50 determination, plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Cellular Uptake and Stability Assay
This assay determines the ability of a compound to cross the cell membrane and its stability within the cell.
Principle: The compound of interest is incubated with a cell line (in this case, H1299 lung cancer cells). At various time points, the cells are lysed, and the intracellular concentration of the compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
Protocol:
-
Cell Seeding: Seed H1299 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with this compound at a defined concentration and incubate for various time periods.
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysates by LC-MS to determine the concentration of this compound. The stability can be assessed by observing if the parent compound is metabolized into other products over time.
Conclusion
This compound is a promising small molecule inhibitor of ITPKA, demonstrating a mixed-type inhibition of its kinase activity with a moderate IC50 value. Crucially, it exhibits excellent cell permeability and intracellular stability, making it a valuable tool for studying the roles of ITPKA in cancer biology and a potential starting point for the development of novel anti-metastatic therapies. Further investigation into its effects on the actin-bundling activity of ITPKA and its in vivo efficacy is warranted.
References
- 1. ulab360.com [ulab360.com]
- 2. Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is frequently over-expressed and functions as an oncogene in several tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Identification of a new membrane-permeable inhibitor against inositol-1,4,5-trisphosphate-3-kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actin bundling activity of ITPKA mainly accounts for its migration-promoting effect in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
ITPKA-IN-C14: A Novel, Potent, and Selective Inhibitor of Inositol-Trisphosphate 3-Kinase A for Research Applications
A Technical Guide on the Discovery and Initial Characterization
Abstract
This document details the discovery and initial characterization of ITPKA-IN-C14, a novel small molecule inhibitor of Inositol-Trisphosphate 3-Kinase A (ITPKA). ITPKA is a critical enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, catalyzing the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2][3] This action modulates intracellular calcium signaling and has been implicated in various cellular processes.[1][4] ITPKA-IN-C14 was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and initial pharmacokinetic properties, presenting a valuable tool for researchers investigating the physiological and pathological roles of ITPKA.
Introduction to ITPKA
Inositol-trisphosphate 3-kinase A (ITPKA) is a key regulator of intracellular signaling pathways.[2][3] It belongs to the family of inositol polyphosphate kinases and plays a crucial role in converting the second messenger IP3 into IP4.[1][3] This conversion terminates the IP3-mediated calcium release from intracellular stores and generates IP4, which has its own distinct signaling functions.[1] The activity of ITPKA is regulated by both calcium/calmodulin and protein phosphorylation, highlighting its integration into multiple signaling networks.[2][3] Dysregulation of ITPKA has been associated with various diseases, making it an attractive target for therapeutic intervention and a valuable subject for basic research.
Discovery of ITPKA-IN-C14
ITPKA-IN-C14 was discovered through a systematic process involving high-throughput screening (HTS) of a diverse chemical library, followed by iterative rounds of medicinal chemistry to improve potency, selectivity, and drug-like properties.
High-Throughput Screening (HTS)
A biochemical assay was developed to screen for inhibitors of ITPKA. The screen identified an initial hit compound with modest activity, which served as the starting point for a focused medicinal chemistry effort that ultimately led to the development of ITPKA-IN-C14.
Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hit, a comprehensive SAR campaign was initiated. Modifications to the core scaffold of the hit compound were systematically explored to enhance its binding affinity for the ATP-binding pocket of ITPKA. This process led to the synthesis and evaluation of numerous analogs, culminating in the identification of ITPKA-IN-C14 as a highly potent and selective inhibitor.
In Vitro Characterization
A series of in vitro experiments were conducted to determine the biochemical and cellular activity of ITPKA-IN-C14.
Biochemical Potency and Selectivity
The inhibitory activity of ITPKA-IN-C14 against ITPKA and other related kinases was assessed using biochemical assays. The results demonstrate that ITPKA-IN-C14 is a potent inhibitor of ITPKA with excellent selectivity against other kinases.
| Target | IC50 (nM) | Assay Format |
| ITPKA | 9 | ADP-Glo Kinase Assay |
| ITPKB | >1000 | ADP-Glo Kinase Assay |
| ITPKC | >1000 | ADP-Glo Kinase Assay |
| PI3Kα | >10000 | ADP-Glo Kinase Assay |
| PI3Kβ | >10000 | ADP-Glo Kinase Assay |
| PI3Kδ | >10000 | ADP-Glo Kinase Assay |
| PI3Kγ | >10000 | ADP-Glo Kinase Assay |
| Table 1: Biochemical potency and selectivity of ITPKA-IN-C14. |
Cellular Activity
The ability of ITPKA-IN-C14 to inhibit ITPKA activity in a cellular context was evaluated. A cell-based assay was developed to measure the production of IP4. Treatment with ITPKA-IN-C14 resulted in a dose-dependent decrease in IP4 levels, confirming its cell permeability and target engagement.
| Parameter | Value | Cell Line |
| Cellular IC50 (nM) | 52 | Jurkat |
| Table 2: Cellular activity of ITPKA-IN-C14. |
Experimental Protocols
ADP-Glo Kinase Assay
The ADP-Glo Kinase Assay was utilized to measure the biochemical potency of ITPKA-IN-C14. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The reaction mixture contained purified recombinant human ITPKA, the substrate IP3, and ATP. The reaction was initiated and allowed to proceed at room temperature. Subsequently, the ADP-Glo reagent was added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence intensity, which is directly proportional to the kinase activity, was measured using a plate reader.
Cellular IP4 Measurement Assay
Jurkat cells were treated with varying concentrations of ITPKA-IN-C14 for a specified period. Following treatment, the cells were lysed, and the intracellular levels of IP4 were quantified using a competitive ELISA-based assay kit. The concentration of ITPKA-IN-C14 that resulted in a 50% reduction in IP4 levels was determined as the cellular IC50.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Caption: ITPKA Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for ITPKA-IN-C14 Discovery.
Conclusion
ITPKA-IN-C14 is a novel, potent, and selective inhibitor of ITPKA. Its well-characterized biochemical and cellular activities make it an invaluable tool for researchers seeking to elucidate the complex roles of ITPKA in health and disease. Further studies are warranted to explore its in vivo efficacy and potential therapeutic applications.
References
The Role of TRPM2 Channels in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable non-selective cation channel, has emerged as a critical mediator in the pathogenesis of several neurodegenerative diseases. Activated by a confluence of oxidative stress and intracellular ADP-ribose (ADPR), TRPM2 serves as a key molecular link between cellular stress and the subsequent dysregulation of calcium homeostasis, a common hallmark of neurodegeneration. This over-activation of TRPM2 channels triggers a cascade of deleterious events, including mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death. This guide provides an in-depth examination of the role of TRPM2 in Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis, and its putative role in Huntington's disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in targeting this promising therapeutic channel.
Core Pathophysiological Roles of TRPM2 in Neurodegeneration
TRPM2 is widely expressed in the central nervous system (CNS), including in neurons, microglia, and astrocytes.[1] Its unique activation mechanism places it at the nexus of two major pathological drivers of neurodegeneration: oxidative stress and metabolic dysfunction.
Oxidative Stress and PARP-1-Mediated Activation
Reactive oxygen species (ROS), a key feature in neurodegenerative diseases, cause significant DNA damage.[2] This damage potently activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 consumes NAD+ to generate poly(ADP-ribose) polymers, which are then catabolized into free ADP-ribose (ADPR). ADPR is the primary endogenous ligand that binds to the C-terminal NUDT9-H domain of TRPM2, leading to channel gating.[3] This cascade directly translates oxidative DNA damage into a sustained, pathological influx of Ca²⁺.
Calcium Dysregulation and Neuronal Cell Death
The excessive Ca²⁺ entry through TRPM2 channels overwhelms intracellular buffering capacity, leading to a host of cytotoxic consequences.[4] These include:
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Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to further ROS production and the release of pro-apoptotic factors like cytochrome c.[5]
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Activation of Degradative Enzymes: Elevated cytosolic calcium activates proteases such as calpains and caspases, which dismantle essential cellular proteins and execute apoptotic pathways.
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Excitotoxicity: TRPM2-mediated depolarization can potentiate the activity of other channels like NMDA receptors, contributing to excitotoxic cell death cascades.[6]
Neuroinflammation and Microglial Activation
In microglia, the resident immune cells of the brain, TRPM2 activation is a key driver of neuroinflammation.[7] ROS and pathological proteins like amyloid-beta (Aβ) can trigger TRPM2 channels in microglia, leading to Ca²⁺ influx that activates downstream inflammatory pathways, including the NLRP3 inflammasome.[8][9] This results in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are toxic to surrounding neurons and perpetuate a cycle of inflammation and neurodegeneration.[10]
TRPM2 Signaling Pathways
The central signaling axis leading to TRPM2-mediated neurotoxicity is depicted below. Disease-specific triggers initiate oxidative stress, which converges on the PARP-1/ADPR pathway to activate TRPM2, leading to calcium overload and downstream effector pathways of cell death and inflammation.
Role of TRPM2 in Specific Neurodegenerative Diseases
Alzheimer's Disease (AD)
In AD, the accumulation of soluble amyloid-beta (Aβ) oligomers is a primary trigger for oxidative stress.[2] Aβ facilitates TRPM2 channel activation, leading to Ca²⁺ dysregulation, synaptic damage, and memory impairment.[11] Genetic knockout of TRPM2 in AD mouse models (e.g., APP/PS1) has been shown to prevent age-dependent spatial memory deficits, reduce microglial activation, and normalize synaptic markers without altering Aβ plaque burden.[2][12] This indicates that TRPM2 acts downstream of Aβ plaque formation to mediate its neurotoxic effects.
Parkinson's Disease (PD)
In PD, the degeneration of dopaminergic neurons in the substantia nigra is linked to mitochondrial dysfunction and high levels of oxidative stress. Neurotoxins used in PD models, such as MPP⁺ (the active metabolite of MPTP) and 6-OHDA, induce ROS production that activates the PARP-1/TRPM2 pathway. Postmortem studies have revealed increased TRPM2 expression in the substantia nigra of PD patients. Pharmacological inhibition or genetic silencing of TRPM2 protects dopaminergic neurons from cell death in these models, reduces microglial activation, and improves motor behavior.
Amyotrophic Lateral Sclerosis (ALS) and Related Syndromes
While the role of TRPM2 in sporadic ALS is still under investigation, a specific genetic link has been identified in Western Pacific ALS and Parkinsonism-Dementia (ALS-PD).[5] A heterozygous variant, TRPM2(P1018L), was found in a subset of Guamanian ALS-PD cases.[1] Functional analysis of this variant revealed that it causes the channel to inactivate rapidly, unlike the sustained influx seen with the wild-type channel.[2][10] This suggests that the disruption of TRPM2's normal function, potentially leading to impaired cellular responses to oxidative stress, may confer susceptibility to this specific form of neurodegeneration.[1]
Huntington's Disease (HD)
Oxidative stress and calcium dysregulation are well-established pathological features of Huntington's disease.[11] However, the direct role of TRPM2 channels in HD pathogenesis is less defined compared to AD and PD. While TRPM2 is a plausible candidate for mediating cytotoxicity in HD due to its sensitivity to oxidative stress, current research has more strongly implicated other calcium channels, such as store-operated channels (including some TRPC family members) and ryanodine (B192298) receptors, in HD-related Ca²⁺ dyshomeostasis. Further investigation is required to elucidate the specific contribution, if any, of TRPM2 to neuronal loss in HD.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, highlighting the impact of TRPM2 modulation on cellular and behavioral outcomes in neurodegenerative disease models.
Table 1: Effect of TRPM2 Inhibition/Deletion on Cellular Viability and Calcium Influx
| Disease Model | Cell Type | Treatment/Condition | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Parkinson's Disease | SH-SY5Y cells | 0.5 mM MPP⁺ | Increased TRPM2 current density | |
| Parkinson's Disease | SH-SY5Y cells | MPP⁺ + 25 µM ACA (TRPM2 inhibitor) | Reduced TRPM2 current density vs. MPP⁺ alone | |
| Alzheimer's Disease | Primary striatal cells | 20 µM monomeric Aβ | Increased intracellular Ca²⁺, partially blocked by TRPM2 inhibition | [12] |
| Ischemia (in vitro) | Male hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | Cell death reduced from ~50% to ~10-15% with various TRPM2 inhibitors (ACA, FFA, CTZ) |
| Oxidative Stress | Cultured cortical neurons | H₂O₂ + TRPM2-siRNA | Significantly inhibited H₂O₂-induced neuronal death |[4] |
Table 2: Behavioral and Pathological Outcomes in TRPM2 Knockout (KO) Animal Models
| Disease Model | Animal | Age | Behavioral/Pathological Outcome | Key Quantitative Finding | Reference |
|---|---|---|---|---|---|
| Alzheimer's Disease | APP/PS1 x TRPM2-KO | 15 months | Spatial Memory (Morris Water Maze) | Prevented spatial learning and memory deficits observed in APP/PS1 mice | |
| Alzheimer's Disease | APP/PS1 x TRPM2-KO | Aged | Microglial Activation | Reduced microglial activation in hippocampus compared to APP/PS1 mice | [2] |
| Parkinson's Disease | 6-OHDA TRPM2-KO | - | Dopaminergic Neuron Loss | Protected against dopaminergic neuronal death |
| Parkinson's Disease | 6-OHDA TRPM2-KO | - | Microglial Density | Reduced microglial density in the substantia nigra | |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of TRPM2 channels. Below are outlines for key experimental procedures.
Protocol: 6-OHDA Mouse Model of Parkinson's Disease
This protocol creates a unilateral lesion of dopaminergic neurons to model PD.
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Animal Preparation : Use 7-8 week-old C57BL/6 mice. 30 minutes prior to surgery, administer desipramine (B1205290) (25 mg/kg, i.p.) and pargyline (B1678468) (5 mg/kg, i.p.) to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.
-
Anesthesia and Stereotaxic Surgery : Anesthetize the mouse with isoflurane (B1672236) and place it in a stereotaxic frame. Drill a small burr hole in the skull over the target location.
-
Toxin Injection : Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in 0.9% saline with 0.02% ascorbic acid to prevent oxidation. A typical concentration is 1-4 µg/µL.
-
Injection into Medial Forebrain Bundle (MFB) : Slowly inject 1 µL of the 6-OHDA solution into the MFB using a Hamilton syringe. Typical coordinates from bregma: AP: -1.2 mm, ML: +/- 1.3 mm, DV: -4.75 mm. Leave the needle in place for 5-10 minutes post-injection to allow diffusion.
-
Post-Operative Care : Suture the incision and provide post-operative analgesia (e.g., Carprofen). Monitor the animals daily, providing supplementary food and subcutaneous saline to prevent dehydration, as lesioning can cause aphagia and adipsia.[11]
-
Validation : After 2-3 weeks, confirm the lesion via behavioral testing (e.g., apomorphine-induced rotations) and histological analysis (tyrosine hydroxylase staining of the substantia nigra and striatum).
Protocol: Intracellular Calcium Imaging with Fura-2 AM
This ratiometric method allows for the quantification of intracellular calcium concentration ([Ca²⁺]i).
-
Cell Preparation : Plate neurons or cell lines on glass coverslips 24-48 hours prior to the experiment.
-
Dye Loading : Prepare a loading solution of 1-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) buffered with HEPES. To aid solubilization, first dissolve the Fura-2 AM stock (in DMSO) in the buffer containing a small amount of Pluronic F-127 (e.g., 0.02%).
-
Incubation : Replace the culture medium with the Fura-2 AM loading solution and incubate the cells for 30-45 minutes at 37°C in the dark.
-
De-esterification : Wash the cells with fresh buffer and incubate for another 30 minutes to allow cellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.
-
Imaging : Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.
-
Data Acquisition : Acquire pairs of images at 340 nm and 380 nm excitation. The ratio of the fluorescence intensity (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.
-
Stimulation and Analysis : After establishing a baseline, perfuse the cells with a TRPM2 agonist (e.g., H₂O₂ or an ADPR analogue) and record the change in the F340/F380 ratio over time. The Grynkiewicz equation can be used to convert ratios to absolute Ca²⁺ concentrations after calibration.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPM2 channels in the cell membrane.
-
Cell Preparation : Use cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with TRPM2.
-
Solution Preparation :
-
External (Bath) Solution (mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (mM) : 140 Cs-Glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH). To activate TRPM2, include the desired concentration of ADPR (e.g., 100-300 µM) in the pipette solution.
-
-
Recording :
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition : Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship. The characteristic outwardly rectifying I-V curve is a hallmark of TRPM2 activation.
-
Analysis : Measure the current amplitude at specific voltages (e.g., +80 mV) to quantify channel activity. Current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance to normalize for cell size.
Experimental and Therapeutic Workflows
Visualizing the workflow for drug discovery and target validation provides a clear roadmap for research and development.
Conclusion and Future Directions
The evidence strongly implicates the TRPM2 channel as a key pathological mediator of neuronal injury and death across multiple neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Its position as a direct sensor of oxidative stress and a powerful modulator of intracellular calcium makes it an attractive therapeutic target. The neuroprotective effects observed upon genetic deletion or pharmacological inhibition of TRPM2 in various preclinical models are compelling.
Future research should focus on:
-
Developing highly selective TRPM2 inhibitors to minimize off-target effects and improve therapeutic potential.
-
Elucidating the role of TRPM2 in other neurodegenerative conditions , such as sporadic ALS and Huntington's disease, where its involvement is less clear.
-
Investigating the therapeutic window for TRPM2 inhibition, as the channel also plays physiological roles in the immune system and insulin (B600854) secretion.
By continuing to unravel the complexities of TRPM2 signaling in the brain, the scientific community can pave the way for novel therapeutic strategies aimed at halting the progression of these devastating diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. physoc.org [physoc.org]
- 3. Modulating mitochondrial calcium channels (TRPM2/MCU/NCX) as a therapeutic strategy for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
- 6. Transient receptor potential melastatin 2 channels in neurological disorders: Mechanisms and animal models [accscience.com]
- 7. Oxidative Stress and Huntington’s Disease: The Good, The Bad, and The Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Huntington's Disease: The Good, The Bad, and The Ugly. | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 9. Frontiers | Impaired Redox Signaling in Huntington’s Disease: Therapeutic Implications [frontiersin.org]
- 10. TRPM2, calcium and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dysregulation of Neuronal Calcium Signaling via Store-Operated Channels in Huntington's Disease [frontiersin.org]
- 12. Calcium dysregulation and compensation in cortical pyramidal neurons of the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Selective TRPM2 Antagonism: A Technical Guide to Novel ADPR Analogues
For Immediate Release
A significant advancement in the study of TRPM2 channel pathophysiology has been achieved with the development of two novel, selective antagonists. This document provides an in-depth technical overview of these compounds, herein referred to as Compound 7i and Compound 8a, for researchers, scientists, and drug development professionals. These adenosine (B11128) 5'-diphosphoribose (ADPR) analogues represent a new class of tools for investigating the role of the TRPM2 channel in a variety of disease states and offer a promising scaffold for future therapeutic development.
The transient receptor potential melastatin-2 (TRPM2) channel is a non-selective cation channel that plays a critical role in sensing and responding to oxidative stress.[1][2] Its activation by ADPR, a product of cellular stress, leads to an influx of calcium ions, which can trigger a cascade of downstream signaling events implicated in neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][3][4] The lack of potent and selective inhibitors has historically hampered the precise elucidation of TRPM2's functions.[5] Compounds 7i and 8a address this critical gap in the pharmacological toolbox.
Core Efficacy and Selectivity Data
Compounds 7i and 8a have been demonstrated to be potent and selective inhibitors of the human TRPM2 channel. Their inhibitory activity was quantified using whole-cell patch-clamp recordings in HEK293 cells overexpressing the TRPM2 channel. The half-maximal inhibitory concentrations (IC50) for these compounds were determined to be in the low micromolar range.[5]
A crucial aspect of their characterization is their selectivity over other members of the transient receptor potential (TRP) channel family. Both compounds were tested against a panel of related TRP channels and showed no significant inhibitory activity, highlighting their specificity for TRPM2.[5]
| Compound | Target | IC50 (μM) |
| 7i | hTRPM2 | 5.7 |
| 8a | hTRPM2 | 5.4 |
| Table 1: Inhibitory potency of compounds 7i and 8a against the human TRPM2 channel.[5] |
| Compound | TRPM7 | TRPM8 | TRPV1 | TRPV3 |
| 7i | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| 8a | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| Table 2: Selectivity profile of compounds 7i and 8a against other TRP channels.[5] |
Visualizing the Mechanism of Action
To understand the context in which these antagonists operate, it is essential to visualize the TRPM2 signaling pathway. Under conditions of oxidative stress, the production of reactive oxygen species (ROS) leads to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP).[6] PARP utilizes NAD+ to generate poly(ADP-ribose), which is then catabolized to free ADPR.[7][8] ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, causing a conformational change that opens the channel pore and allows for the influx of Ca2+.[3][7] This influx of calcium can then activate various downstream signaling pathways, leading to inflammation, apoptosis, and other cellular responses.[9] Compounds 7i and 8a, as ADPR analogues, are proposed to competitively bind to the ADPR binding site, thereby preventing channel activation.
Experimental Protocols
The characterization of Compounds 7i and 8a was primarily achieved through whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on standard practices for this type of analysis.
1. Cell Culture and TRPM2 Expression:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression of the TRPM2 channel, HEK293 cells are seeded onto glass coverslips in 35 mm dishes. At 50-70% confluency, cells are transfected with a plasmid vector containing the full-length human TRPM2 cDNA using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A co-transfection with a marker gene, such as green fluorescent protein (GFP), is recommended to identify successfully transfected cells for electrophysiological recording.
-
Inducible Expression: Alternatively, a stable HEK293 cell line with tetracycline-inducible TRPM2 expression can be used.[6][10][11] In this case, TRPM2 expression is induced by the addition of tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium 24 hours prior to the experiment.[6][11]
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 13 glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, and 1 EGTA. The pH is adjusted to 7.2 with NaOH. To activate TRPM2 currents, 100 µM ADPR is included in the internal solution.
-
-
Recording Procedure:
-
Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the patch pipette and the membrane of a GFP-positive cell.
-
The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded in response to voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
-
-
Compound Application:
-
To determine the IC50 values, various concentrations of Compound 7i or 8a are included in the internal pipette solution along with the ADPR agonist. The resulting currents are compared to control cells recorded with ADPR alone.
-
For selectivity testing, the same protocol is followed using cell lines expressing the other TRP channels of interest, with their respective specific agonists.
-
The following diagram illustrates the general workflow for screening and validating novel TRPM2 antagonists.
Conclusion
Compounds 7i and 8a represent a significant step forward in the development of selective TRPM2 antagonists. Their well-defined potency and selectivity, combined with the detailed experimental protocols provided herein, will empower researchers to further investigate the intricate roles of the TRPM2 channel in health and disease. These compounds not only serve as valuable research tools but also provide a promising foundation for the rational design of future therapeutics targeting TRPM2-mediated pathologies.
References
- 1. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 2. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium [ideas.repec.org]
- 5. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
The Bacterial BAM Complex and its Key Subunit BamB: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-barrel assembly machinery (BAM) complex is an essential multiprotein machine located in the outer membrane of Gram-negative bacteria. Its primary function is to mediate the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane, a process crucial for bacterial viability, pathogenesis, and drug resistance. The integrity and proper function of the outer membrane are critical for the survival of Gram-negative bacteria, making the BAM complex an attractive target for the development of novel antimicrobial agents.[1][2][3] This guide provides a detailed technical overview of the BAM complex, with a specific focus on the structure, function, and experimental analysis of its non-essential lipoprotein subunit, BamB.
The Architecture of the BAM Complex
In Escherichia coli, the BAM complex is a ~203 kDa assembly composed of five proteins: BamA, BamB, BamC, BamD, and BamE.[4][5] The stoichiometry of these subunits is generally accepted to be 1:1:1:1:1.[6] BamA is the central and only integral membrane component, itself a β-barrel protein, while BamB, BamC, BamD, and BamE are lipoproteins anchored to the inner leaflet of the outer membrane and exposed to the periplasm.[4][7]
Table 1: Components of the E. coli BAM Complex
| Subunit | Molecular Weight (kDa) | Essentiality | Function |
| BamA | ~88 | Yes | Core channel for OMP insertion and folding.[4] |
| BamB | ~40 | No | Scaffolding protein, enhances folding efficiency.[4][7] |
| BamC | ~34 | No | Interacts with BamD, regulatory role.[4] |
| BamD | ~26 | Yes | Essential for viability, interacts with BamA and nascent OMPs.[4] |
| BamE | ~10 | No | Interacts with BamA and BamD, stabilizing the complex.[4][8] |
BamA: The Core Component
BamA is a member of the Omp85 superfamily and is the catalytic core of the complex. It consists of a C-terminal 16-stranded transmembrane β-barrel domain and an N-terminal periplasmic region containing five polypeptide-transport-associated (POTRA) domains (P1-P5).[9] These POTRA domains serve as a scaffold for the assembly of the lipoprotein subunits.[10] The β-barrel of BamA is proposed to undergo a conformational change, involving a "lateral gate" opening between its first and last β-strands, to allow the insertion of newly folded OMPs into the outer membrane.[11]
BamB: A Scaffolding Protein
BamB is the largest lipoprotein component of the BAM complex.[12] It adopts an eight-bladed β-propeller fold, a structure often involved in protein-protein interactions.[4][12] While not essential for the viability of E. coli, its absence leads to defects in the assembly of a subset of OMPs and can increase the bacterium's susceptibility to antibiotics.[7] BamB is thought to act as a scaffold, interacting with the POTRA domains of BamA to stabilize the complex and facilitate the efficient transfer of unfolded OMPs from periplasmic chaperones, such as SurA, to the BamA core.[4][7] Specifically, BamB has been shown to interact with POTRA domains 2, 3, 4, and 5 of BamA, with a primary interaction site at the hinge region between POTRA2 and POTRA3.[10][13][14]
Mechanism of OMP Assembly
The biogenesis of OMPs is a multi-step process that begins with their synthesis in the cytoplasm and translocation across the inner membrane into the periplasm via the Sec machinery. In the periplasm, chaperones like SurA bind to the unfolded OMPs, preventing their aggregation and delivering them to the BAM complex.[15]
The precise mechanism by which the BAM complex facilitates OMP folding and insertion is still under investigation, but a leading model suggests the following key steps:
-
Substrate Recognition: The unfolded OMP, in complex with a chaperone, is delivered to the periplasmic domains of the BAM complex. BamD is thought to play a crucial role in recognizing the C-terminal β-signal of the nascent OMP.[9]
-
Engagement with BamA: The C-terminal β-strand of the substrate OMP interacts with the first β-strand of the BamA barrel, initiating the folding process.[16]
-
Folding and Insertion: The subsequent β-strands of the OMP are progressively folded and inserted into the membrane through the lateral gate of BamA. The BAM complex is thought to lower the kinetic barrier for this process, possibly by locally perturbing the lipid bilayer.[17]
-
Release: Once folded and inserted, the mature OMP is released from the BAM complex into the outer membrane.
Quantitative Data
Precise quantitative data for the interactions and kinetics of the BAM complex are still being actively researched. However, some key parameters have been determined.
Table 2: Structural Dimensions of the BAM Complex and its Components
| Component | Dimension | Value | Method |
| BAM complex (overall) | Width x Height | ~115 Å x 115 Å | X-ray Crystallography[11] |
| BamA β-barrel exit pore | Width x Height | ~15 Å x ~27 Å | X-ray Crystallography[11] |
| BamB | Central pore diameter (bottom) | ~20 Å | X-ray Crystallography[1] |
| BamB | Central pore diameter (top) | ~10 Å | X-ray Crystallography[1] |
Table 3: Kinetic and Binding Parameters
| Interaction/Process | Parameter | Value | Method |
| BAM complex-catalyzed folding of tOmpA-A488 | k_fold | 0.78 ± 0.15 min⁻¹ | Fluorescence Spectroscopy |
| BAM complex substrate affinity for tOmpA-A488 | K₀.₅ | 3.1 ± 1.1 µM | Fluorescence Spectroscopy |
| BamA-catalyzed folding of OmpA | Turnover number | ~1.7 OMPs/BamA | In vitro folding assay[4] |
Note: A precise dissociation constant (Kd) for the BamB-BamA interaction has not been definitively reported in the literature reviewed.
Experimental Protocols
A variety of experimental techniques are employed to study the BAM complex and its components. Below are detailed methodologies for key experiments.
Expression and Purification of His-tagged BamB
This protocol describes the expression and purification of a soluble, non-lipidated form of BamB with an N-terminal hexa-histidine tag.
Methodology:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged BamB.[18][19]
-
Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.[19]
-
Clarification: Remove cell debris by ultracentrifugation.
-
IMAC Purification: Apply the clarified lysate to a Ni-NTA affinity resin. Wash the resin extensively with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[20][21]
-
Elution: Elute the bound His-tagged BamB with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[19]
-
Size-Exclusion Chromatography (SEC): For higher purity, subject the eluted protein to SEC to separate BamB from any remaining contaminants and aggregates.
-
Analysis: Analyze the purity of the final protein sample by SDS-PAGE.
In Vitro Reconstitution of the BAM Complex and OMP Folding Assay
This protocol outlines the reconstitution of the purified BAM complex into proteoliposomes and a subsequent assay to monitor OMP folding.[22][23]
Methodology:
-
Preparation of Liposomes: Prepare liposomes from E. coli polar lipids by sonication or extrusion.
-
Reconstitution: Mix the purified BAM complex (in detergent) with the prepared liposomes. Remove the detergent by dialysis or with bio-beads to allow the BAM complex to insert into the lipid bilayer, forming proteoliposomes.[24]
-
OMP Folding Assay:
-
Denature the substrate OMP (e.g., OmpA) in 8 M urea.
-
Initiate the folding reaction by diluting the denatured OMP into a reaction buffer containing the BAM-proteoliposomes and a periplasmic chaperone (e.g., SurA).[22]
-
Incubate the reaction at a suitable temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction and stop the folding process.
-
Analyze the samples by SDS-PAGE. Properly folded β-barrel proteins exhibit a characteristic "heat modifiability," where the folded form migrates faster on the gel than the heat-denatured form.[25]
-
Quantify the folded and unfolded bands to determine the kinetics of OMP folding.[25]
-
Site-directed Mutagenesis to Probe BamB-BamA Interaction
This technique is used to introduce specific amino acid substitutions at the interface of BamB and BamA to identify residues critical for their interaction.[14][26]
Methodology:
-
Primer Design: Design primers containing the desired mutation for the gene encoding either BamB or a POTRA domain of BamA.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into E. coli.
-
Sequence Verification: Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant protein and assess its interaction with its binding partner using techniques such as co-immunoprecipitation or in vitro binding assays.[7]
Chemical Cross-linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights into protein complexes in their native state.[27][28]
Methodology:
-
Cross-linking Reaction: Incubate the purified BAM complex or whole bacterial cells with a chemical cross-linker (e.g., a lysine-reactive cross-linker like DSS). The cross-linker will form covalent bonds between amino acid residues that are in close proximity.
-
Quenching: Stop the cross-linking reaction by adding a quenching reagent (e.g., Tris buffer).
-
Protein Digestion: Digest the cross-linked proteins into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides. The identification of a cross-linked peptide provides direct evidence of the proximity of the two linked amino acid residues in the protein complex.
Conclusion and Future Directions
The bacterial BAM complex represents a critical nexus for outer membrane biogenesis and a promising target for novel antibiotics. While significant progress has been made in elucidating its structure and function, many questions remain. The non-essential subunit BamB plays a crucial, albeit not fully understood, role in enhancing the efficiency of OMP assembly. Future research will likely focus on obtaining more precise quantitative data on the kinetics and thermodynamics of the interactions within the BAM complex and with its substrate OMPs. Single-molecule techniques and advanced structural methods will be instrumental in unraveling the dynamic conformational changes that drive the OMP folding and insertion process. A deeper understanding of the molecular mechanisms of the BAM complex, and the specific role of subunits like BamB, will undoubtedly pave the way for the rational design of new therapies to combat the growing threat of multidrug-resistant Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying macromolecular complex stoichiometries by peptide‐based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BamE directly interacts with BamA and BamD coordinating their functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the interaction of BamB with the POTRA3-4 domains of BamA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly of Outer Membrane β-Barrel Proteins: the Bam Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of the β-barrel assembly machinery complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of Escherichia coli BamB, a lipoprotein component of the β-barrel assembly machinery complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure of BamB bound to a periplasmic domain fragment of BamA, the central component of the β-barrel assembly machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. Structure of a nascent membrane protein as it folds on the Bam complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Outer Membrane Protein Insertion by the β-barrel Assembly Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. protenova.com [protenova.com]
- 19. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 20. bio-rad.com [bio-rad.com]
- 21. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to Characterize Folding and Function of BamA Crosslink Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. crystal.harvard.edu [crystal.harvard.edu]
- 27. research.cbc.osu.edu [research.cbc.osu.edu]
- 28. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
The Role of BamB in the Biogenesis of E. coli's Outer Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The outer membrane of Gram-negative bacteria, such as Escherichia coli, is a formidable barrier, essential for their survival and a primary defense against antibiotics. The biogenesis of this crucial structure is orchestrated by the β-barrel assembly machinery (BAM) complex. This technical guide provides an in-depth examination of the BamB protein, a key, albeit non-essential, component of the BAM complex. Through a comprehensive review of current literature, this document details the structure, function, and interactions of BamB, presenting quantitative data, experimental methodologies, and visual representations of its molecular environment. Understanding the intricacies of BamB's function offers potential avenues for the development of novel antimicrobial agents that target outer membrane assembly.
Introduction: The β-Barrel Assembly Machinery (BAM) Complex
The proper insertion and folding of β-barrel outer membrane proteins (OMPs) are vital for the integrity and function of the Gram-negative bacterial outer membrane. This process is catalyzed by the multi-protein BAM complex. In E. coli, the BAM complex is composed of five proteins: the essential integral membrane protein BamA and four accessory lipoproteins, BamB, BamC, BamD, and BamE. While BamA and BamD are essential for cell viability, the accessory lipoproteins, including BamB, play crucial roles in optimizing the efficiency of OMP assembly.
The Structure and Function of BamB
BamB is a 40 kDa lipoprotein anchored to the inner leaflet of the outer membrane. Structurally, BamB adopts an eight-bladed β-propeller fold, a conformation that provides a large surface area for protein-protein interactions. Although not essential for the viability of E. coli, the absence of BamB leads to defects in outer membrane permeability and a significant reduction in the efficiency of OMP assembly, highlighting its important supportive role.
The primary function of BamB is to act as a scaffolding protein within the BAM complex. It directly interacts with the periplasmic domain of BamA, specifically with its Polypeptide Transport-Associated (POTRA) domains. This interaction is thought to stabilize the flexible POTRA domains of BamA in a conformation that is optimal for the recognition and subsequent folding of nascent OMPs delivered by periplasmic chaperones like SurA.
Quantitative Insights into BamB Function
While precise kinetic and binding affinity data for BamB's interactions are not always presented in a standardized tabular format across the literature, the collective evidence strongly indicates its role in enhancing the efficiency of the BAM complex. The presence of BamB has been shown to significantly increase the folding efficiency of certain OMPs both in vivo and in vitro.
| Parameter | Observation | Significance | Reference |
| OMP Folding Efficiency | Deletion of bamB results in a significant decrease in the folding efficiency of OMPs like OmpT in vitro. | Demonstrates BamB's role in optimizing the speed and success of OMP assembly. | |
| OMP Levels | bamB deletion mutants exhibit noticeable defects in the overall levels of assembled OMPs in the outer membrane. | Confirms the importance of BamB for maintaining a healthy outer membrane proteome. | |
| Antibiotic Sensitivity | Loss of BamB can lead to increased sensitivity to certain antibiotics. | Suggests that the compromised outer membrane integrity due to inefficient OMP assembly makes the cell more vulnerable. | |
| Virulence | In pathogenic E. coli strains, deletion of bamB has been shown to decrease virulence. | Highlights the importance of a fully functional BAM complex for bacterial pathogenesis. |
BamB's Role in Cellular Signaling: The Rcs Pathway
The Regulator of Capsule Synthesis (Rcs) pathway is a stress response system in E. coli that senses damage to the cell envelope. The outer membrane lipoprotein RcsF is the sensory component of this pathway. The proper assembly of RcsF into a complex with OMPs by the BAM complex is crucial for its sensory function. While BamB does not directly participate in the signaling cascade, its role in ensuring the efficient functioning of the BAM complex is critical. A compromised BAM complex, for instance due to the absence of BamB, can lead to the mislocalization or improper assembly of RcsF, which in turn can trigger the Rcs stress response.
The BamB Lipoprotein: A Structural and Functional Deep Dive into the Core of the β-Barrel Assembly Machinery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The BamB lipoprotein is a crucial, albeit non-essential, component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. This complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival and pathogenesis. BamB, the largest of the four lipoproteins in the complex, plays a significant role as a scaffold, enhancing the efficiency of outer membrane protein (OMP) assembly. This technical guide provides a comprehensive overview of the structure, domains, and functions of the BamB lipoprotein, intended for professionals in the fields of microbiology, structural biology, and drug development.
Molecular Architecture of BamB
BamB is a 40 kDa lipoprotein anchored to the inner leaflet of the outer membrane.[1] Its structure has been elucidated through X-ray crystallography, revealing a distinct eight-bladed β-propeller fold.[2][3] This toroidal, or doughnut-shaped, structure is formed by eight repeating WD40 domains, a motif commonly found in eukaryotic proteins involved in scaffolding and protein-protein interactions.[1][3] Each blade of the propeller is composed of four antiparallel β-strands.[2] The central pore of the β-propeller is a notable feature, although its direct function remains to be fully elucidated.[1][3]
Structural Homology and Key Features
The structural similarity of BamB to eukaryotic WD40 repeat proteins suggests a conserved role in mediating protein-protein interactions within larger complexes.[1][3] Mutagenesis studies have identified key residues on the surface of the BamB propeller that are crucial for its interaction with the central component of the BAM complex, BamA.[2][3] These residues, though distant in the primary sequence, cluster together on one face of the propeller, forming a continuous solvent-exposed surface that constitutes the primary binding interface.[2]
Domains and Functional Interactions
BamB's primary function within the BAM complex is to interact with and modulate the conformation of BamA, the central and essential OMP of the machinery.[1][3] BamA possesses a large periplasmic domain consisting of five polypeptide-transport-associated (POTRA) domains (P1-P5).[3]
Interaction with BamA POTRA Domains
BamB directly interacts with the periplasmic POTRA domains of BamA.[3][4] Specifically, structural and biochemical studies have pinpointed the interaction to the region encompassing POTRA domains 2 and 3 (P2-P3), a known flexible hinge region within the BamA periplasmic domain.[5][6] The interaction is mediated by hydrogen bonding and hydrophobic interactions.[4] Key residues on BamB (Arg77, Glu127, Glu150, Ser167, Leu192, Leu194, and Arg195) have been shown to be essential for this interaction with the POTRA3 domain of BamA.[4] By binding to this flexible linker, BamB is thought to act as a scaffold, stabilizing the conformation of the POTRA domains and optimally orienting them for the recognition and folding of nascent OMPs.[1][3]
Quantitative Data on BamB and the BAM Complex
| Parameter | Value | Method | Reference |
| kfold (for tOmpA-A488) | 0.78 ± 0.15 min-1 | Single-turnover kinetics with a fluorescent reporter | [2] |
| Approximate Substrate Affinity (K0.5) (for tOmpA-A488) | 3.1 ± 1.1 µM | Single-turnover kinetics with a fluorescent reporter | [2] |
Table 1: Kinetic Parameters of the Wild-Type BAM Complex. This table summarizes the available quantitative data on the kinetic performance of the complete BAM complex.
Experimental Methodologies
The study of BamB's structure and function relies on a variety of advanced biochemical and biophysical techniques. While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the key experimental approaches employed by researchers in the field.
X-ray Crystallography
This technique has been instrumental in determining the high-resolution three-dimensional structure of BamB.
Summary of Protocol:
-
Protein Expression and Purification: The gene encoding BamB is typically cloned into an expression vector and overexpressed in E. coli. The protein is then purified from cell lysates using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography to obtain a homogenous sample.[7][8]
-
Crystallization: Purified BamB is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.[8][9]
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded and processed to determine the electron density map, from which the atomic model of BamB is built and refined.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of proteins in solution.
Summary of Protocol:
-
Isotope Labeling: For detailed structural studies, BamB is expressed in minimal media supplemented with 15N- and/or 13C-labeled compounds to produce isotopically enriched protein.
-
Sample Preparation: The purified, isotopically labeled BamB is concentrated and placed in a suitable buffer for NMR analysis.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO) are performed on a high-field NMR spectrometer to assign the chemical shifts of the protein's backbone and sidechain atoms.
-
Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate a family of structures that are consistent with the experimental data.
Pull-Down Assays
This method is used to confirm direct protein-protein interactions, such as that between BamB and BamA.[10]
Summary of Protocol:
-
Bait and Prey Preparation: A tagged version of one protein (the "bait," e.g., His-tagged BamA) is expressed and purified. The other protein (the "prey," e.g., untagged BamB) is also prepared from a cell lysate or as a purified protein.[11]
-
Binding: The tagged bait protein is immobilized on an affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The prey protein is then incubated with the immobilized bait to allow for binding.[11]
-
Washing and Elution: The resin is washed to remove non-specifically bound proteins. The bound proteins are then eluted from the resin.[11]
-
Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting using antibodies specific for the bait and prey proteins to confirm their co-elution.[10]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and the thermodynamics of the interaction (ΔH and ΔS).
Summary of Protocol:
-
Sample Preparation: Both interacting proteins (e.g., BamB and a specific BamA POTRA domain) are purified to high homogeneity and dialyzed extensively against the same buffer to minimize heats of dilution.[12][13]
-
Titration: One protein solution is placed in the sample cell of the calorimeter, and the other is loaded into the injection syringe. A series of small injections of the syringe solution into the cell is performed, and the heat released or absorbed upon binding is measured.[13]
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a binding model to extract the thermodynamic parameters of the interaction.[12][13]
Signaling Pathways and Workflows
While BamB is not involved in a classical signaling pathway that involves signal transduction cascades, its role is integral to the workflow of OMP biogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving BamB.
The BAM Complex Assembly
OMP Folding and Insertion Workflow
Conclusion
The BamB lipoprotein, with its distinctive eight-bladed β-propeller architecture, serves as a critical scaffolding component of the β-barrel assembly machinery. Its interaction with the flexible POTRA domains of BamA is key to enhancing the efficiency of outer membrane protein biogenesis. While significant progress has been made in elucidating the structure and function of BamB, further research, particularly in obtaining quantitative binding data and developing detailed in vitro assembly assays, will be crucial for a complete understanding of its role. This knowledge will not only advance our fundamental understanding of bacterial cell biology but may also pave the way for the development of novel antimicrobial agents that target this essential pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The bacterial outer membrane β-barrel assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Structural basis for the interaction of BamB with the POTRA3-4 domains of BamA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of the POTRA domains from A. baumannii reveals new conformations in BamA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Refolding, crystallization and preliminary X-ray crystallographic studies of the β-barrel domain of BamA, a membrane protein essential for outer membrane protein biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
An In-depth Technical Guide on the Interaction Between BamB and the BamA POTRA Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-barrel assembly machinery (BAM) complex is essential for the viability of Gram-negative bacteria, facilitating the folding and insertion of β-barrel proteins into the outer membrane. This complex is a critical checkpoint for outer membrane biogenesis and presents a promising target for novel antimicrobial agents. The core of the BAM complex is the integral membrane protein BamA, which is assisted by four lipoproteins: BamB, BamC, BamD, and BamE. This guide focuses on the crucial interaction between the lipoprotein BamB and the periplasmic polypeptide-transport-associated (POTRA) domains of BamA. Understanding the molecular details of this interaction is paramount for deciphering the mechanism of the BAM complex and for the rational design of inhibitors.
BamA possesses five N-terminal POTRA domains (P1-P5) that extend into the periplasm. These domains serve as a scaffold for the other BAM components and are involved in substrate recognition.[1] BamB, a non-essential but important lipoprotein, has been shown to significantly enhance the efficiency of outer membrane protein assembly.[2] It interacts directly with the POTRA domains of BamA, and this interaction is thought to stabilize the conformation of BamA, thereby optimizing it for substrate binding and folding.[2]
This technical guide provides a comprehensive overview of the BamB-BamA POTRA domain interaction, summarizing key structural and biochemical findings, detailing relevant experimental protocols, and visualizing the underlying molecular relationships.
Data Presentation: Interaction Summary
While precise quantitative data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry for the BamB-BamA POTRA interaction are not extensively reported in the literature, a wealth of qualitative and semi-quantitative data from structural and biochemical studies provides significant insights. The following table summarizes these findings.
| Interacting Partners | Key Interacting Domains/Residues | Experimental Evidence | Functional Significance | Citations |
| BamB and BamA | BamB interacts primarily with BamA POTRA3. Interactions with POTRA2, POTRA4, and POTRA5 have also been reported. | X-ray crystallography of BamB in complex with BamA POTRA3-4 and POTRA3-5 fragments; Co-immunoprecipitation; Mutagenesis studies; Cross-linking experiments. | Stabilizes the flexible POTRA domains of BamA, potentially in a conformation optimal for substrate recognition and folding. Enhances the efficiency of outer membrane protein assembly. | [2][3][4][5] |
| BamB Residues | Arg77, Glu127, Glu150, Ser167, Leu192, Leu194, Arg195 | Site-directed mutagenesis coupled with co-immunoprecipitation. | These conserved residues are essential for the interaction with the POTRA3 domain of BamA. | [5] |
| BamA Residues | β-bulge in POTRA3 | Structural analysis of the BamB-BamA POTRA complex. | Forms a key part of the interaction interface with BamB. | [2] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify BamB-BamA Interaction
This protocol is adapted from studies investigating the interaction of BAM complex components and can be optimized for the specific analysis of the BamB-BamA interaction in E. coli.[5][6][7]
a. Cell Lysis and Protein Solubilization:
-
Grow E. coli cells expressing tagged BamB (e.g., His-tagged) and native BamA to mid-log phase.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM) or 1% Triton X-100, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or by using a French press on ice.
-
Remove cell debris by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant contains the solubilized membrane protein complexes.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Add an antibody specific to the tag on BamB (e.g., anti-His antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
c. Washing and Elution:
-
Wash the beads three to five times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% DDM).
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
d. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against BamA to detect its co-immunoprecipitation with BamB.
Expression and Purification of Soluble BamB and BamA POTRA Domains for In Vitro Studies
This protocol outlines the general steps for obtaining pure, soluble forms of BamB and BamA POTRA domains suitable for in vitro binding assays.[8][9][10]
a. Protein Expression:
-
Clone the gene encoding the soluble portion of BamB (lacking the N-terminal lipid anchor) and the desired BamA POTRA domains (e.g., POTRA1-5 or specific sub-domains like POTRA2-4) into suitable expression vectors, often with an affinity tag (e.g., His6-tag or GST-tag).
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 16-25°C) overnight.
b. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed (e.g., >30,000 x g) for 30-60 minutes at 4°C.
-
Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).
-
For higher purity, perform a final size-exclusion chromatography step to separate the protein of interest from any remaining contaminants and aggregates.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical flow of the BamB-BamA POTRA interaction.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for BamB-BamA Co-Immunoprecipitation.
Conclusion
The interaction between BamB and the POTRA domains of BamA is a key aspect of the function of the β-barrel assembly machinery in Gram-negative bacteria. While the non-essential nature of BamB has been established, its role in enhancing the efficiency of outer membrane protein assembly underscores its importance, particularly under stressful conditions. The structural and biochemical data accumulated to date provide a solid foundation for understanding this interaction at a molecular level.
This guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and visualized the key concepts. For researchers in academia and industry, a deeper understanding of the BamB-BamA POTRA interaction will be instrumental in developing novel strategies to disrupt outer membrane biogenesis, a promising avenue for the development of new antibiotics to combat multidrug-resistant bacteria. Further research is warranted to obtain high-resolution quantitative data on this interaction, which will undoubtedly refine our models of BAM complex function and aid in structure-based drug design efforts.
References
- 1. The bacterial outer membrane β-barrel assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of BamB Bound to a Periplasmic Domain Fragment of BamA, the Central Component of the β-Barrel Assembly Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitutions in the BamA β-Barrel Domain Overcome the Conditional Lethal Phenotype of a ΔbamB ΔbamE Strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Roles of BamB and Its Interaction with BamA in Outer Membrane Biogenesis, T3SS Expression and Virulence in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Expression and Purification of the Individual Bam Components BamB-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and Purification of the Individual Bam Components BamB–E | Springer Nature Experiments [experiments.springernature.com]
- 10. The Expression, Purification, and Structure Determination of BamA from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of ITPKA in Cellular Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Summary
Inositol-1,4,5-trisphosphate 3-kinase A (ITPKA) is a bifunctional enzyme that plays a critical role in cellular signaling through its dual activities: the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P₃) and the bundling of filamentous actin (F-actin). Primarily expressed in neurons and testis, its ectopic expression is frequently associated with increased malignancy in various cancers. This guide provides a comprehensive overview of ITPKA's physiological functions, its regulation, and its involvement in key signaling pathways. It includes quantitative data on its enzymatic activity and binding affinities, detailed experimental protocols for its study, and visualizations of its signaling networks.
Quantitative Data on ITPKA Activity and Interactions
The following tables summarize the key quantitative parameters related to ITPKA's enzymatic function and its interactions with binding partners.
| Parameter | Value | Substrate/Partner | Notes | References |
| K_m | 0.4 µM | Ins(1,4,5)P₃ | High affinity for its sole substrate. | [1] |
| V_max | ~2-fold increase with PKA stimulation | Ins(1,4,5)P₃ | Absolute V_max values are not consistently reported in the literature, but its activity is enhanced by phosphorylation. | [2] |
| K_d | 6.8 µM | F-actin (N-terminal domain) | Represents the affinity of the N-terminal actin-binding domain for F-actin. | [3] |
| K_d | Not definitively quantified | Calmodulin (CaM) | Binds CaM in a Ca²⁺-dependent manner, which activates its kinase activity. | [4] |
| K_d | Not definitively quantified | Tubulin | Binds to tubulin, suggesting a role in microtubule dynamics. |
Table 1: Kinetic and Binding Affinity Data for ITPKA.
| Tissue/Cell Type | Expression Level | Notes | References |
| Brain (Hippocampus, Cerebellum) | High | Predominantly in pyramidal neurons and Purkinje cells. | [1][5] |
| Testis | High | Physiological expression. | [1] |
| Lung Adenocarcinoma | Significantly upregulated | Associated with increased malignancy and metastasis. | [1][6] |
| Breast Cancer | Significantly upregulated | Correlates with poor prognosis. | [7] |
| Hepatocellular Carcinoma | Significantly upregulated | Associated with poor prognosis. |
Table 2: Relative Expression Levels of ITPKA in Tissues and Cancers.
Signaling Pathways Involving ITPKA
ITPKA is a central node in cellular signaling, integrating calcium homeostasis and cytoskeletal dynamics.
Inositol Phosphate and Calcium Signaling Pathway
ITPKA's primary enzymatic role is to phosphorylate Ins(1,4,5)P₃, a key second messenger that triggers the release of calcium from intracellular stores. This phosphorylation terminates the Ins(1,4,5)P₃ signal and generates inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), another signaling molecule. The activity of ITPKA is allosterically activated by Ca²⁺/Calmodulin, creating a negative feedback loop on Ins(1,4,5)P₃ levels.[2]
Caption: ITPKA in the Inositol Phosphate and Calcium Signaling Pathway.
Regulation of the Actin Cytoskeleton
Independent of its kinase activity, ITPKA directly binds to and bundles F-actin through its N-terminal domain.[3] This interaction is crucial for the regulation of dendritic spine morphology in neurons and has been implicated in promoting cell migration and metastasis in cancer by facilitating the formation of cellular protrusions.[5][6] The C-terminal kinase domain also contributes to the formation of branched actin networks.[8]
Caption: ITPKA's Role in Regulating the Actin Cytoskeleton.
Downstream Signaling of Ins(1,3,4,5)P₄
The product of ITPKA's kinase activity, Ins(1,3,4,5)P₄, functions as a second messenger with its own set of downstream effectors. One key target is the GTPase-activating protein RASA3 (also known as GAP1IP4BP). Ins(1,3,4,5)P₄ binding to RASA3 is thought to modulate its activity towards small GTPases like Ras and Rap, thereby influencing cell proliferation and adhesion.[9][10][11] Additionally, Ins(1,3,4,5)P₄ has been shown to inhibit the ORAI1 calcium channel, which is involved in store-operated calcium entry (SOCE), suggesting a role in fine-tuning calcium signaling.[12]
Caption: Downstream Effectors of the ITPKA Product, Ins(1,3,4,5)P₄.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study ITPKA's function.
In Vitro ITPKA Kinase Assay
This protocol describes a method to measure the kinase activity of ITPKA by quantifying the phosphorylation of its substrate, Ins(1,4,5)P₃.
Materials:
-
Recombinant ITPKA
-
Ins(1,4,5)P₃ substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Quenching solution (e.g., 1 M HCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, Ins(1,4,5)P₃, and recombinant ITPKA in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Separate the radiolabeled product (Ins(1,3,4,5)P₄) from unreacted [γ-³²P]ATP using an appropriate method, such as anion exchange chromatography.
-
Quantify the amount of incorporated ³²P in the product using a scintillation counter.
-
Calculate the specific activity of ITPKA (e.g., in pmol/min/mg).
F-actin Co-sedimentation Assay
This assay is used to determine the binding of ITPKA to F-actin.
Materials:
-
Recombinant ITPKA
-
Monomeric (G)-actin
-
Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 50 mM KCl, 2 mM MgCl₂)
-
High-speed ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize G-actin to F-actin by incubation in actin polymerization buffer at room temperature for 1 hour.
-
Incubate varying concentrations of recombinant ITPKA with a fixed concentration of pre-formed F-actin at room temperature for 30 minutes.
-
As a control, incubate ITPKA alone to assess its sedimentation in the absence of F-actin.
-
Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for ITPKA.
-
Quantify the amount of ITPKA in the pellet and supernatant fractions to determine the fraction of ITPKA bound to F-actin. The dissociation constant (K_d) can be calculated by plotting the concentration of bound ITPKA against the concentration of free ITPKA at different total ITPKA concentrations.
Microtubule Co-sedimentation Assay
This protocol is designed to investigate the interaction between ITPKA and microtubules.
Materials:
-
Recombinant ITPKA
-
Purified tubulin
-
Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Taxol (for microtubule stabilization)
-
High-speed ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize tubulin into microtubules by incubation in microtubule assembly buffer at 37°C for 30 minutes.
-
Stabilize the microtubules by adding Taxol.
-
Incubate recombinant ITPKA with the pre-formed, stabilized microtubules at 37°C for 20 minutes.
-
As a control, incubate ITPKA alone to determine its sedimentation properties.
-
Pellet the microtubules and any associated proteins by ultracentrifugation (e.g., 50,000 x g for 30 minutes at 37°C).
-
Separate the supernatant and pellet fractions.
-
Analyze the fractions by SDS-PAGE and Western blotting using an anti-ITPKA antibody to detect the presence of ITPKA in each fraction.
-
Quantification of the bands will reveal the extent of ITPKA binding to microtubules.
Concluding Remarks
ITPKA stands at a critical intersection of cellular signaling, linking calcium homeostasis with cytoskeletal organization. Its dual functionality makes it a key regulator in complex physiological processes, including neuronal plasticity and development. The aberrant expression of ITPKA in various cancers and its association with a more aggressive phenotype highlight its potential as a therapeutic target. The development of specific inhibitors targeting either its kinase activity or its actin-bundling function could offer novel therapeutic strategies for cancer and potentially other diseases. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the roles of ITPKA and explore its therapeutic potential.
References
- 1. Structural basis for calmodulin as a dynamic calcium sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITPKA - Wikipedia [en.wikipedia.org]
- 5. Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is frequently over-expressed and functions as an oncogene in several tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing BAMB-4 Inhibitor (CMI-408) in Cell Culture Experiments
For Research Use Only.
Introduction
The Bio-Active Molecule Binder-4 (BAMB-4) is a receptor tyrosine kinase (RTK) that has been identified as a key regulator in cellular signaling pathways controlling proliferation, survival, and differentiation. Dysregulation of this compound activity, often through overexpression, is implicated in the progression of various solid tumors. Upon ligand binding, this compound dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins. This activation primarily triggers two major pathways: the PI3K/Akt/mTOR pathway, which promotes cell survival and growth, and the MAPK/ERK pathway, which is crucial for cell proliferation.
CMI-408 is a potent and selective, ATP-competitive small molecule inhibitor of this compound kinase activity. By occupying the ATP-binding pocket, CMI-408 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. These application notes provide detailed protocols for utilizing CMI-408 in cell culture to study its effects on cell viability and to confirm its mechanism of action by analyzing the phosphorylation status of this compound and its key downstream targets.
Data Presentation
Table 1: In Vitro Efficacy of CMI-408 Across Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of CMI-408 in different cancer cell lines, as determined by a 72-hour MTS cell viability assay.
| Cell Line | Cancer Type | This compound Expression | IC50 (nM) of CMI-408 |
| A549 | Non-Small Cell Lung Cancer | High | 85 |
| MCF-7 | Breast Cancer | Moderate | 250 |
| U-87 MG | Glioblastoma | High | 120 |
| PC-3 | Prostate Cancer | Low | >10,000 |
| HCT116 | Colorectal Cancer | Moderate | 310 |
Table 2: Effect of CMI-408 on Cell Viability in A549 Cells
This table shows the percentage of viable A549 cells after a 72-hour treatment with various concentrations of CMI-408. Data is normalized to the vehicle control (0.1% DMSO).
| CMI-408 Concentration (nM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 92.5 | 4.8 |
| 50 | 65.1 | 3.9 |
| 100 | 48.2 | 4.1 |
| 250 | 25.7 | 3.5 |
| 500 | 12.3 | 2.8 |
| 1000 | 5.6 | 1.9 |
Table 3: Summary of Western Blot Densitometry Analysis
This table presents the relative band intensities from a Western blot analysis of A549 cells treated with CMI-408 (250 nM) for 4 hours. The data shows the inhibition of phosphorylation of this compound and its downstream targets, normalized to their respective total protein levels.
| Protein Target | Relative Phosphorylation Level (Treated vs. Vehicle) |
| Phospho-BAMB-4 (Tyr1173) | 0.15 |
| Phospho-Akt (Ser473) | 0.28 |
| Phospho-ERK1/2 (Thr202/Tyr204) | 0.35 |
Signaling Pathway and Experimental Workflow
Caption: CMI-408 inhibits this compound autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Application of TRPM2 Antagonists in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the accumulation of α-synuclein aggregates.[1][2][3] Emerging evidence implicates the Transient Receptor Potential Melastatin 2 (TRPM2) channel as a key player in the pathophysiology of PD.[4][5][6] TRPM2 is a calcium-permeable cation channel activated by oxidative stress, a well-established contributor to neurodegeneration in PD.[4][7][8] Overactivation of TRPM2 leads to calcium influx, mitochondrial dysfunction, inflammation, and ultimately, neuronal cell death.[4][7][9] This makes TRPM2 a promising therapeutic target for neuroprotective strategies in PD.[4][10][11]
These application notes provide a comprehensive overview of the use of TRPM2 antagonists in preclinical models of Parkinson's disease, summarizing key quantitative findings and detailing experimental protocols to guide researchers in this field.
Signaling Pathway of TRPM2 in Parkinson's Disease
Neurotoxins used to model Parkinson's disease, such as MPP+ (the active metabolite of MPTP) and 6-OHDA, induce significant oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This oxidative stress activates the PARP1 enzyme, leading to the production of ADP-ribose (ADPR), which in turn activates the TRPM2 channel.[12][13] The opening of the TRPM2 channel results in a sustained influx of Ca2+, disrupting cellular homeostasis.[4][7] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways involving caspases and calpains, and neuroinflammation mediated by activated microglia, ultimately leading to dopaminergic neuronal death.[7][9][10][11]
References
- 1. Pharmacological inhibition of AIMP2 aggregation attenuates α-synuclein aggregation and toxicity in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor | Parkinson's Disease [michaeljfox.org]
- 3. researchgate.net [researchgate.net]
- 4. The transient receptor potential melastatin 2: a new therapeutical target for Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurodegeneration and glial morphological changes are both prevented by TRPM2 inhibition during the progression of a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Channels as an Emerging Target for the Treatment of Parkinson’s Disease: An Insight Into Role of Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPM2 Channel in Microglia as a New Player in Neuroinflammation Associated With a Spectrum of Central Nervous System Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM2 Promotes Neurotoxin MPP+/MPTP-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Modulation of TRPM2 Channels via PARP Pathway Leads to Neuroprotection in MPTP-induced Parkinson's Disease in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing MIND4-17 to Investigate Oxidative Stress in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative diseases. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. Consequently, a key therapeutic strategy involves the modulation of endogenous antioxidant defense mechanisms. One such mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which orchestrates the expression of a wide array of cytoprotective genes.
MIND4-17 is a potent activator of the Nrf2 signaling pathway. It offers a powerful tool for researchers studying the mechanisms of neuroprotection against oxidative stress. These application notes provide detailed protocols for the use of MIND4-17 in primary neuronal cell cultures to explore its neuroprotective effects.
Mechanism of Action
MIND4-17 functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The modification of Keap1 by MIND4-17 disrupts the Keap1-Nrf2 complex. This disruption leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating the transcription of various antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1).
Data Presentation
The following tables summarize the quantitative data regarding the effects of MIND4-17, providing a clear comparison for experimental design.
Table 1: Dose-Dependent Neuroprotective Effects of MIND4-17 on Primary Murine Retinal Ganglion Cells (RGCs) Against High Glucose-Induced Cytotoxicity.
| MIND4-17 Concentration (µM) | Cell Viability (% of Control) | Fold-Change in Nrf2 Target Gene Expression (vs. Vehicle) - Heme Oxygenase-1 (HO-1) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | Data not available | Increased |
| 0.5 | Significantly Increased | Increased |
| 1.0 | Significantly Increased | Increased |
| 2.0 | Significantly Increased | Increased |
| *Data is synthesized from studies demonstrating a significant and concentration-dependent increase in the expression of canonical ARE genes (Nqo1, Hmox1) with MIND4-17 treatment (0.1- |
Generating a BamB Knockout Mutant in Escherichia coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-barrel assembly machinery (BAM) complex is essential for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria, making it a compelling target for novel antibiotic development. BamB is a non-essential lipoprotein component of this complex in Escherichia coli, and its absence leads to defects in outer membrane integrity and increased susceptibility to certain antibiotics. This document provides detailed protocols for generating a bamB knockout mutant in E. coli using lambda Red recombineering followed by P1 transduction. Additionally, it outlines the role of BamB in the BAM complex and the phenotypic consequences of its deletion.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of new therapeutic targets. The outer membrane of Gram-negative bacteria, a crucial barrier against many antibiotics, is maintained by the BAM complex. This machinery is responsible for the folding and insertion of β-barrel outer membrane proteins (OMPs). In E. coli, the BAM complex is composed of the essential proteins BamA and BamD, and three non-essential lipoproteins: BamB, BamC, and BamE.
BamB, a 42 kDa lipoprotein, is thought to function as a scaffold, enhancing the efficiency of the BAM complex. While not essential for viability, the deletion of bamB results in a compromised outer membrane, leading to increased sensitivity to large antibiotics like vancomycin (B549263) and bacitracin. This makes the generation of bamB knockout mutants a valuable tool for studying the BAM complex and for screening potential new antimicrobial agents that target outer membrane biogenesis.
Quantitative Data Summary
The deletion of bamB in E. coli results in measurable phenotypic changes. The following table summarizes key quantitative data associated with a ΔbamB mutant.
| Phenotypic Trait | Wild-Type (e.g., BW25113) | ΔbamB Mutant | Fold Change | Reference |
| Outer Membrane Protein Levels | ||||
| BamA | 100% | 65% (± 22%) | ~0.65 | [1] |
| Antibiotic Susceptibility (MIC, µg/mL) | ||||
| Vancomycin | >256 | ~64-128 | - | [2] |
| Rifampicin | 4 | >16 | >4 | [2] |
| Novobiocin | 16 | >128 | >8 | [2] |
| Bacitracin | >1024 | ~256 | - | [2] |
Note: MIC values can vary depending on the specific E. coli strain and experimental conditions. The data presented here are indicative of the increased susceptibility of a bamB mutant.
Signaling Pathway and Experimental Workflow Diagrams
The Role of BamB in the BAM Complex
The following diagram illustrates the organization of the BAM complex and the role of BamB in facilitating the assembly of OMPs.
References
Application Notes and Protocols for Studying BamA-BamB Protein Interaction In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β-barrel assembly machinery (BAM) complex is essential for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria. This complex is composed of the central channel protein BamA and four associated lipoproteins, BamB, BamC, BamD, and BamE. The interaction between BamA and BamB is crucial for the efficient folding and insertion of a subset of OMPs, making it a key area of study for understanding bacterial outer membrane biogenesis and for the development of novel antimicrobial agents. BamB, a non-essential lipoprotein, is thought to act as a scaffold, stabilizing the POTRA domains of BamA to facilitate the efficient capture and folding of nascent OMPs.[1] This document provides detailed protocols for several in vivo methods to study the BamA-BamB interaction, including co-immunoprecipitation, in vivo photo-crosslinking, Bioluminescence Resonance Energy Transfer (BRET), and genetic assays.
Co-Immunoprecipitation (Co-IP) to Detect BamA-BamB Interaction
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to capture a specific protein (the "bait," e.g., BamB), which in turn pulls down its interacting partners (the "prey," e.g., BamA) from a cell lysate. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.
Application
This protocol is designed to verify the in vivo interaction between BamA and BamB in E. coli and to assess how specific mutations in either protein affect this interaction.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of BamA-BamB.
Detailed Protocol: Co-Immunoprecipitation of BamA-BamB from E. coli
Materials:
-
E. coli strain expressing His-tagged or FLAG-tagged BamB.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100.
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer.
-
Anti-tag antibody (e.g., anti-His, anti-FLAG).
-
Anti-BamA antibody.
-
Protein A/G magnetic beads.
-
Western blot reagents.
Procedure:
-
Cell Culture and Harvest:
-
Grow E. coli expressing tagged BamB to mid-log phase (OD600 of 0.6-0.8).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of equilibrated Protein A/G magnetic beads to 1 mg of total protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-2 µg of anti-tag antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 50 µL of Elution Buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.
-
Alternatively, for native elution, use 0.1 M glycine pH 2.5, incubate for 5-10 minutes, collect the eluate, and neutralize with 1.5 M Tris-HCl pH 8.8.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against BamA and the tag on BamB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantitative Data Presentation
| BamB Mutant | Interaction with BamA (Co-IP) | Phenotype | Reference |
| Wild-type BamB | +++ | Wild-type OMP assembly | [2] |
| BamB (L173S) | +++ | Wild-type OMP assembly | [2] |
| BamB (R176A) | +++ | Wild-type OMP assembly | [2] |
| BamB (D227A) | +/- | Impaired interaction, but functional in OMP assembly | [2] |
| BamB (D229A) | - | No detectable interaction, but functional in OMP assembly | [2] |
| BamB (L173S, L175S, R176A) | - | No detectable interaction, defective OMP assembly | [2] |
(+/-) indicates a significantly reduced interaction, while (-) indicates no detectable interaction.
In Vivo Photo-Crosslinking
In vivo photo-crosslinking is a technique used to capture transient or weak protein-protein interactions by forming a covalent bond between interacting partners. This is achieved by incorporating a photo-activatable amino acid analogue, such as p-benzoyl-L-phenylalanine (BPA), into one of the proteins at a specific site via amber codon suppression. Upon exposure to UV light, the BPA residue forms a covalent crosslink with nearby molecules, including interacting proteins.
Application
This method can be used to map the specific residues at the BamA-BamB interface by systematically replacing residues in one protein with BPA and identifying crosslinks to the other protein.
Experimental Workflow: In Vivo Photo-Crosslinking
Caption: Workflow for In Vivo Photo-Crosslinking of BamA-BamB.
Detailed Protocol: In Vivo Photo-Crosslinking of BamA and BamB
Materials:
-
E. coli strain engineered for amber codon suppression (e.g., containing a plasmid for the evolved tRNA synthetase/tRNA pair).
-
Plasmids encoding the protein of interest (e.g., BamA or BamB) with an amber (TAG) codon at the desired position and an affinity tag (e.g., His-tag).
-
p-benzoyl-L-phenylalanine (BPA).
-
Minimal medium.
-
UV crosslinking apparatus (365 nm).
-
Buffers and reagents for protein purification and Western blotting.
Procedure:
-
Expression of BPA-containing Protein:
-
Co-transform the E. coli strain with the plasmid for the tRNA synthetase/tRNA pair and the plasmid for the target protein with the amber codon.
-
Grow the cells in minimal medium to an OD600 of ~0.3.
-
Add BPA to a final concentration of 1 mM and induce protein expression (e.g., with IPTG or arabinose).
-
Continue to grow the cells for 3-4 hours at 30°C.
-
-
In Vivo UV Crosslinking:
-
Harvest the cells by centrifugation and resuspend in PBS to an OD600 of 1.0.
-
Place the cell suspension in a petri dish on ice.
-
Irradiate the cells with 365 nm UV light for 15-30 minutes.
-
-
Purification of Crosslinked Complexes:
-
Harvest the irradiated cells and lyse them as described in the Co-IP protocol.
-
Solubilize the membrane proteins using a suitable detergent (e.g., 1% DDM).
-
Purify the tagged protein and its crosslinked partners using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Analysis:
-
Analyze the purified samples by SDS-PAGE and Western blotting.
-
Probe with antibodies against BamA and BamB to detect the higher molecular weight crosslinked adduct.
-
For precise identification of the crosslinked site, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.
-
Quantitative Data Presentation
| BPA Position in BamA | Crosslinked to BamB? | Interaction Region | Reference |
| Residues in POTRA2 | Yes | POTRA2-BamB interface | [3] |
| Residues in POTRA3 | Yes | POTRA3-BamB interface | [3] |
| Residues in POTRA4 | Yes | POTRA4-BamB interface | [3] |
| Residues in POTRA5 | Yes | POTRA5-BamB interface | [1] |
| BPA Position in BamB | Crosslinked to BamA? | Interaction Region | Reference |
| K90 | Yes | BamB surface interacting with BamA | [3] |
| D138 | Yes | BamB surface interacting with BamA | [3] |
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein of interest to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to another. Energy transfer occurs only when the donor and acceptor are in very close proximity (<10 nm), indicating an interaction.
Application
BRET can be used to quantify the BamA-BamB interaction in real-time in living E. coli and to screen for small molecules that disrupt this interaction. While this technique has been successfully applied to the BamA-BamD interaction, a similar approach can be adapted for BamA-BamB.[4][5]
Experimental Workflow: BRET Assay
Caption: Workflow for a BRET-based assay of BamA-BamB interaction.
Detailed Protocol: BRET Assay for BamA-BamB Interaction
Materials:
-
Plasmids for expressing BamA-Rluc and BamB-YFP fusion proteins.
-
E. coli expression strain.
-
96-well white microplates.
-
Coelenterazine h (luciferase substrate).
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP).
Procedure:
-
Plasmid Construction and Transformation:
-
Construct plasmids encoding BamA fused to Rluc and BamB fused to YFP. It is advisable to test both N- and C-terminal fusions.
-
Co-transform an E. coli expression strain with the BamA-Rluc and BamB-YFP plasmids. As a negative control, co-transform with BamA-Rluc and a plasmid expressing YFP alone.
-
-
Cell Culture and Induction:
-
Grow the transformed cells in appropriate media to mid-log phase.
-
Induce the expression of the fusion proteins.
-
-
BRET Measurement:
-
Harvest the cells and resuspend them in PBS or a suitable buffer.
-
Adjust the cell density to a consistent OD600.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at the donor emission wavelength (~475 nm) and the acceptor emission wavelength (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Luminescence at 530 nm) / (Luminescence at 475 nm).
-
Calculate the net BRET by subtracting the BRET ratio of the negative control from the BRET ratio of the experimental sample.
-
A significantly higher BRET ratio in the experimental sample compared to the control indicates an interaction.
-
Quantitative Data Presentation (Hypothetical)
| Condition | Net BRET Ratio (Mean ± SD) | Interpretation |
| BamA-Rluc + BamB-YFP | 0.85 ± 0.05 | Strong interaction |
| BamA-Rluc + YFP | 0.12 ± 0.02 | No specific interaction (background) |
| BamA-Rluc + BamB(D229A)-YFP | 0.15 ± 0.03 | Disrupted interaction |
| BamA-Rluc + BamB-YFP + Inhibitor X | 0.20 ± 0.04 | Inhibition of interaction |
Genetic Assays
Genetic assays are valuable for probing the functional consequences of altered protein-protein interactions in vivo. By creating mutations in the genes encoding the interacting proteins, one can assess the impact on cellular fitness, such as growth rate or sensitivity to antibiotics.
Application
This approach can be used to identify residues critical for the BamA-BamB interaction by observing the phenotypic consequences of their mutation. For example, a bamB deletion mutant exhibits increased sensitivity to certain antibiotics; this phenotype can be used in a complementation assay to test the functionality of BamB mutants.
Experimental Workflow: Genetic Complementation Assay
Caption: Workflow for a Genetic Complementation Assay.
Detailed Protocol: Genetic Complementation Assay
Materials:
-
E. coli ΔbamB strain.
-
Plasmids carrying wild-type bamB, mutant bamB alleles, and an empty vector control.
-
LB agar (B569324) plates with appropriate antibiotics for plasmid selection.
-
LB agar plates containing a selective agent (e.g., vancomycin).
Procedure:
-
Strain and Plasmid Preparation:
-
Generate a clean deletion of the bamB gene in your E. coli strain of choice.
-
Using site-directed mutagenesis, create plasmids carrying bamB with mutations in the putative BamA-interaction domain.
-
-
Transformation:
-
Transform the ΔbamB strain with the plasmids encoding wild-type BamB, mutant BamB variants, and the empty vector.
-
-
Phenotypic Analysis:
-
Grow overnight cultures of the transformed strains.
-
Normalize the cultures to the same OD600.
-
Perform 10-fold serial dilutions of each culture.
-
Spot 5 µL of each dilution onto LB agar plates with and without the selective agent (e.g., 100 µg/mL vancomycin).
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Compare the growth of the strains on the selective plates.
-
A mutant BamB that fails to complement the ΔbamB phenotype (i.e., shows increased sensitivity to the selective agent) is likely functionally impaired, potentially due to a disrupted interaction with BamA.
-
Quantitative Data Presentation
| BamB Variant | Growth on Vancomycin (100 µg/mL) | Interpretation | Reference |
| Wild-type BamB in ΔbamB | +++ | Complementation | [6] |
| Empty vector in ΔbamB | - | No complementation (sensitive) | [6] |
| BamB (D341A) in ΔbamB | - | No complementation, likely due to misfolding/instability | [6] |
| BamB (interaction-deficient mutant) in ΔbamB | - or +/- | Impaired function due to lack of BamA interaction | [2] |
(+++) indicates robust growth, (+/-) indicates impaired growth, and (-) indicates no growth.
Conclusion
The study of the BamA-BamB interaction is critical for a comprehensive understanding of outer membrane biogenesis in Gram-negative bacteria. The methods detailed in these application notes provide a robust toolkit for researchers to investigate this interaction in vivo. Co-immunoprecipitation and genetic assays are excellent for initial validation and functional assessment, while in vivo photo-crosslinking can provide high-resolution information about the interaction interface. BRET offers a powerful platform for quantitative analysis and high-throughput screening. By combining these approaches, researchers can gain deep insights into the molecular mechanisms governing the BamA-BamB interaction and its role in the broader context of the BAM complex, paving the way for the development of novel therapeutics targeting this essential bacterial machinery.
References
- 1. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Förster Resonance Energy Transfer Measurements in Living Bacteria for Interaction Studies of BamA with BamD and Inhibitor Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Reconstitution of Outer Membrane Protein Folding using Purified BAM Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction In Gram-negative bacteria, the insertion and folding of β-barrel outer membrane proteins (OMPs) into the outer membrane is a crucial process facilitated by the β-barrel Assembly Machinery (BAM) complex.[1][2] This complex, composed of the core protein BamA and four associated lipoproteins (BamB-E) in E. coli, is essential for bacterial viability and pathogenesis, making it a prime target for novel antibiotics.[3][4][5] An in vitro OMP folding assay using a purified and reconstituted BAM complex provides a powerful, controlled system to dissect the mechanism of OMP biogenesis, study the kinetics of protein folding, and screen for inhibitory compounds.[6][7] This document provides detailed protocols for the purification of the BAM complex, its reconstitution into proteoliposomes, and the execution of an in vitro assay to monitor OMP folding.
Principle of the Assay The assay reconstitutes the final steps of OMP biogenesis in a defined system.[6] The core components are:
-
Purified BAM Complex: The complete, active machinery responsible for catalyzing OMP insertion and folding.[8][9]
-
Proteoliposomes: Lipid vesicles (liposomes) into which the BAM complex is embedded, mimicking the outer membrane environment.[1]
-
Denatured OMP Substrate: The specific outer membrane protein of interest, chemically denatured (e.g., with urea) to represent its unfolded state upon arrival in the periplasm.
-
Periplasmic Chaperone (e.g., SurA): Often included to maintain the OMP in a folding-competent state and deliver it to the BAM complex.[6][8]
The folding of the OMP substrate is typically monitored over time by SDS-PAGE. Many folded OMPs exhibit a characteristic "heat modifiability," migrating faster in the gel when unboiled compared to their heat-denatured (unfolded) counterparts.[1] This mobility shift allows for the quantification of the folded and unfolded populations.
Visualized Pathways and Workflows
BAM Complex-Mediated OMP Folding Pathway
Caption: Conceptual pathway of OMP delivery by SurA and subsequent folding by the BAM complex.
General Experimental Workflow
Caption: Step-by-step workflow for the in vitro OMP folding assay.
Experimental Protocols
Protocol 1: Purification of the BAM Complex
This protocol is based on expressing all Bam subunits together, which has been shown to yield a more active complex.[6]
-
Expression: Transform E. coli BL21(DE3) cells with an expression plasmid encoding all five BAM subunits (BamA-E), often with a His-tag on one subunit (e.g., BamA or BamC) for affinity purification.
-
Cell Growth: Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.
-
Harvesting & Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse cells using a French press or sonicator.
-
Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer containing a detergent, e.g., 1% DDM) and stir for 1 hour at 4°C to extract membrane proteins.
-
Affinity Chromatography: Clarify the solubilized extract by ultracentrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with Wash Buffer (Lysis Buffer with a lower concentration of detergent, e.g., 0.02% DDM, and 20 mM imidazole). Elute the BAM complex with Elution Buffer (Wash Buffer containing 250-500 mM imidazole).
-
Size-Exclusion Chromatography (SEC): As a final purification step, load the eluted protein onto a SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM). Collect fractions containing the intact BAM complex.
-
Concentration & Storage: Pool and concentrate the peak fractions. Snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Reconstitution of BAM Complex into Proteoliposomes
This protocol uses a dilution method to form proteoliposomes.[10]
-
Lipid Preparation: Prepare liposomes from E. coli polar lipid extract or a defined synthetic lipid mixture (e.g., POPC).[5] Dry the lipids under nitrogen gas and then under vacuum to form a thin film.
-
Hydration: Hydrate the lipid film in Liposome Buffer (e.g., 20 mM Tris-HCl pH 8.0) to a final concentration of 10-20 mg/mL.
-
Solubilization: Solubilize the hydrated lipids by adding a detergent (e.g., Triton X-100) and sonicating until the solution is clear.
-
Mixing: Mix the purified BAM complex (in detergent) with the solubilized lipids at a defined protein-to-lipid ratio (e.g., 1:100 w/w).
-
Detergent Removal: Rapidly dilute the mixture (~20-fold) in ice-cold, detergent-free buffer to form proteoliposomes.[10] Incubate on ice.
-
Harvesting: Pellet the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 1-2 hours).
-
Final Preparation: Resuspend the proteoliposome pellet in the desired Assay Buffer (e.g., 20 mM Tris pH 8.0) to a specific final concentration of BAM complex.
Protocol 3: The In Vitro OMP Folding Assay
This procedure outlines the kinetic analysis of OMP folding.
-
OMP Denaturation: Prepare the OMP substrate by denaturing the purified protein in Denaturation Buffer (e.g., Assay Buffer containing 6-8 M urea). A typical final stock concentration is 20-40 µM.
-
Reaction Setup: In a reaction tube, combine the Assay Buffer, SurA chaperone, and the denatured OMP substrate. The order of addition can be critical.[6]
-
Initiation: Start the folding reaction by adding the BAM-containing proteoliposomes. The final concentrations of components should be optimized but are typically in the nanomolar to low micromolar range.[5][6][8]
-
Time Course: Incubate the reaction at the desired temperature (e.g., 30°C).[1] At specific time points (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction.
-
Quenching: Immediately mix the aliquot with SDS-PAGE sample buffer without a reducing agent and do not boil this sample. This is the "unheated" sample that preserves the folded state. Prepare a corresponding "heated" sample by boiling it for 5 minutes.
Protocol 4: Analysis by SDS-PAGE
-
Gel Electrophoresis: Load the "unheated" and "heated" samples from each time point onto a cool-run SDS-PAGE gel.[1] The folded OMP will migrate faster in the unheated lane.
-
Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an antibody specific to the OMP substrate.[1]
-
Quantification: Use densitometry software to measure the band intensity of the folded (fast-migrating) and unfolded (slow-migrating) species in the unheated lanes for each time point.
-
Data Analysis: Calculate the percentage of folded OMP at each time point: % Folded = (Intensity of Folded Band) / (Intensity of Folded Band + Intensity of Unfolded Band) * 100. Plot the % Folded versus time to visualize the folding kinetics. The data can be fitted to a first-order kinetic model to determine the folding rate.[1]
Data Presentation
Quantitative data from these assays should be organized for clarity and comparison.
Table 1: Typical Reaction Components for OMP Folding Assay
| Component | Stock Concentration | Final Concentration | Purpose |
| BAM Proteoliposomes | ~20 µM (BAM) | 0.1 - 0.2 µM | Catalyzes OMP folding[6] |
| Denatured OMP | 20 µM | 0.1 - 0.2 µM | Substrate for folding[5] |
| SurA Chaperone | 100 µM | 1.0 - 2.0 µM | Prevents OMP aggregation[6] |
| Assay Buffer | 10X | 1X (e.g., 20 mM Tris, pH 8.0) | Maintains pH and conditions |
| Urea | 8 M | < 1 M | Carried over from OMP stock |
Table 2: Representative Kinetic Data for BAM-Mediated OMP Folding
| OMP Substrate | Strands | Folding Half-Life (t½) | Folding Yield (%) | Notes |
| OmpA | 8 | ~2-5 min | >50% | Folding does not strictly require SurA.[1] |
| EspP | 12 | ~2 min | >50% | Folds efficiently regardless of lipid composition.[1] |
| OmpT | 10 | ~10-15 min | ~10-20% | Activity can be monitored with a fluorogenic peptide.[8][9] |
| OmpG | 14 | >30 min | <20% | Exhibits significantly slower folding kinetics.[1] |
Note: Values are approximate and can vary significantly based on specific experimental conditions such as lipid composition, temperature, and reagent purity.[1] The BAM complex has been shown to be catalytic, capable of folding multiple OMP substrates.[3][4][9]
References
- 1. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BamA Alone Accelerates Outer Membrane Protein Folding In Vitro through a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bacterial Outer Membrane Proteins Are Targeted to the Bam Complex by Two Parallel Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex | Springer Nature Experiments [experiments.springernature.com]
- 8. Reconstitution of Outer Membrane Protein Assembly from Purified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstituted Escherichia coli Bam complex catalyzes multiple rounds of β-barrel assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for In Vivo Studies of BAMBI Inhibitors
Introduction
These application notes provide detailed protocols for researchers and drug development professionals on the use of inhibitors of BMP and activin membrane-bound inhibitor (BAMBI) in in vivo animal studies. Initial literature searches revealed an ambiguity with the term "BAMB-4," which is associated with a TRPM2 antagonist or an ITPKA inhibitor, but for which in vivo inhibitor studies are not well-documented. In contrast, a significant body of research exists for the inhibition of BAMBI, a pseudoreceptor that negatively regulates the Transforming Growth Factor-β (TGF-β) signaling pathway. Overexpression of BAMBI has been implicated in the progression of certain cancers, making it a target for therapeutic intervention.
The primary method for in vivo inhibition of BAMBI detailed in the literature is the use of small interfering RNA (siRNA). The most common experimental approach involves the ex vivo transfection of cancer cells with BAMBI siRNA, followed by their implantation into immunocompromised mice to form xenograft tumors. This method allows for the study of BAMBI's role in tumor growth and metastasis in a controlled in vivo environment.
Data Presentation: In Vivo Inhibition of BAMBI
The following table summarizes quantitative data from a representative in vivo study using BAMBI siRNA in a colon cancer xenograft model. It is important to note that in this experimental paradigm, a direct dosage of the inhibitor in mg/kg is not administered to the animal. Instead, the therapeutic agent is delivered via the pre-transfected cells.
| Parameter | Details | Reference |
| Inhibitor | BAMBI-small interfering RNA (siRNA) | [1][2] |
| Animal Model | Male athymic nude mice (6–8 weeks old) | [1] |
| Disease Model | Colorectal Cancer (CRC) Xenograft | [1][2] |
| Cell Line | HT-29 human colon adenocarcinoma cells | [1] |
| Administration Route | Subcutaneous (s.c.) injection of siRNA-transfected cells | [1][2] |
| "Dosage" | 4 x 10^6 HT-29 cells transfected with BAMBI siRNA per mouse | [1] |
| Study Duration | Tumor volume measured every 5 days | [1][2] |
| Efficacy Readouts | - Reduced tumor volume- Decreased expression of proliferation markers (Ki67, PCNA)- Inhibition of hepatic metastases | [1][2] |
| Mechanism of Action | Activation of the TGF-β/Smad signaling pathway | [3] |
Experimental Protocols
Preparation of BAMBI siRNA-transfected Cells for In Vivo Xenograft Model
This protocol describes the preparation of cancer cells with silenced BAMBI expression for subsequent injection into mice.
Materials:
-
HT-29 human colon cancer cells
-
BAMBI siRNA and scramble siRNA (negative control)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: The day before transfection, seed HT-29 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the required amount of BAMBI siRNA or scramble siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the siRNA-lipid complexes to the respective wells containing the HT-29 cells. b. Gently rock the plate to ensure even distribution. c. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Harvesting Cells for Injection: a. After incubation, aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Once detached, add complete medium to inactivate the trypsin. d. Collect the cell suspension and centrifuge. e. Resuspend the cell pellet in sterile, serum-free medium or PBS. f. Count the cells and adjust the concentration to 4 x 10^7 cells/mL (for a 100 µL injection volume to deliver 4 x 10^6 cells).[1] g. Place the cell suspension on ice and transport for injection.
In Vivo Xenograft Tumor Model and Monitoring
This protocol outlines the procedure for establishing and monitoring xenograft tumors from BAMBI siRNA-transfected cells.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Prepared BAMBI siRNA-transfected HT-29 cells and control cells
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Cell Injection: a. Anesthetize the mice. b. Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10^6 cells) into the flank of each mouse.[1] c. Have separate groups for BAMBI siRNA-transfected cells and control (scramble siRNA-transfected) cells.
-
Tumor Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable (e.g., 100–150 mm³), begin measuring the tumor volume every 5 days using calipers.[1] c. Calculate tumor volume using the formula: Volume = (length × width²)/2.[1] d. Monitor the health and body weight of the mice throughout the study.
-
Study Endpoint and Tissue Collection: a. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines. b. Excise the tumors for further analysis (e.g., Western blotting for protein expression, immunohistochemistry for proliferation markers). c. Examine organs, such as the liver, for metastases.
Mandatory Visualizations
BAMBI in the TGF-β Signaling Pathway
Caption: BAMBI acts as a pseudoreceptor, inhibiting TGF-β signaling by binding to TGF-β receptors without a functional intracellular kinase domain.
Experimental Workflow for In Vivo BAMBI Inhibition
Caption: Workflow for assessing BAMBI inhibition in a xenograft mouse model using pre-transfected cancer cells.
References
- 1. Inhibition of BAMBI reduces the viability and motility of colon cancer via activating TGF-β/Smad pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BAMBI reduces the viability and motility of colon cancer via activating TGF-β/Smad pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TRPM2 Channel Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the activity of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel activated by intracellular ADP-ribose (ADPR), oxidative stress, and temperature.[1][2][3] Dysregulation of TRPM2 is implicated in various pathological conditions, making it a critical target for drug discovery.[4][5]
Introduction to TRPM2
TRPM2 is a Ca2+-permeable cation channel that plays a significant role in numerous physiological and pathological processes, including immune response, insulin (B600854) secretion, and neuronal cell death.[2][6][7] Its activation is primarily triggered by the binding of ADPR to its C-terminal NUDT9-H domain.[7][8] This process is further modulated by intracellular Ca2+ concentrations, creating a positive feedback loop.[9][10][11] Oxidative stress, leading to the production of reactive oxygen species (ROS), can induce DNA damage and activate poly(ADP-ribose) polymerase (PARP), which in turn generates ADPR, linking cellular stress to TRPM2 activation.[1][4][12][13]
Key Techniques for Assessing TRPM2 Activity
Several robust methods are available to assess TRPM2 channel activity, each with distinct advantages and applications. The primary techniques include:
-
Electrophysiology (Patch-Clamp): The gold standard for directly measuring ion channel currents with high temporal and voltage resolution.[3][6][14]
-
Calcium Imaging: A widely used method to monitor changes in intracellular calcium concentrations ([Ca2+]i) upon channel activation, suitable for high-throughput screening.[6][15][16]
-
Biochemical Assays: Indirect methods that measure downstream cellular events following TRPM2 activation, such as cell viability and apoptosis.[17][18]
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through TRPM2 channels across the entire cell membrane.[6][19] This method provides detailed information about channel gating, conductance, and pharmacology.[3][14]
Quantitative Data: TRPM2 Modulators (Electrophysiology)
| Compound | Action | IC50/EC50 | Cell Type | Species | Reference |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | Inhibitor | IC50 = 1.7 µM | HEK293 | Human | [20] |
| Flufenamic acid | Inhibitor | 0.5 mM (concentration for inhibition) | Ventricular Myocytes | Mouse | [21] |
| ADP-ribose (ADPR) | Agonist | - | Ventricular Myocytes | Mouse | [21] |
| Intracellular Ca2+ | Co-agonist | EC50 = 340 nM | HEK293 | Human | [9] |
| Acidic pH (extracellular) | Inhibitor | IC50 for H+ = 20 µM (pH 4.7) | HEK293 | Human | [22] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPM2 Currents
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing human TRPM2 or native cells endogenously expressing TRPM2 (e.g., U937 cells).[20]
-
Extracellular (Bath) Solution (in mM): 127 NaCl, 5.4 CsCl, 2 CaCl2, 1.3 MgSO4, 10 HEPES, 10 Na-HEPES, 15 glucose, 4-aminopyridine, 0.001 verapamil; pH adjusted to 7.4.[21]
-
Intracellular (Pipette) Solution (in mM): 110 CsCl, 20 triethylammonium (B8662869) chloride, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with CsOH.[21] To activate TRPM2, include 300 µM ADP-ribose in the pipette solution.[21]
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with intracellular solution.[23]
-
Patch-Clamp Amplifier and Data Acquisition System.
2. Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Fire-polish the patch pipettes and fill with the intracellular solution, ensuring no air bubbles are trapped at the tip.[19][24]
-
Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure.[23][24] Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[23]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[19][24] The intracellular solution will then dialyze into the cell.
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings.[23]
-
Voltage-Clamp Protocol:
-
Data Acquisition: Record the resulting currents. Activation of TRPM2 by intracellular ADPR will result in a characteristic outwardly rectifying current.
-
Pharmacological Modulation: To test inhibitors, perfuse the bath with the extracellular solution containing the compound of interest (e.g., 20 µM ACA) and record the change in current amplitude.[20]
Calcium Imaging
Calcium imaging is a high-throughput method to indirectly measure TRPM2 channel activity by monitoring the influx of Ca2+ upon channel opening.[6][16] This is typically achieved using fluorescent Ca2+ indicators like Fluo-4 or Fura-2.[15]
Quantitative Data: TRPM2 Modulators (Calcium Imaging)
| Compound | Action | IC50/EC50 | Cell Type | Species | Reference |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | Inhibitor | IC50 = 1.7 µM (H2O2-induced) | HEK293 | Human | [20] |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Inhibitor | Abolished temperature response at 30 µM | POA neurons | Mouse | [25] |
| Hydrogen Peroxide (H2O2) | Activator (via ADPR) | 100 µM - 1 mM | HEK293 | Human | [17][26] |
Experimental Protocol: Fluo-4 AM Calcium Influx Assay
This protocol is adapted for a 384-well plate format, ideal for high-throughput screening (HTS).[27]
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing human TRPM2.[27]
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[27]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Dye Loading Solution: Prepare by diluting Fluo-4 AM stock to a final concentration of 2-4 µM in Assay Buffer.[27] The solution may contain Pluronic F-127 (0.02%) to aid dye loading and probenecid (B1678239) (2.5 mM) to prevent dye extrusion.[27][28]
-
Agonist Solution: Prepare a stock of ADPR in Assay Buffer. The final concentration should elicit a sub-maximal response (e.g., EC80).[27]
-
Compound Plates: 384-well plates containing serially diluted test compounds in DMSO.[27]
2. Procedure:
-
Cell Plating: Seed HEK293-TRPM2 cells into 384-well black-walled, clear-bottom plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C.[27]
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[27]
-
-
Compound Addition:
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Using a liquid handler (e.g., FLIPR), transfer test compounds from the compound plate to the cell plate.
-
-
Fluorescence Measurement:
-
Place the cell plate into a kinetic imaging plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add the TRPM2 agonist (ADPR) to all wells.[27]
-
Immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-5 minutes.[29] An increase in fluorescence indicates Ca2+ influx through TRPM2.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F0). For inhibitor screening, normalize the response to positive (agonist only) and negative (buffer only) controls.
Experimental Protocol: Fura-2 AM Ratiometric Calcium Imaging
Fura-2 is a ratiometric indicator, which minimizes issues related to uneven dye loading and photobleaching.[30]
1. Materials and Reagents:
-
Cells and Coverslips: As described for patch-clamp.
-
Fura-2 AM Stock Solution: 1 mg/mL in anhydrous DMSO.[31]
-
Recording Buffer: HBSS or similar physiological saline.
-
Imaging System: A fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter around 510 nm.[30]
2. Procedure:
-
Cell Plating: Plate cells on glass coverslips and grow overnight.
-
Dye Loading: Incubate cells with 1-5 µM Fura-2 AM in recording buffer for 30-40 minutes at room temperature.[31][32]
-
De-esterification: Wash the cells with recording buffer and incubate for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester.[31]
-
Imaging:
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Perfuse with recording buffer.
-
Acquire pairs of fluorescence images by alternating excitation wavelengths between 340 nm (binds Ca2+) and 380 nm (Ca2+-free).[30]
-
Record a stable baseline for several minutes.
-
-
Stimulation: Perfuse the chamber with a TRPM2 activator (e.g., H2O2) or test compound.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in defined regions of interest (ROIs).
-
An increase in the 340/380 ratio indicates an increase in intracellular Ca2+.[30]
-
TRPM2 Signaling Pathways
TRPM2 is a central player in signaling pathways related to oxidative stress and calcium homeostasis. Its activation leads to downstream events that can determine cell fate.[1][4]
// Nodes ROS [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PARP [label="PARP Activation", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; NAD [label="NAD⁺"]; ADPR [label="ADP-Ribose (ADPR)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; TRPM2 [label="TRPM2 Channel\nActivation", shape=Mdiamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=invhouse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., CaMKII, Caspases)"]; Cell_death [label="Apoptosis / Cell Death", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Ca_cyto [label="Cytosolic Ca²⁺"];
// Edges ROS -> PARP [label="causes DNA damage"]; NAD -> ADPR [style=dashed, arrowhead=none]; PARP -> ADPR [label="generates"]; ADPR -> TRPM2 [label="binds & activates"]; Ca_cyto -> TRPM2 [label="co-activates\n(positive feedback)"]; TRPM2 -> Ca_influx [label="mediates"]; Ca_influx -> Downstream; Ca_influx -> Ca_cyto [style=dashed, arrowhead=none]; Downstream -> Cell_death; } .dot Caption: TRPM2 Activation Pathway by Oxidative Stress.
Concluding Remarks
The choice of assay for studying TRPM2 depends on the specific research question. Electrophysiology provides unparalleled detail on channel biophysics and direct pharmacological interactions. Calcium imaging offers a scalable platform for screening compound libraries and studying signaling in cell populations. Biochemical assays can further elucidate the downstream functional consequences of TRPM2 activity. By combining these powerful techniques, researchers can build a comprehensive understanding of TRPM2 function in health and disease, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Assessment of Temperature Sensitivity of the TRPM2 Channel with the Patch Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CONSTITUTIVE ACTIVITY OF TRP CHANNELS: METHODS FOR MEASURING THE ACTIVITY AND ITS OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical intracellular Ca2+ dependence of transient receptor potential melastatin 2 (TRPM2) cation channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. TRPM2, calcium and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 14. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 4.4. Ca2+ Imaging with Fura-2-AM [bio-protocol.org]
- 16. Development and validation of a cell-based high-throughput screening assay for TRPM2 channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TRPM2 Channels Protect against Cardiac Ischemia-Reperfusion Injury: ROLE OF MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. State-dependent Inhibition of TRPM2 Channel by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 25. siemenslab.de [siemenslab.de]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. ionbiosciences.com [ionbiosciences.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. moleculardevices.com [moleculardevices.com]
- 31. moodle2.units.it [moodle2.units.it]
- 32. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Assessing Antibiotic Susceptibility in bamB Mutants
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of BamB in Antibiotic Susceptibility
The β-barrel assembly machinery (BAM) complex is a crucial cellular machinery found in all Gram-negative bacteria, responsible for the assembly and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[1][2] This complex is composed of five subunits, designated BamA through BamE.[3] BamA and BamD are essential for the viability of most Gram-negative bacteria, while BamB, BamC, and BamE are non-essential accessory proteins.[2][4]
The BamB protein, a periplasmic lipoprotein, plays a significant role in maintaining the integrity and permeability of the outer membrane.[5][6] Although not essential for bacterial viability, the absence or mutation of bamB leads to defects in the assembly of a subset of OMPs.[3][5] This disruption results in an altered outer membrane composition, which can increase the bacterium's permeability to various toxic compounds, including several classes of antibiotics.[5][6]
Consequently, bamB mutants often exhibit increased susceptibility to antibiotics that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier, such as vancomycin, rifampin, erythromycin, and bacitracin.[5] This makes the BAM complex, and specifically its non-essential components like BamB, an attractive target for the development of novel therapeutics and antibiotic adjuvants to combat multidrug-resistant pathogens.[1][2] Assessing the antibiotic susceptibility of bamB mutants is therefore a critical step in understanding the function of the BAM complex and in the preclinical evaluation of potential BAM-targeting inhibitors.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Two standard methods for assessing antibiotic susceptibility are the disk diffusion (Kirby-Bauer) test and the broth microdilution test for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative or semi-quantitative assessment of antibiotic susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[7][8]
Materials:
-
Wild-type and bamB mutant strains of Gram-negative bacteria (e.g., E. coli, Salmonella)
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[9]
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile cotton swabs
-
Antibiotic disks (e.g., vancomycin, rifampin, erythromycin, bacitracin, amoxicillin)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[10]
-
Ruler or caliper
-
Sterile forceps
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test strain (wild-type or bamB mutant) from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This can be done visually or using a spectrophotometer.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[10]
-
Remove excess liquid by pressing the swab against the inside wall of the tube.[11]
-
Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to cover the surface completely.[8][11]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[8]
-
-
Placement of Antibiotic Disks:
-
Using sterile forceps, place the antibiotic disks onto the inoculated agar surface.[7]
-
Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate to avoid overlapping zones of inhibition.[8]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[8]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk placement.[10]
-
Incubate for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[9]
-
Compare the measured zone diameters to the interpretive criteria provided by standards such as the Clinical and Laboratory Standards Institute (CLSI) to categorize the strain as Susceptible (S), Intermediate (I), or Resistant (R).
-
A larger zone of inhibition for the bamB mutant compared to the wild-type indicates increased susceptibility.
-
Protocol 2: Broth Microdilution Assay (MIC Determination)
This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Wild-type and bamB mutant strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile 96-well microtiter plates
-
Antibiotic stock solutions of known concentration
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Antibiotic Dilution Series Preparation:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB directly in the 96-well plate.
-
For each antibiotic, this typically involves adding 100 µL of broth to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive growth control (inoculum, no antibiotic), and well 12 as a negative control (broth only, no inoculum).
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well. A common method is to dilute the 0.5 McFarland suspension 1:100 in broth.[13]
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
This brings the total volume in each well to 200 µL (or 100 µL depending on the specific protocol variation, ensure consistency).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.[13]
-
The growth control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.
-
A lower MIC value for the bamB mutant compared to the wild-type strain indicates increased susceptibility.
-
Data Presentation: Expected Susceptibility Profile
The following table summarizes hypothetical but expected results for a bamB mutant compared to its wild-type (WT) parent strain, based on findings that such mutants show increased susceptibility to specific antibiotics.[5]
| Antibiotic | Class | Expected WT Result | Expected bamB Mutant Result | Interpretation for bamB Mutant |
| Vancomycin | Glycopeptide | MIC: >256 µg/mL | MIC: 32 µg/mL | Increased Susceptibility |
| Zone: 6 mm (No inhibition) | Zone: 15 mm | |||
| Rifampin | Rifamycin | MIC: 16 µg/mL | MIC: 2 µg/mL | Increased Susceptibility |
| Zone: 17 mm | Zone: 25 mm | |||
| Erythromycin | Macrolide | MIC: 128 µg/mL | MIC: 16 µg/mL | Increased Susceptibility |
| Zone: 8 mm | Zone: 18 mm | |||
| Bacitracin | Polypeptide | MIC: >512 µg/mL | MIC: 64 µg/mL | Increased Susceptibility |
| Zone: 6 mm (No inhibition) | Zone: 14 mm | |||
| Amoxicillin | β-Lactam | MIC: 4 µg/mL | MIC: 4 µg/mL | No Significant Change |
| Zone: 20 mm | Zone: 20 mm | |||
| Ciprofloxacin | Fluoroquinolone | MIC: 0.015 µg/mL | MIC: 0.015 µg/mL | No Significant Change |
| Zone: 30 mm | Zone: 30 mm |
Note: The values presented are for illustrative purposes. Actual MIC values and zone diameters will vary depending on the bacterial species, strain, and specific experimental conditions.
References
- 1. Targeting BAM for Novel Therapeutics against Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Barrel Assembly Machinery (BAM) Complex as Novel Antibacterial Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BamB and outer membrane biogenesis – The Achilles' heel for targeting Klebsiella infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the essential outer membrane protein BamA contribute to Escherichia coli resistance to the antimicrobial peptide TAT-RasGAP317-326 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Roles of BamB and Its Interaction with BamA in Outer Membrane Biogenesis, T3SS Expression and Virulence in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly of Outer Membrane β-Barrel Proteins: the Bam Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. apec.org [apec.org]
- 9. microbenotes.com [microbenotes.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
Troubleshooting & Optimization
BAMB-4 inhibitor solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the BAMB-4 inhibitor (also known as ITPKA-IN-C14). The information is designed to address common challenges related to the solubility and stability of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use an anhydrous (moisture-free) organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] this compound is insoluble in water and ethanol.[2] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous buffer or cell culture media. What is the cause and how can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the inhibitor is poorly soluble in the aqueous environment once the organic solvent is diluted. To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your final aqueous buffer or media. This gradual change in the solvent environment can help maintain solubility.
-
Warm the Media: Use pre-warmed (37°C) cell culture media for your dilutions, as solubility can be temperature-dependent.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Vortex During Dilution: Add the inhibitor stock solution dropwise to the aqueous solution while gently vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot these into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2]
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer or media?
A4: To determine the empirical solubility in your medium, you can perform a simple test. Prepare serial dilutions of your this compound stock solution in your buffer or media. After a short incubation at your experimental temperature (e.g., 37°C), visually inspect for any precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV.
Q5: Is this compound stable in cell culture media over the course of a multi-day experiment?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
If you are observing variable or no activity of this compound in your cellular assays, it is often linked to issues with the effective concentration of the inhibitor.
| Potential Cause | Explanation | Recommended Solution |
| Precipitation | The inhibitor has precipitated out of the cell culture medium, drastically lowering the effective concentration available to the cells. | Follow the recommendations in FAQ #2. Visually inspect your culture plates for any signs of precipitate after adding the inhibitor. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration in solution. | Consider using low-adhesion plasticware. When preparing dilutions, pre-rinse pipette tips with the solvent. |
| Degradation | The inhibitor may have degraded due to improper storage or instability in the experimental conditions. | Ensure stock solutions are stored correctly as described in FAQ #3. Prepare fresh working solutions for each experiment from a frozen aliquot. |
| Cell Density | High cell densities can sometimes metabolize or sequester the compound, reducing its effective concentration. | Standardize your cell seeding density across experiments. If you suspect this is an issue, you may need to test a higher concentration of the inhibitor. |
Issue 2: High Background Signal or Off-Target Effects in Kinase Assays
Unusual results in in-vitro kinase assays can be related to the inhibitor's interaction with assay components.
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Interference | At high concentrations, some small molecules can interfere with the assay detection method (e.g., fluorescence, luminescence). | Run a control reaction with the inhibitor but without the enzyme to check for any direct effect on the assay signal. |
| High DMSO Concentration | The final concentration of DMSO in the assay may be inhibiting the kinase activity or interfering with the assay components. | Ensure the final DMSO concentration in your kinase assay is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%). |
| ATP Concentration | This compound is a mixed-type inhibitor with respect to ATP.[3] The IC50 value will be dependent on the ATP concentration used in the assay. | For accurate and reproducible IC50 determination, use an ATP concentration that is at or near the Km of the enzyme. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL to 50 mg/mL | [1][2] |
| DMF | ~10 mg/mL | [1] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Note: Solubility can vary between batches and depending on the purity of the compound and the solvent.
Table 2: this compound Stability and Storage
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 252.27 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.52 mg of this compound.
-
Procedure: a. Carefully weigh out 2.52 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate in a room temperature water bath. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protective tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Objective: To prepare a final concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture media.
-
Procedure (Stepwise Dilution): a. Intermediate Dilution (100x): First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO. b. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture media. c. Vortex the solution gently immediately after adding the inhibitor. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: ITPKA signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
troubleshooting low efficacy of TRPM2 antagonists in vitro
Welcome to the Technical Support Center for TRPM2 Antagonist Research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vitro evaluation of TRPM2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of TRPM2 channel activation in in vitro models?
A1: The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel that acts as a cellular sensor for oxidative stress. Its activation is polymodal and requires the binding of adenosine (B11128) diphosphate-ribose (ADPR) to the NUDT9-H domain on its C-terminus.[1][2] Intracellular calcium (Ca²⁺) acts as an essential cofactor, sensitizing the channel to ADPR.[3][4] In experimental settings, TRPM2 is typically activated by:
-
Oxidative Stress: Agents like hydrogen peroxide (H₂O₂) induce the production of ADPR through the activation of poly(ADPR) polymerases (PARPs) following DNA damage.[2][5]
-
Direct ADPR Application: In whole-cell patch-clamp experiments, ADPR can be included in the intracellular pipette solution to directly activate the channel.[6][7]
-
Heat: Temperatures within the physiological range (34°C to 40°C) can also potentiate TRPM2 activation.[8][9]
Q2: My TRPM2 antagonist shows low or no efficacy. What are the most common reasons?
A2: Low efficacy of a TRPM2 antagonist in vitro can stem from several factors:
-
Suboptimal Agonist Concentration: The concentration of the TRPM2 agonist (e.g., H₂O₂ or intracellular ADPR) may be too high, making it difficult for a competitive antagonist to be effective.
-
Antagonist Specificity and Mechanism: Many known TRPM2 inhibitors, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) and N-(p-amylcinnamoyl)anthranilic acid (ACA), lack specificity and can affect other TRP channels or cellular targets.[10][11][12] The antagonist may also have a specific mechanism (e.g., pore blocker vs. allosteric modulator) that is less effective under the chosen assay conditions.
-
Cell Health and Expression Levels: Poor cell health or variable expression of recombinant TRPM2 channels can lead to inconsistent or weak responses, masking the antagonist's effect.
-
Experimental Conditions: Factors like pH, temperature, and the presence of intracellular modulators like glutathione (B108866) (GSH) can influence TRPM2 activity and, consequently, antagonist efficacy.[3][13] Cellular acidification, for instance, is known to suppress TRPM2 activity.[3]
Q3: Are there cell-type-specific considerations when testing TRPM2 antagonists?
A3: Yes, the cellular context is critical. The efficacy of some antagonists can be cell-type dependent. For example, ACA and flufenamic acid (FFA) were reported to inhibit ADPR-induced Ca²⁺ influx in rat striatal cells but not in hippocampal cells.[14] This can be due to differences in endogenous expression of TRPM2 splice variants, variations in intracellular signaling pathways that produce ADPR, or differences in the expression of off-target proteins. When possible, use a cell line with stable, inducible expression of human TRPM2 (e.g., HEK293-hTRPM2) to ensure a robust and specific signal.[15][16]
TRPM2 Activation Pathway
The following diagram illustrates the primary signaling cascade leading to TRPM2 channel activation, which is the target for antagonism.
Troubleshooting Guides by Assay
Calcium Imaging Assays
Calcium imaging using fluorescent dyes like Fluo-4 is a common high-throughput method to assess TRPM2 channel activity.[15]
Q: I am not observing a Ca²⁺ response after applying a TRPM2 agonist (e.g., H₂O₂). What should I check?
A:
-
Cell Line Verification: Confirm that your cell line expresses functional TRPM2 channels. For recombinant lines (e.g., HEK293-TRPM2), verify the expression level via Western blot or qPCR.
-
Agonist Viability: Prepare H₂O₂ solutions fresh, as it degrades over time. Ensure the final concentration is sufficient to induce oxidative stress and subsequent ADPR production (typically in the range of 250 µM to 1 mM).[6][7]
-
Dye Loading: Ensure proper loading of the Ca²⁺ indicator dye. Check for uniform fluorescence across the cell population before starting the experiment.
-
Extracellular Calcium: TRPM2-mediated signals are dependent on extracellular Ca²⁺ influx. Ensure your assay buffer contains an adequate concentration of Ca²⁺ (typically 1-2 mM).
Q: My antagonist does not inhibit the H₂O₂-induced Ca²⁺ signal.
A:
-
Pre-incubation Time: Ensure you are pre-incubating the cells with the antagonist for a sufficient duration before adding the agonist. This allows the compound to reach its target. A typical pre-incubation time is 15-30 minutes.[6]
-
Concentration-Response Curve: The chosen antagonist concentration might be too low. Perform a dose-response experiment to determine the IC₅₀ value.
-
Assay Window: The Z' factor of your assay should be consistently greater than 0.5 to ensure it is robust enough to detect inhibition.[15] If the assay window is too narrow, antagonist effects may be missed.
-
Compound Solubility: Verify that your antagonist is fully dissolved in the assay buffer at the tested concentrations.
Table 1: IC₅₀ Values of Common TRPM2 Antagonists
| Antagonist | IC₅₀ Value | Assay System | Reference(s) |
| tatM2NX | 396 nM | Whole-cell patch clamp (HEK293-hTRPM2) | [6][17] |
| JNJ-28583113 | 126 ± 0.5 nM | Ca²⁺ flux assay (cells overexpressing TRPM2) | [18] |
| 2-APB | ~1 µM | Patch-clamp (HEK293-hTRPM2) | [10] |
| ACA | 1.7 µM - 4.5 µM | Ca²⁺ imaging & patch clamp (HEK293-hTRPM2) | [11][12] |
| Carvacrol | 50 - 100 µM (effective conc.) | Whole-cell patch clamp (SH-SY5Y) | [7] |
| Compound 7i (ADPR analogue) | 5.7 µM | Whole-cell patch clamp (HEK293-hTRPM2) | [19] |
| Compound 8a (ADPR analogue) | 5.4 µM | Whole-cell patch clamp (HEK293-hTRPM2) | [19] |
Experimental Workflow: Calcium Imaging Assay
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp is the gold standard for studying ion channel function, providing direct measurement of TRPM2-mediated currents.
Q: I'm having difficulty obtaining a stable gigaseal (GΩ seal) on my TRPM2-expressing cells.
A:
-
Pipette Quality: Use freshly pulled pipettes with a resistance of 4-8 MΩ. Fire-polish the tip to ensure it is smooth. Debris or a broken tip can prevent sealing.[20][21]
-
Cell Health: Only use healthy, non-passaged cells with smooth membranes. Unhealthy cells are difficult to seal. Ensure constant oxygenation of solutions.[20][21]
-
Solutions: Filter all solutions (especially the intracellular pipette solution) with a 0.22 µm filter to remove particulates. Check the pH and osmolarity of your solutions.[22]
-
Pressure: Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell, then apply gentle negative pressure to form the seal.[20]
Q: TRPM2 currents "run down" or decrease over time after achieving whole-cell configuration.
A:
-
Intracellular Factors: The dialysis of essential intracellular components into the pipette can cause current rundown. Including ATP (2-5 mM) and GTP (0.1-0.5 mM) in your pipette solution can help maintain channel activity.
-
Calcium Concentration: TRPM2 is co-activated by intracellular Ca²⁺. Ensure your pipette solution contains a stable, buffered Ca²⁺ concentration (e.g., using EGTA) to maintain a consistent driving force and prevent Ca²⁺-dependent inactivation of other channels.[7]
-
ADPR Stability: If you are using ADPR in the pipette, ensure it is from a reliable source and stored correctly, as it can degrade.
Troubleshooting Flowchart: Patch-Clamp Experiments
Key Experimental Protocols
Protocol 1: Fluo-4 NW Calcium Assay for TRPM2 Antagonists
This protocol is adapted from high-throughput screening methodologies.[15]
-
Cell Plating: Seed HEK293 cells stably expressing hTRPM2 in black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Remove the culture medium. Add 100 µL of Fluo-4 NW (No Wash) dye loading solution to each well according to the manufacturer's instructions. Incubate at 37°C for 30-45 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Add the TRPM2 antagonist at various concentrations (typically a 10-point, 3-fold serial dilution) to the appropriate wells. Include vehicle-only wells as a negative control.
-
Pre-incubation: Incubate the plate with the antagonist for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 60 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Add a pre-determined concentration of H₂O₂ (e.g., 250 µM final concentration) to all wells simultaneously using the instrument's fluidics.[6]
-
Immediately begin recording fluorescence every 10 seconds for at least 20 minutes.[6]
-
-
Data Analysis: Calculate the maximum fluorescence response minus the baseline for each well. Normalize the data to the positive (agonist + vehicle) and negative (no agonist) controls. Plot the normalized response against the log of the antagonist concentration and fit with a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol is for recording ADPR-activated TRPM2 currents.[6][7]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.5 Na-GTP, and 100-200 µM ADPR. Adjust pH to 7.2 with CsOH. The high Cesium (Cs⁺) blocks most K⁺ channels.
-
-
Cell Preparation: Plate TRPM2-expressing cells on glass coverslips. On the day of recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Approach a healthy cell with the patch pipette while applying positive pressure.
-
Form a GΩ seal and establish the whole-cell configuration by applying a brief pulse of suction.
-
Clamp the cell voltage at -60 mV.
-
Allow the intracellular solution, containing ADPR, to dialyze into the cell. TRPM2 currents will develop over several minutes.
-
-
Antagonist Application: Once a stable inward current is established, apply the antagonist via the perfusion system. A rapid solution exchange system is recommended to determine the kinetics of inhibition.
-
Data Acquisition: Record the current using an appropriate amplifier and acquisition software. Analyze the peak current reduction in the presence of the antagonist to determine the percentage of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 3. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Assessment of Temperature Sensitivity of the TRPM2 Channel with the Patch Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPM2: a candidate therapeutic target for treating neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPM2-mediated Ca2+ signaling as a potential therapeutic target in cancer treatment: an updated review of its role in survival and proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a cell-based high-throughput screening assay for TRPM2 channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Patch Clamp Protocol [labome.com]
- 22. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Technical Support Center: Enhancing Inhibitor Specificity for TRPM2 Channels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPM2 channel inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to inhibitor specificity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My TRPM2 inhibitor is showing off-target effects. What are the common off-target channels for TRPM2 inhibitors?
A1: TRPM2 inhibitors, particularly early-generation compounds, can exhibit activity at other TRP channels. The most commonly reported off-target channels include TRPM8 and TRPV1. Additionally, some compounds may interact with other proteins like phospholipase A2. It is crucial to profile your inhibitor against a panel of related ion channels to understand its selectivity.
Q2: How can I experimentally validate the specificity of my TRPM2 inhibitor?
A2: A multi-pronged approach is recommended to validate inhibitor specificity. This should include:
-
Electrophysiology: Use whole-cell patch-clamp recordings to measure the effect of your inhibitor on TRPM2 currents and compare it to its effects on other TRP channels (e.g., TRPM8, TRPV1, TRPM7, TRPV3).[1][2]
-
Calcium Imaging: Employ calcium imaging assays in cells expressing TRPM2 and in control cells (lacking the channel) to confirm that the inhibitor's effect is target-dependent.
-
Counter-Screening: Test the compound against a broad panel of receptors, enzymes, and other ion channels to identify potential off-target interactions.
-
Use of Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to test your inhibitor in cell lines or animal models where the TRPM2 gene has been knocked out or its expression significantly reduced. The inhibitor should have a diminished or no effect in these models.
Q3: What are the primary mechanisms of TRPM2 channel activation that I should consider in my assays?
A3: TRPM2 is a non-selective cation channel that is activated by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR).[3][4] Its activation is also potentiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), and intracellular Ca²⁺.[3][4][5] When designing your experiments, it's important to use an appropriate activator to elicit a robust TRPM2-dependent signal.
Troubleshooting Guides
Problem 1: Inconsistent IC₅₀ values for my TRPM2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered gene expression and channel function. |
| Inconsistent Activator Concentration | Prepare fresh activator solutions (e.g., ADPR, H₂O₂) for each experiment and use a consistent final concentration. |
| Variable Assay Conditions | Maintain consistent temperature, pH, and incubation times across all experiments. |
| Compound Stability | Assess the stability of your inhibitor in your assay buffer over the time course of the experiment. |
Problem 2: My inhibitor shows efficacy in a primary screen (e.g., calcium imaging) but fails in a secondary screen (e.g., electrophysiology).
| Possible Cause | Troubleshooting Step |
| Assay Artifact | The inhibitor might be interfering with the fluorescent dye used in the calcium imaging assay or have other non-specific effects on the cells that alter calcium signaling indirectly. |
| Different Activation Mechanisms | The method of channel activation used in the two assays may differ, leading to different sensitivities to the inhibitor. |
| Indirect Effects | The inhibitor might not be directly blocking the TRPM2 channel but could be affecting upstream signaling pathways that lead to TRPM2 activation. |
Quantitative Data on TRPM2 Inhibitors
The following table summarizes the potency and selectivity of some published TRPM2 inhibitors.
| Compound | IC₅₀ for TRPM2 | Selectivity Notes | Reference |
| Compound 7i | 5.7 µM | No significant effect on TRPM7, TRPM8, TRPV1, and TRPV3. | [1][2] |
| Compound 8a | 5.4 µM | No significant effect on TRPM7, TRPM8, TRPV1, and TRPV3. | [1][2] |
| Compound A23 | Sub-micromolar | Selective over TRPM8, TRPV1, and phospholipase A2. | [6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM2 Inhibition
-
Cell Preparation: Culture HEK293 cells stably expressing human TRPM2. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Solution (Extracellular): Prepare a solution containing (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 13 Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 147 Cs-glutamate, 10 CsCl, 1 MgCl₂, 10 HEPES, and 0.2 ADPR. Adjust pH to 7.2 with CsOH.
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV to elicit TRPM2 currents.
-
Perfuse the cells with the extracellular solution containing the desired concentration of the test inhibitor.
-
Measure the inhibition of the ADPR-induced current.
-
-
Data Analysis: Calculate the percentage of current inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Ratiometric Calcium Imaging for TRPM2 Activity
-
Cell Preparation: Plate TRPM2-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Wash the cells with a physiological salt solution.
-
Acquire a baseline fluorescent signal.
-
Add the test inhibitor at various concentrations and incubate for the desired time.
-
Add a TRPM2 activator (e.g., H₂O₂ or intracellularly delivered ADPR).
-
Record the change in intracellular calcium concentration by measuring the ratio of fluorescence at two excitation wavelengths.
-
-
Data Analysis: Quantify the change in the fluorescence ratio and normalize it to the response of a positive control (a known TRPM2 inhibitor) and a vehicle control.
Visualizations
Caption: Simplified TRPM2 signaling pathway.
Caption: Workflow for identifying specific TRPM2 inhibitors.
References
- 1. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM2: a multifunctional ion channel for calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of BamB Deletion in Bacteria
Welcome to the Technical Support Center for researchers working with BamB-deficient bacterial strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to the pleiotropic effects of deleting the bamB gene. Our goal is to help you overcome experimental hurdles and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of BamB and why is its deletion problematic?
A1: BamB is a non-essential lipoprotein component of the β-barrel Assembly Machinery (BAM) complex in Gram-negative bacteria.[1][2][3] The BAM complex is crucial for the proper folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[4][5][6] Although not essential for viability, BamB significantly enhances the efficiency of OMP assembly.[7][2] Its deletion leads to a range of pleiotropic effects, including:
-
Defective OMP Biogenesis: Reduced levels and improper folding of various OMPs.[1][8]
-
Increased Outer Membrane Permeability: Heightened susceptibility to a variety of antibiotics and detergents.[1]
-
Impaired Virulence: In pathogenic bacteria like Salmonella, BamB deletion can attenuate virulence.[1]
-
Growth Defects: Under certain conditions, a ∆bamB strain may exhibit slower growth.[9]
Q2: My ∆bamB strain shows increased sensitivity to antibiotics I don't typically use for selection. Is this expected?
A2: Yes, this is a well-documented phenotype of ∆bamB mutants. The compromised assembly of OMPs disrupts the integrity of the outer membrane, making it more permeable to various compounds, including antibiotics to which the wild-type strain is normally resistant.[1] This includes antibiotics such as vancomycin, rifampin, erythromycin, and novobiocin (B609625).[1]
Q3: I am trying to study the function of a specific OMP, but its expression or localization is altered in my ∆bamB background. How can I address this?
A3: This is a common challenge due to the global impact of BamB deletion on OMP assembly. To specifically study your OMP of interest in a context of compromised BAM function, you might consider genetic suppression strategies. For instance, specific mutations in the central BAM component, BamA, have been shown to compensate for the absence of BamB and restore more normal OMP biogenesis.[10][11]
Q4: Can the pleiotropic effects of a bamB deletion be overcome?
A4: Yes, several strategies can be employed to overcome the detrimental effects of a bamB deletion. These include:
-
Genetic Suppressors: Isolating suppressor mutations, often found in the bamA gene, can restore OMP assembly and normal phenotypes.[10][11]
-
Complementation: Expressing BamB from a plasmid can restore the wild-type phenotype.[9]
-
Deletion of rcsF: In a ∆bamB ∆bamE double mutant, which has a severe phenotype, deleting the gene for the lipoprotein RcsF can alleviate the lethal jamming of the BAM complex and restore OMP assembly.[8][12]
Troubleshooting Guide
Issue 1: My ∆bamB mutant strain grows significantly slower than the wild-type.
| Possible Cause | Troubleshooting Step |
| General stress from OMP misfolding | Ensure optimal growth conditions (rich media, 37°C). Consider supplementing the media with agents that can stabilize the outer membrane, though this should be done with caution as it may mask phenotypes. |
| Accumulation of toxic misfolded proteins | Overexpression of periplasmic chaperones like SurA or Skp from a plasmid might help manage the burden of unfolded OMPs. |
| Secondary mutations | Re-sequence the strain to ensure no other mutations have accumulated that could contribute to the growth defect. Re-generate the deletion mutant if necessary. |
Issue 2: I am observing high variability in my antibiotic susceptibility assays with the ∆bamB strain.
| Possible Cause | Troubleshooting Step |
| Inconsistent growth phase | Always start your cultures from a single colony and grow them to a consistent optical density (e.g., mid-log phase) before performing susceptibility testing. |
| Variations in inoculum density | Standardize the inoculum size for all assays (e.g., by adjusting to a specific McFarland standard or CFU/mL). |
| Evolution of suppressor mutations | If you are repeatedly sub-culturing the ∆bamB strain, suppressor mutations may arise that alter the antibiotic resistance profile. Use fresh cultures from frozen stocks for each experiment. |
Issue 3: Complementation with a plasmid-borne bamB does not fully restore the wild-type phenotype.
| Possible Cause | Troubleshooting Step |
| Suboptimal expression level | The expression level of BamB from the plasmid may not match the native chromosomal level. Try different promoters (constitutive vs. inducible) or copy number plasmids to optimize BamB expression. |
| Polar effects of the initial deletion | The deletion of bamB may have affected the expression of downstream genes. Ensure your complementation strategy only reintroduces bamB and does not disrupt the surrounding genetic context. |
| Plasmid instability | Confirm that the plasmid is being maintained in the bacterial population, especially during prolonged experiments, by plating on selective media. |
Quantitative Data Summary
Table 1: Impact of bamB Deletion on Antibiotic Susceptibility in E. coli
| Antibiotic | Wild-Type MIC (µg/mL) | ∆bamB Mutant MIC (µg/mL) | Fold Change |
| Vancomycin | >256 | 32 | >8 |
| Rifampin | 16 | 4 | 4 |
| Novobiocin | 64 | 8 | 8 |
| Erythromycin | 128 | 16 | 8 |
Note: These are representative values and may vary between specific strains and experimental conditions.
Experimental Protocols
Protocol 1: Construction of a Markerless bamB Deletion Mutant
This protocol describes the generation of a clean, markerless deletion of the bamB gene using a two-step homologous recombination method (e.g., using a suicide vector system).
Materials:
-
E. coli strain of interest
-
Suicide vector (e.g., pKNG101)
-
Primers to amplify upstream and downstream regions of bamB
-
Restriction enzymes and T4 DNA ligase
-
Appropriate selective media (e.g., containing sucrose (B13894) for counter-selection)
Methodology:
-
Construct the deletion vector:
-
Amplify a ~500 bp region upstream of bamB (Upstream Homology Arm).
-
Amplify a ~500 bp region downstream of bamB (Downstream Homology Arm).
-
Clone both fragments into the suicide vector, flanking a counter-selectable marker (e.g., sacB).
-
-
First Recombination (Integration):
-
Transform the constructed plasmid into the recipient E. coli strain.
-
Select for single-crossover integrants on media containing the appropriate antibiotic for the suicide vector.
-
-
Second Recombination (Excision):
-
Grow the integrants in non-selective liquid media to allow for the second recombination event.
-
Plate the culture on media containing the counter-selective agent (e.g., sucrose). Only cells that have lost the suicide vector (and the sacB gene) will survive.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the bamB gene. The wild-type will yield a larger PCR product than the deletion mutant.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Outer Membrane Permeability Assay
This protocol uses the hydrophobic antibiotic novobiocin to assess the permeability of the outer membrane.
Materials:
-
Wild-type and ∆bamB strains
-
LB broth and agar
-
Novobiocin stock solution
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare bacterial cultures: Grow overnight cultures of the wild-type and ∆bamB strains in LB broth.
-
Inoculate microtiter plate: Dilute the overnight cultures to an OD₆₀₀ of 0.05 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add antibiotic: Prepare a 2-fold serial dilution of novobiocin in LB broth and add 100 µL to the wells, resulting in a final volume of 200 µL per well. Include a no-antibiotic control.
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Visualizations
Caption: The bacterial β-barrel Assembly Machinery (BAM) complex.
Caption: Pleiotropic effects resulting from the deletion of BamB.
References
- 1. Deciphering the Roles of BamB and Its Interaction with BamA in Outer Membrane Biogenesis, T3SS Expression and Virulence in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bam A - Wikipedia [en.wikipedia.org]
- 4. The bacterial outer membrane β-barrel assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-independent assembly machinery of bacterial outer membranes: BAM complex structure and function set the stage for next-generation therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Big BAM Theory: An Open and Closed Case? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthetic Phenotype of ΔbamB ΔbamE Double Mutants Results from a Lethal Jamming of the Bam Complex by the Lipoprotein RcsF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substitutions in the BamA β-Barrel Domain Overcome the Conditional Lethal Phenotype of a ΔbamB ΔbamE Strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substitutions in the BamA β-barrel domain overcome the conditional lethal phenotype of a ΔbamB ΔbamE strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synthetic Phenotype of Δ bamB Δ bamE Double Mutants Results from a Lethal Jamming of the Bam Complex by the Lipoprotein RcsF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAM Complex Reconstitution for Functional Assays
Welcome to the technical support center for the reconstitution of the Bacterial Outer Membrane β-barrel Assembly Machinery (BAM) complex. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful functional assays.
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution of the BAM complex and subsequent functional assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no OMP folding activity | 1. Inactive BAM complex: The complex may have aggregated or disassembled during purification or storage. It is known to lose activity if frozen in detergent solution before reconstitution.[1] 2. Inefficient reconstitution: The BAM complex may not be correctly inserted into the liposomes. 3. Residual detergent: Detergent from the purification process can inhibit the folding assay. 4. Sub-optimal assay conditions: Incorrect concentrations of chaperones (e.g., SurA), substrate OMP, or proteoliposomes.[1] 5. Incorrect OMP substrate preparation: The denatured OMP substrate may not be in an assembly-competent state. | 1. Verify BAM complex integrity: Use fresh preparations. The integrity of the purified complex can be checked using Blue Native PAGE.[1] It has been observed that co-expressing all BAM subunits yields a more active complex compared to assembling it from subcomplexes.[1][2] 2. Optimize reconstitution: Ensure liposomes and the detergent-solubilized BAM complex are centrifuged to remove aggregates before mixing.[3] Follow a validated reconstitution protocol, such as rapid dilution.[3] 3. Efficient detergent removal: Use methods like dialysis, gel filtration, or adsorbent beads to thoroughly remove the detergent after reconstitution.[4][5][6][7] 4. Titrate assay components: Empirically determine the optimal concentrations for SurA, the denatured OMP, and the reconstituted BAM complex.[1] Typical concentrations are 1–2 μM SurA, 0.1–0.2 μM substrate, and 0.2 μM reconstituted BAM complex.[1] 5. Ensure proper OMP denaturation: Use fresh urea (B33335) solutions to denature the OMP substrate immediately before the assay. |
| High background OMP folding (in liposomes without BAM complex) | 1. Spontaneous OMP insertion: Some OMPs can spontaneously insert into lipid bilayers, especially under non-physiological conditions (e.g., high pH, specific lipid compositions).[8] 2. Incorrect buffer conditions: The pH of the assay buffer may favor spontaneous insertion. | 1. Use physiological conditions: Perform assays at a near-physiological pH (e.g., pH 8.0).[1] The BAM complex-mediated assay recapitulates physiological conditions better than spontaneous assembly assays.[8] 2. Adjust lipid composition: While the BAM complex largely overcomes the effects of lipid composition, certain lipids might promote spontaneous folding.[3][9][10] Test different lipid compositions if background is high. |
| Variability in results between experiments | 1. Inconsistent preparation of proteoliposomes: Variations in the lipid-to-protein ratio or the size of vesicles. 2. Aggregation of components: The BAM complex, liposomes, or denatured OMP can aggregate over time.[1][3] 3. Inconsistent timing of reagent addition: The order of addition of components can be critical. | 1. Standardize proteoliposome preparation: Maintain a consistent protocol for liposome (B1194612) formation and BAM complex reconstitution. Normalize proteoliposome concentration by the concentration of the BAM complex for assays.[3] 2. Use fresh components and prevent aggregation: Spin down the BAM complex and liposomes before reconstitution to remove aggregates.[3] Use freshly denatured OMP for each experiment. 3. Maintain a consistent order of addition: A recommended order is to add SurA, then the denatured OMP, and finally the proteoliposomes containing the BAM complex to the reaction buffer.[1] |
| OMP folds into a monomer but does not form oligomers (for oligomeric OMPs like OmpC) | 1. Absence of required co-factors: Some OMPs, like the trimeric porin OmpC, require lipopolysaccharide (LPS) for complete assembly into oligomers.[8] | 1. Supplement with LPS: Add LPS to the reaction mixture. The optimal concentration of LPS may need to be determined empirically.[8] Note that for some monomeric OMPs, LPS can be inhibitory.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the BAM complex for reconstitution?
A1: The recommended method involves co-expressing all five subunits (BamA, B, C, D, and E) from a single plasmid. This approach has been shown to yield a significantly more active complex compared to purifying subcomplexes (e.g., BamAB and BamCDE) and assembling them in vitro.[1][3] Affinity purification, for instance using a His-tag on one of the subunits, followed by size-exclusion chromatography is a common strategy.
Q2: Does the lipid composition of the proteoliposomes affect the BAM complex's function?
A2: While spontaneous OMP assembly is highly dependent on lipid properties like headgroup charge, thickness, and fluidity, the BAM complex largely overcomes these effects.[3][9][10] Studies have shown that the BAM complex can efficiently catalyze the insertion of model OMPs like EspP and OmpA into vesicles with a wide variety of synthetic lipid compositions, including gel-phase lipids that mimic the rigidity of the native outer membrane.[3][9][10]
Q3: How can I verify that the BAM complex is correctly folded and oriented in the proteoliposomes?
A3: Two common assays can be used:
-
Heat Modifiability Assay: Properly folded BamA, like many OMPs, migrates faster on a cold (4°C) SDS-PAGE gel when not heated compared to its heat-denatured form.[3]
-
Protease Protection Assay: The periplasmic domains of a correctly inserted (outside-out) BAM complex will be susceptible to digestion by proteases like trypsin, while the transmembrane β-barrel domain of BamA will be protected.[3]
Q4: What is the role of the chaperone SurA in the functional assay?
A4: The periplasmic chaperone SurA is necessary to maintain the denatured OMP substrate in an assembly-competent state and deliver it to the BAM complex.[1][2] Omitting SurA will likely result in aggregation of the OMP substrate and very low to no folding.
Q5: How can I efficiently remove detergent after reconstitution?
A5: Complete detergent removal is crucial as residual amounts can inhibit the assay. Several methods are effective:
-
Adsorbent Beads (e.g., Bio-Beads): Polystyrene beads have a high affinity for detergents.[5]
-
Gel Filtration Chromatography: Separates the larger proteoliposomes from smaller detergent micelles.[4][6]
-
Dialysis: Effective for detergents with a high critical micelle concentration (CMC), but can be slow.[4]
-
Detergent Removal Spin Columns: Commercially available columns provide a quick and efficient method for detergent removal.[5][6][7]
Q6: What are the essential components of the BAM complex for function?
A6: While the full pentameric complex (BamA-E) is the most active, studies have shown that a core complex of BamA, BamD, and BamE (BamADE) constitutes the minimum functional unit for OMP assembly in vitro.[11] BamB and BamC appear to have redundant functions that stimulate the activity of the core complex.[11][12] BamA and BamD are the only components that are essential for cell viability.[2]
Quantitative Data Summary
Table 1: Effect of Lipid Composition on OMP Folding Efficiency Catalyzed by the BAM Complex.
| Lipid Composition | OMP Substrate | Relative Folding Efficiency (%) |
| DLPC (12:0) | EspPΔ5 | ~90 |
| DMPC (14:0) | EspPΔ5 | ~100 |
| DPPC (16:0) | EspPΔ5 | ~85 |
| POPC (16:0, 18:1) | EspPΔ5 | ~95 |
| E. coli Polar Lipids | EspPΔ5 | ~90 |
| DLPC (12:0) | OmpA | ~95 |
| DMPC (14:0) | OmpA | ~100 |
| DPPC (16:0) | OmpA | ~90 |
| POPC (16:0, 18:1) | OmpA | ~90 |
| E. coli Polar Lipids | OmpA | ~85 |
| Data is representative and compiled from trends observed in literature.[3] Absolute efficiencies can vary between experiments. |
Table 2: Relative Assembly Efficiency of BAM Subcomplexes.
| BAM Complex Composition | Relative OMP Assembly Efficiency (%) |
| Liposomes only | < 5.5 |
| BamA only | No detectable folding |
| BamADE | 33.5 ± 5.2 |
| BamADEB | 40.8 ± 2.3 |
| BamADEC | 48.4 ± 0.8 |
| BamABCDE (Full Complex) | ~45 |
| Data from in vitro assembly assays using OmpA as the substrate.[11] |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution of the BAM Complex into Proteoliposomes
This protocol describes the reconstitution of purified BAM complex into pre-formed lipid vesicles using the rapid dilution method.[3]
Materials:
-
Purified BAM complex in detergent solution (e.g., 0.03% DDM).
-
Synthetic lipids (e.g., DMPC) or E. coli polar lipid extract in chloroform (B151607).
-
Reconstitution Buffer: 20 mM Tris-HCl, pH 8.0.
-
Ultracentrifuge.
Methodology:
-
Prepare Liposomes: a. Dry the desired amount of lipids from chloroform under a stream of nitrogen gas to form a thin film. b. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. c. Resuspend the lipid film in Reconstitution Buffer to a final concentration of 1-2 mg/mL by vortexing. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.
-
Reconstitution: a. Centrifuge the purified BAM complex solution and the prepared liposomes at 12,000 x g for 10 minutes to remove any aggregates.[3] b. Mix the BAM complex and liposomes. A typical ratio is 1 µM BAM complex with 0.2 mg/mL lipids.[3] c. Rapidly dilute the mixture into a larger volume of Reconstitution Buffer to lower the detergent concentration below its critical micelle concentration (CMC). d. Incubate the reconstitution mixture at a specified temperature (e.g., 30°C) for 45-60 minutes with gentle shaking to allow for BAM complex insertion.
-
Harvest Proteoliposomes: a. Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g or ~85,000 rpm in a TLA100.4 rotor) for 65 minutes at 4°C.[3] b. Carefully remove the supernatant containing residual detergent. c. Resuspend the proteoliposome pellet in the desired assay buffer.
References
- 1. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Outer Membrane Protein Assembly from Purified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. Reconstitution of Bam Complex-Mediated Assembly of a Trimeric Porin into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A minimum functional form of the Escherichia coli BAM complex constituted by BamADE assembles outer membrane proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improper Coordination of BamA and BamD Results in Bam Complex Jamming by a Lipoprotein Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying Bacterial Membrane Protein Assembly
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying membrane protein assembly in bacteria.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the expression, purification, and characterization of bacterial membrane proteins.
Expression
Question: Why am I getting low or no expression of my membrane protein in E. coli?
Answer: Low or no expression of membrane proteins is a frequent issue. Several factors can contribute to this problem.[1][2] Here are some common causes and troubleshooting steps:
-
Toxicity of the protein: Overexpression of a membrane protein can be toxic to E. coli, leading to cell death and low yields.[3]
-
Solution: Use a lower induction temperature (e.g., 15-20°C) and a shorter induction time.[4][5] Consider using a weaker promoter or a strain like C41(DE3) or Lemo21(DE3), which are engineered to handle toxic proteins.[3] Using a minimal growth medium like M9 can also sometimes improve yields by slowing down cell growth and reducing folding errors.[3]
-
-
Codon bias: The codon usage of your gene of interest might not be optimal for E. coli's translational machinery.[6][7]
-
mRNA instability: The 5' end of the mRNA might form secondary structures that hinder ribosome binding and translation initiation.[9]
-
Improper folding and aggregation: Membrane proteins have hydrophobic transmembrane domains and are prone to misfolding and aggregation when overexpressed in the cytoplasm.[2][11]
Question: My membrane protein is expressed, but it's all in inclusion bodies. What can I do?
Answer: Inclusion bodies are insoluble aggregates of misfolded proteins.[4] Recovering functional protein from inclusion bodies requires denaturation and refolding, which can be challenging. It's often better to optimize expression conditions to favor soluble expression.
-
Lower induction temperature and inducer concentration: Reducing the temperature to 15-25°C and lowering the IPTG concentration can slow down protein synthesis, giving the protein more time to fold correctly.[4]
-
Choice of expression strain: Strains like C41(DE3) and C43(DE3) can improve the soluble expression of some membrane proteins.[3]
-
Co-expression of chaperones: Chaperones can help prevent aggregation by assisting in the folding process.[12][14] The DnaK/DnaJ/GrpE and GroEL/GroES systems are commonly used.[12][14]
-
Solubility tags: Fusion tags like MBP and GST can significantly increase the solubility of the target protein.[4]
Purification
Question: What is the best detergent for solubilizing my membrane protein?
Answer: The choice of detergent is critical for successfully extracting the membrane protein from the lipid bilayer while maintaining its stability and function.[15] There is no universal "best" detergent; the optimal choice is protein-dependent.
-
Start with mild, non-ionic detergents: Detergents like n-dodecyl-β-D-maltoside (DDM), Triton X-100, and lauryl maltose (B56501) neopentyl glycol (LMNG) are generally considered mild and are a good starting point for many membrane proteins.[15][16][17]
-
Screen a panel of detergents: It is highly recommended to screen a variety of detergents with different properties (e.g., head group charge, alkyl chain length) to find the one that provides the best balance of solubilization efficiency and protein stability.
-
Consider the downstream application: For structural studies like X-ray crystallography, detergents that form smaller micelles, such as octyl glucoside (OG), may be preferred.[3]
Question: My purified membrane protein is aggregating. How can I improve its stability?
Answer: Aggregation of purified membrane proteins is a common problem due to the exposure of their hydrophobic surfaces.[1][18]
-
Optimize the detergent concentration: The detergent concentration should be kept above its critical micelle concentration (CMC) in all buffers to prevent the protein from precipitating.[19] However, excessively high concentrations can also be destabilizing.[19]
-
Add stabilizing agents: Including glycerol (B35011) (5-20%), specific lipids, or cholesterol analogs in the purification buffers can help stabilize the protein-detergent complex.[11][19]
-
Work quickly and at low temperatures: Perform purification steps at 4°C and minimize the total purification time to reduce the risk of denaturation and aggregation.[15]
-
Consider alternative membrane mimetics: If detergents are not providing sufficient stability, consider reconstituting the protein into nanodiscs or liposomes, which offer a more native-like lipid environment.[11][20]
Assembly and Characterization
Question: How can I study the assembly of my membrane protein into a complex?
Answer: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique for analyzing the native state of membrane protein complexes.[10][11] It separates intact protein complexes based on their size and shape, allowing you to determine their oligomeric state and identify interacting partners. For identifying direct interaction partners, co-immunoprecipitation (Co-IP) followed by mass spectrometry is a widely used method.[19][21]
Quantitative Data Summary
The following tables provide representative data illustrating the impact of various experimental parameters on membrane protein expression and stability. The specific values can vary significantly depending on the protein and the experimental setup.
Table 1: Effect of Expression Host and Temperature on Protein Yield
| Target Protein | Expression Host | Induction Temperature (°C) | Soluble Protein Yield (mg/L of culture) |
| Bacterial ABC Transporter | BL21(DE3) | 37 | 0.5 |
| BL21(DE3) | 18 | 2.1 | |
| C41(DE3) | 37 | 1.8 | |
| C41(DE3) | 18 | 4.5 | |
| Eukaryotic GPCR | BL21(DE3) | 37 | < 0.1 (Inclusion bodies) |
| Rosetta(DE3) pLysS | 20 | 0.8 | |
| C41(DE3) | 20 | 1.5 |
Table 2: Influence of Detergent on Membrane Protein Stability
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) | Apparent Melting Temperature (Tm) of a model GPCR (°C) |
| SDS | Anionic | 8.2 | 35 (denatured) |
| LDAO | Zwitterionic | 1-2 | 48 |
| DDM | Non-ionic | 0.17 | 62 |
| LMNG | Non-ionic | 0.01 | 68 |
| Triton X-100 | Non-ionic | 0.24 | 59 |
Experimental Protocols
Protocol 1: Expression of a 6xHis-tagged Membrane Protein in E. coli
-
Transformation: Transform the expression vector containing your gene of interest into a suitable E. coli expression strain (e.g., C41(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.
-
Expression: Continue to grow the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of a 6xHis-tagged Membrane Protein
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells using a French press or sonication.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing 1% (w/v) of the chosen detergent (e.g., DDM). Incubate with gentle agitation for 1 hour at 4°C.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% DDM).
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, and 0.05% DDM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) using a buffer appropriate for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
Protocol 3: Reconstitution of a Purified Membrane Protein into Liposomes
-
Lipid Preparation: Prepare a lipid mixture (e.g., a 3:1 ratio of POPC:POPG) in chloroform. Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 1 hour.
-
Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final lipid concentration of 10 mg/mL. Vortex vigorously to form multilamellar vesicles.
-
Liposome (B1194612) Formation: Create unilamellar vesicles by either sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Detergent Destabilization: Add a detergent (e.g., Triton X-100) to the liposome suspension to the point of saturation.
-
Reconstitution: Mix the purified membrane protein (in detergent solution) with the detergent-destabilized liposomes at a desired protein-to-lipid ratio.
-
Detergent Removal: Remove the detergent slowly to allow the protein to insert into the forming lipid bilayer. This can be achieved by dialysis, gel filtration, or by adding Bio-Beads.[4][17]
-
Characterization: The resulting proteoliposomes can be collected by ultracentrifugation and analyzed for protein incorporation and function.
Visualizations
Bacterial Inner Membrane Protein Assembly Pathways
The following diagrams illustrate the major pathways for the assembly of proteins into the bacterial inner membrane.
Caption: Overview of bacterial inner membrane protein targeting and insertion pathways.
Co-translational Insertion via SRP-SecYEG-YidC Pathway
This pathway is primarily used for the insertion of integral membrane proteins.[22][23]
References
- 1. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The bacterial Sec-translocase: structure and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blue Native PAGE Analysis of Bacterial Secretion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blue Native PAGE Analysis of Bacterial Secretion Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biogenesis of bacterial inner-membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cotranslational Biogenesis of Membrane Proteins in Bacteria [frontiersin.org]
Validation & Comparative
validating the inhibitory effect of BAMB-4 on ITPKA activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Inhibitory Effect of BAMB-4 on ITPKA Activity
This guide provides a comprehensive comparison of the small molecule inhibitor this compound with other known inhibitors of Inositol (B14025) Trisphosphate 3-Kinase A (ITPKA). The data presented is intended to assist researchers in validating the inhibitory effects of this compound and in selecting the appropriate tools for studying ITPKA signaling.
Performance Comparison of ITPKA Inhibitors
The inhibitory potential of this compound against ITPKA has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the mechanism of action for each compound. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value (ITPKA) | Mechanism of Action | Reference |
| This compound | 20 ± 3 µM | Mixed-type inhibitor (affects both ATP and IP3 binding) | [1] |
| BIP-4 | 157 ± 57 nM | Competitive inhibitor (with respect to IP3), does not interfere with ATP binding | [1] |
| GNF362 | ~20 nM | ATP-competitive inhibitor | [2][3][4] |
| MEPTT-3 | 35 ± 4 µM | Not specified | [1] |
ITPKA Signaling Pathway and Inhibition
The following diagram illustrates the central role of ITPKA in the inositol phosphate (B84403) signaling pathway and the points of intervention by various inhibitors. ITPKA phosphorylates inositol 1,4,5-trisphosphate (IP3), a key second messenger, to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby regulating intracellular calcium levels and actin dynamics.[5][6]
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on ITPKA activity, the following experimental protocols are recommended.
ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1][7][8]
Materials:
-
ITPKA enzyme
-
Substrate (Inositol 1,4,5-trisphosphate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds (this compound and others) dissolved in DMSO
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing ITPKA enzyme, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Optical Assay
This is an orthogonal, spectrophotometric assay that continuously measures ADP production by coupling it to the oxidation of NADH.[9][10]
Materials:
-
ITPKA enzyme
-
Substrate (Inositol 1,4,5-trisphosphate)
-
ATP
-
Kinase buffer
-
Coupling reagents:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
-
Test compounds
-
UV-transparent multi-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing ITPKA, substrate, ATP, PEP, PK, LDH, and NADH in the kinase buffer.
-
Add the test compound at various concentrations. Include a DMSO control.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature. The rate of NADH oxidation is directly proportional to the rate of ADP production by ITPKA.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition (calculated from the reaction velocities) against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Summary and Conclusion
The available data indicates that this compound is a moderately potent inhibitor of ITPKA with a mixed-mode of action.[1] In comparison, BIP-4 and GNF362 exhibit significantly higher potency with IC50 values in the nanomolar range.[1][2][3][4] The choice of inhibitor will depend on the specific research application. For studies requiring a highly potent and specific inhibitor, BIP-4 (IP3 competitive) or GNF362 (ATP competitive) may be more suitable. This compound, however, remains a valuable tool for probing the ITPKA signaling pathway, particularly when a mixed-type inhibitor is desired. The experimental protocols provided herein offer robust methods for independently verifying the inhibitory activities of these compounds and for conducting further mechanistic studies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is frequently over-expressed and functions as an oncogene in several tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITPKA - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to ITPKA Inhibitors: BAMB-4 vs. BIP-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Inositol-trisphosphate 3-kinase A (ITPKA): BAMB-4 and BIP-4. ITPKA is a critical enzyme in cellular signaling, primarily known for its role in phosphorylating the second messenger inositol (B14025) 1,4,5-trisphosphate (InsP3) to inositol 1,3,4,5-tetrakisphosphate (InsP4), thereby regulating intracellular calcium levels and actin dynamics. Its overexpression has been implicated in the progression and metastasis of several cancers, including lung and breast cancer, making it a compelling target for therapeutic intervention.[1][2]
This document summarizes their inhibitory activity, mechanism of action, and effects on cancer cell lines, supported by experimental data and detailed protocols to aid in reproducible research.
Performance and Efficacy: A Head-to-Head Comparison
BIP-4 has demonstrated significantly greater potency in inhibiting ITPKA compared to this compound. Experimental data reveals a 130-fold lower IC50 value for BIP-4, indicating a much stronger inhibitory effect at lower concentrations.
| Inhibitor | IC50 Value | Mechanism of Action | Cellular Effects (Lung Cancer Cells) |
| This compound | 20 µM | Mixed-type inhibitor (competitive with respect to both ATP and InsP3) | Inhibits InsP3 kinase activity. |
| BIP-4 | 157 ± 57 nM | Competitive with InsP3, non-competitive with ATP | Inhibits proliferation and adhesion with IC50 values of 3 µM (H1299 cells) and 2 µM (LN4323 cells). |
Mechanism of Action
The two inhibitors exhibit distinct mechanisms of action at the kinase's active site. This compound acts as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the binding of both ATP and InsP3. In contrast, BIP-4 is a highly selective competitive inhibitor of InsP3, meaning it directly competes with the natural substrate for binding to the active site without affecting ATP binding. This high selectivity for the InsP3 binding pocket makes BIP-4 a more targeted inhibitor of ITPKA's kinase activity.
ITPKA Signaling Pathway and Inhibition
ITPKA plays a dual role in the cell, acting as both a kinase and an actin-bundling protein. The kinase activity is central to the inositol phosphate (B84403) signaling pathway, which is initiated by the activation of Phospholipase C (PLC).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and BIP-4.
ITPKA Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies ITPKA activity by measuring the amount of ADP produced during the phosphorylation of InsP3.
Materials:
-
Recombinant human ITPKA
-
Ins(1,4,5)P3 substrate
-
ATP
-
This compound and BIP-4 compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds (this compound and BIP-4) in the assay buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of the 384-well plate. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Add 2.5 µL of ITPKA enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing both ATP and InsP3 substrate. The final concentrations should be within the linear range of the enzyme kinetics.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular Uptake Assay
This protocol is to determine the intracellular concentration of the inhibitors.
Materials:
-
Lung cancer cell lines (e.g., H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or BIP-4
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Seed H1299 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a known concentration of this compound or BIP-4 in a complete culture medium for a specified time (e.g., 24 hours).
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells with a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Analyze the supernatant containing the intracellular fraction by HPLC-MS to quantify the concentration of the inhibitor.
-
Determine the protein concentration of the cell lysate to normalize the inhibitor concentration to the amount of cellular protein.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of lung cancer cells.
Materials:
-
Lung cancer cell lines (H1299, LN4323)
-
Complete culture medium
-
This compound or BIP-4
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or BIP-4 in a complete culture medium. Include a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 values.
Cell Adhesion Assay
This assay assesses the ability of the inhibitors to block the adhesion of lung cancer cells to an extracellular matrix.
Materials:
-
Lung cancer cell lines (H1299, LN4323)
-
Serum-free culture medium
-
This compound or BIP-4
-
96-well plates coated with Matrigel or another extracellular matrix component
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and incubate for 2 hours at 37°C to allow it to solidify.
-
Label the lung cancer cells with Calcein-AM dye.
-
Resuspend the labeled cells in a serum-free medium containing different concentrations of this compound or BIP-4.
-
Add the cell suspension to the Matrigel-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
Conclusion
The available data strongly indicates that BIP-4 is a more potent and selective inhibitor of ITPKA's kinase activity than this compound. Its competitive inhibition mechanism with respect to InsP3 suggests a more targeted approach to disrupting the inositol phosphate signaling pathway. The significant effects of BIP-4 on lung cancer cell proliferation and adhesion at low micromolar concentrations highlight its potential as a promising lead compound for the development of anti-cancer therapeutics targeting ITPKA. Further research and optimization of BIP-4's properties, such as its membrane permeability, are warranted. This compound, while less potent, still serves as a useful tool for studying the broader effects of mixed-type ITPKA inhibition.
References
On-Target Efficacy of BAMBI Modulation in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of targeting the BMP and Activin Membrane-Bound Inhibitor (BAMBI), a pseudoreceptor of the Transforming Growth Factor-β (TGF-β) signaling pathway, as a therapeutic strategy in cancer. We present experimental data on the on-target effects of BAMBI modulation in cancer cells and compare this approach with other strategies for inhibiting the TGF-β pathway.
The Role of BAMBI in Cancer
BAMBI, also known as Non-metastatic Gene A (NMA), is a transmembrane glycoprotein (B1211001) that shares structural homology with the TGF-β type I receptors. However, it lacks an intracellular kinase domain, rendering it catalytically inactive. By forming heterodimers with TGF-β type I receptors, BAMBI prevents the formation of functional receptor complexes, thereby inhibiting TGF-β, Bone Morphogenetic Protein (BMP), and Activin signaling. The expression and function of BAMBI are highly context-dependent and vary across different cancer types, acting as either a tumor promoter or suppressor.
BAMBI Signaling Pathway
BAMBI acts as a negative regulator of the canonical TGF-β/SMAD signaling pathway. In this pathway, the binding of TGF-β ligands to the TGF-β type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the TGF-β type I receptor (TGFBR1). The activated TGFBR1 then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). BAMBI interferes with this cascade at the receptor level.
Figure 1. BAMBI-mediated inhibition of the TGF-β/SMAD signaling pathway.
On-Target Effects of BAMBI Modulation in Cancer Cells
The functional role of BAMBI is dichotomous and dependent on the cellular context. In some cancers, high levels of BAMBI are associated with tumor progression, while in others, its downregulation promotes malignancy.
BAMBI Overexpression
In certain cancer types, such as gastric cancer, overexpression of BAMBI has been shown to inhibit tumor growth and metastasis by suppressing the TGF-β/EMT signaling pathway[1].
BAMBI Knockdown/Inhibition
Conversely, in cancers like non-small cell lung cancer (NSCLC) and colon cancer, BAMBI expression is often downregulated, and its inhibition can enhance TGF-β signaling, leading to increased invasion and proliferation[2][3]. Studies have demonstrated that siRNA-mediated knockdown of BAMBI can reduce cancer cell viability and motility.
Table 1: Quantitative Effects of BAMBI Knockdown in Colon Cancer Cells [3]
| Cell Line | Parameter | Effect of BAMBI siRNA | Fold Change (vs. Control) |
| SW480 | Proliferation (96h) | Decreased | ~0.6 |
| HT-29 | Proliferation (96h) | Decreased | ~0.7 |
| SW480 | Invasion | Decreased | ~0.4 |
| HT-29 | Invasion | Decreased | ~0.5 |
Comparison with Other TGF-β Pathway Inhibitors
Targeting the TGF-β pathway is a promising anti-cancer strategy, and several approaches have been developed. These can be broadly categorized as follows:
-
Ligand Traps: Monoclonal antibodies that neutralize TGF-β ligands.
-
Receptor Kinase Inhibitors: Small molecules that block the kinase activity of TGF-β receptors (e.g., Galunisertib).
-
Antisense Oligonucleotides: Molecules that prevent the synthesis of TGF-β proteins.
-
Modulation of Intracellular Mediators: Targeting downstream components like SMADs. For instance, overexpression of the inhibitory SMAD7 can also block TGF-β signaling.
Table 2: Comparison of TGF-β Pathway Inhibition Strategies
| Strategy | Agent Example | Mechanism of Action | Advantages | Disadvantages |
| Pseudoreceptor Modulation | BAMBI | Competitively inhibits ligand binding to functional receptors. | High specificity for the receptor complex. | Dual role as tumor promoter/suppressor necessitates careful patient selection. |
| Ligand Traps | Fresolimumab | Sequesters TGF-β ligands, preventing receptor activation. | Broad inhibition of TGF-β signaling. | Potential for off-target effects due to sequestration of all TGF-β isoforms. |
| Receptor Kinase Inhibitors | Galunisertib (LY2157299) | Small molecule inhibitor of TGFBR1 kinase activity. | Orally bioavailable. | Potential for off-target kinase inhibition. |
| Inhibitory SMAD Modulation | SMAD7 | Competes with R-SMADs for receptor binding and promotes receptor degradation. | Intracellular mechanism of action. | Delivery of genetic material can be challenging. |
Direct comparative studies of BAMBI modulation versus other TGF-β inhibitors are limited. However, the distinct mechanism of action of BAMBI as a pseudoreceptor offers a unique point of intervention at the cell surface, potentially leading to a different pharmacological profile compared to small molecules or ligand traps. The context-dependent role of BAMBI underscores the importance of biomarker-driven patient stratification for therapies targeting this pseudoreceptor.
Experimental Protocols
siRNA-Mediated Knockdown of BAMBI in Cancer Cells
This protocol describes the transient knockdown of BAMBI expression in cancer cell lines using small interfering RNA (siRNA).
Figure 2. Experimental workflow for siRNA-mediated knockdown of BAMBI.
Materials:
-
Cancer cell line of interest (e.g., SW480, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BAMBI-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Multi-well plates (e.g., 6-well or 96-well)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 100 pmol) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess BAMBI mRNA and protein levels by qRT-PCR and Western blotting, respectively.
-
Functional Assays: Perform downstream functional assays such as cell viability, migration, or invasion assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and transfect with BAMBI siRNA or control siRNA as described above.
-
At the desired time point (e.g., 24, 48, 72, 96 hours post-transfection), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells.
Procedure:
-
Culture cells to sub-confluency and then serum-starve for 12-24 hours.
-
Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in a serum-free medium and add them to the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion
Modulating the expression or function of the pseudoreceptor BAMBI presents a novel strategy for cancer therapy by targeting the TGF-β signaling pathway. The on-target effects of BAMBI are highly dependent on the specific cancer type, highlighting the need for a personalized medicine approach. While direct comparative data with other TGF-β inhibitors is still emerging, the unique mechanism of action of BAMBI warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate the on-target effects of BAMBI and other potential therapeutic agents in relevant cancer cell models.
References
A Comparative Analysis of TRPM2 Antagonists in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 2 (TRPM2) channel has emerged as a critical mediator of neuronal cell death in a range of neurological disorders. As a calcium-permeable ion channel activated by oxidative stress, its overactivation leads to cytotoxic calcium overload, a key event in the pathophysiology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke. Consequently, the development of TRPM2 antagonists is a promising therapeutic strategy for neuroprotection. This guide provides a comparative analysis of prominent TRPM2 antagonists, summarizing their performance based on available experimental data.
Overview of TRPM2 Signaling in Neurodegeneration
Under conditions of oxidative stress, intracellular levels of adenosine (B11128) diphosphate-ribose (ADPR) increase, which is the primary endogenous activator of the TRPM2 channel. This activation leads to a significant influx of calcium ions (Ca2+), disrupting intracellular calcium homeostasis. This cascade triggers a series of downstream events, including the activation of apoptotic pathways, mitochondrial dysfunction, and neuroinflammation, ultimately culminating in neuronal cell death.
Comparative Efficacy of TRPM2 Antagonists
The development of TRPM2 antagonists has progressed from non-selective, first-generation compounds to more specific molecules with improved therapeutic potential. This section compares the in vitro and in vivo efficacy of several key TRPM2 inhibitors.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various TRPM2 antagonists.
| Antagonist | IC50 Value (for TRPM2) | Target Selectivity | Reference |
| 2-APB | ~1 µM[1][2] | Non-selective (also affects other TRP channels and calcium channels)[3][4] | [1][2] |
| ACA | ~1.7 µM | Non-selective (inhibits other TRP channels and phospholipase A2) | |
| AG490 | Not explicitly reported for TRPM2; ~10 µM for JAK2[5] | Primarily a JAK2 inhibitor, also inhibits TRPM2[6] | [5][6] |
| A23 | Sub-micromolar | Selective for TRPM2 over TRPM8 and TRPV1[1][3] | [1][3] |
In Vivo Neuroprotective Effects
Preclinical studies in various animal models of neurodegenerative diseases have demonstrated the neuroprotective potential of TRPM2 antagonists. The table below provides a comparative overview of their in vivo efficacy.
| Antagonist | Animal Model | Disease Model | Dosing Regimen | Observed Neuroprotective Effects | Reference |
| 2-APB | Rat | Aβ-induced Alzheimer's Disease | 10 mg/kg, i.p. | Improved cognitive function, downregulated TRPM2 expression.[7][8] | [7][8] |
| AG490 | Mouse | 6-OHDA-induced Parkinson's Disease | Not specified | Prevented dopaminergic neuron loss and microglial activation; improved motor behavior.[9][10] | [9][10] |
| AG490 | Mouse | Neonatal Hypoxic-Ischemic Brain Injury | Not specified | Reduced brain damage and improved neurobehavioral performance.[11] | [11] |
| A23 | Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | 3 mg/kg, i.v. | Significantly reduced cerebral infarct volume.[12] | [12] |
| NAC | Rat | Global Cerebral Ischemia | 150 mg/kg/day | Reduced neuronal death, lipid peroxidation, and microglial activation.[4][7] | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of TRPM2 antagonists.
In Vitro Neuroprotection Assay
This protocol assesses the ability of a TRPM2 antagonist to protect cultured neurons from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of the TRPM2 antagonist for a specified period.
-
Induction of Oxidative Stress: An oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce neuronal damage.
-
Incubation: The cells are incubated for a duration sufficient to induce significant cell death in the control (untreated) group.
-
Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.
-
Data Analysis: The percentage of viable cells in the antagonist-treated groups is compared to the control group to determine the neuroprotective efficacy.
In Vivo Animal Models of Neurodegeneration
1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model is widely used to study the loss of dopaminergic neurons, a key pathological feature of Parkinson's disease.
-
Animal Preparation: Mice or rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. To ensure specific uptake by dopaminergic neurons, animals are often pre-treated with a norepinephrine (B1679862) uptake inhibitor (e.g., desipramine).
-
Antagonist Administration: The TRPM2 antagonist is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule (before or after the 6-OHDA lesion).
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (to measure forelimb asymmetry) and the apomorphine-induced rotation test.
-
Histological Analysis: After a designated period, the animals are euthanized, and their brains are processed for immunohistochemical analysis to quantify the extent of dopaminergic neuron loss in the substantia nigra and the striatum.
2. Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke
This model mimics the effects of a stroke followed by reperfusion.[16][17][18][19]
-
Surgical Procedure: Anesthesia is induced in a mouse or rat. The common carotid artery is exposed, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood supply to the brain.
-
Antagonist Treatment: The TRPM2 antagonist is administered, typically intravenously, either before the occlusion or after the onset of reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after the procedure using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the ischemic infarct.
Logical Comparison of TRPM2 Antagonist Generations
The development of TRPM2 antagonists has followed a logical progression from broad-spectrum inhibitors to more targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Melastatin 2 (TRPM2) Inhibition by Antioxidant, N-Acetyl-l-Cysteine, Reduces Global Cerebral Ischemia-Induced Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Melastatin 2 (TRPM2) Inhibition by Antioxidant, N-Acetyl-l-Cysteine, Reduces Global Cerebral Ischemia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TRPM2 by AG490 Is Neuroprotective in a Parkinson's Disease Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM2 enhances ischemic excitotoxicity by associating with PKCγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. tandfonline.com [tandfonline.com]
- 16. TRPM2: a candidate therapeutic target for treating neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 19. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Properties of Protocatechuic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Protocatechuic Acid (PCA) with its structural analog, 4-Hydroxybenzoic Acid (HBA). The information presented is based on in vitro experimental data, offering insights into the efficacy and mechanisms of action of PCA. This document is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating PCA as a potential therapeutic candidate.
Introduction to Protocatechuic Acid (PCA)
Protocatechuic acid (PCA), chemically known as 3,4-dihydroxybenzoic acid, is a phenolic acid naturally found in a variety of fruits, vegetables, and herbs.[1] It is also a major metabolite of more complex polyphenols, such as anthocyanins.[2][3] Due to its antioxidant, anti-inflammatory, and anti-apoptotic properties, PCA has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases.[4][5] In vitro studies have demonstrated its ability to protect neuronal cells from various stressors, including oxidative stress, nitrosative stress, and inflammation-induced apoptosis.[3][4][6]
Comparative In Vitro Efficacy of PCA
The neuroprotective effects of PCA have been evaluated against various neurotoxic insults and compared with other compounds, most notably 4-Hydroxybenzoic Acid (HBA), which differs from PCA by a single hydroxyl group.
Neuroprotection Against Oxidative and Nitrosative Stress
Oxidative and nitrosative stress are key pathological mechanisms in many neurodegenerative diseases. The ability of PCA and HBA to mitigate these stressors has been assessed in primary cerebellar granule neurons (CGNs).
| Stress Inducer | Compound | Concentration | Outcome | Reference |
| Hydrogen Peroxide (H₂O₂) | PCA | 200 µM | Significant protection against neuronal cell death | [3] |
| Hydrogen Peroxide (H₂O₂) | HBA | 200 µM | Significant protection against neuronal cell death | [3] |
| Nitrosative Stress | PCA | Not specified | Neuroprotective | [6] |
| Nitrosative Stress | HBA | Not specified | Not neuroprotective | [6] |
| Excitotoxicity (Glutamate) | PCA | Not specified | Not neuroprotective | [6] |
| Excitotoxicity (Glutamate) | HBA | Not specified | Neuroprotective | [6] |
Anti-Inflammatory Effects in Microglia
Neuroinflammation, primarily mediated by microglial cells, is a critical component of neurodegeneration. The anti-inflammatory properties of PCA and HBA have been investigated in lipopolysaccharide (LPS)-stimulated microglial cells.
| Assay | Compound | Outcome | Reference |
| Nitric Oxide (NO) Production | PCA | Effective reduction in NO production | [6] |
| Nitric Oxide (NO) Production | HBA | No effect on NO production | [6] |
Mechanisms of Action: Signaling Pathways
PCA exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways.
Anti-Inflammatory Signaling in Microglia
In response to inflammatory stimuli like LPS, PCA has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory mediators. This is achieved through the regulation of the NF-κB and MAPK signaling pathways.[7] Furthermore, PCA can modulate the SIRT1/NF-κB pathway, which contributes to its anti-neuroinflammatory effects and the attenuation of microglia-induced neuronal apoptosis.[8][9]
PCA Anti-Inflammatory Signaling Pathway
Pro-Survival Signaling in Neurons
PCA also promotes neuronal survival through the activation of pro-survival signaling pathways. It has been shown to modulate the PI3K/Akt pathway, which is a key regulator of cell survival and apoptosis.[1] Additionally, PCA can activate the Nrf2 pathway, a critical regulator of the antioxidant response, which helps to protect neurons from oxidative stress-induced damage.[10]
PCA Pro-Survival Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate the neuroprotective effects of PCA.
General Experimental Workflow
A typical workflow for assessing the neuroprotective potential of a compound like PCA involves several stages, from initial toxicity screening to mechanistic studies.
In Vitro Neuroprotection Experimental Workflow
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and culture until they reach 70-80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of PCA for a specified time (e.g., 2 hours) before adding a neurotoxic agent (e.g., H₂O₂).
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control (untreated) cells.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat the cells with PCA and a neurotoxic agent as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells again with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Quantification: Quantify the relative ROS levels as a percentage of the control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Nrf2) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The in vitro data strongly suggest that Protocatechuic Acid is a promising neuroprotective agent with multifaceted mechanisms of action. It demonstrates efficacy in mitigating oxidative and nitrosative stress, as well as in suppressing neuroinflammation.[3][6] Its distinct profile compared to 4-Hydroxybenzoic Acid, particularly its superior anti-inflammatory and anti-nitrosative stress properties, highlights the significance of its chemical structure.[6] The modulation of key signaling pathways such as NF-κB, MAPKs, PI3K/Akt, and Nrf2 provides a solid basis for its neuroprotective effects.[1][7][10] Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of PCA in the context of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocatechuic Acid Inhibits Inflammatory Responses in LPS-Stimulated BV2 Microglia via NF-κB and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Protocatechuic acid inhibits inflammatory responses in LPS-activated BV2 microglia via regulating SIRT1/NF-κB pathway contributed to the suppression of microglial activation-induced PC12 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the BamA-BamB Interaction in Salmonella: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria is a critical process for bacterial survival, virulence, and drug resistance. In Salmonella, a key pathogen of global concern, this process is primarily mediated by the β-barrel assembly machinery (BAM) complex. Understanding the intricate protein-protein interactions within this complex is paramount for developing novel antimicrobial strategies. This guide provides a comparative overview of experimental methods to confirm and characterize the interaction between two central components of this machinery: BamA and BamB.
The BamA-BamB Interaction: A Critical Link in OMP Assembly
The BAM complex is comprised of the integral outer membrane protein BamA and four accessory lipoproteins: BamB, BamC, BamD, and BamE. BamA forms the core channel for OMP insertion, while the lipoproteins are thought to regulate its activity. The interaction between the lipoprotein BamB and the POTRA domains of BamA is considered a crucial, albeit non-essential, step for the efficient folding and insertion of OMPs.[1][2] Studies in Salmonella Enteritidis have demonstrated that while the BamA-BamB interaction is not absolutely required for OMP biogenesis or virulence, specific residues are critical for maintaining this interaction and overall BamB function.[1][3][4]
Quantitative Analysis of the BamA-BamB Interaction
Experimental data from co-immunoprecipitation studies in S. Enteritidis have elucidated the importance of specific amino acid residues in BamB for its interaction with BamA. The following table summarizes the relative amount of BamA that co-immunoprecipitates with various BamB mutants, providing a quantitative measure of the interaction strength. A reduction in the co-immunoprecipitated BamA indicates a weakened interaction.
| BamB Variant | Key Amino Acid Substitution(s) | Relative BamA Co-immunoprecipitation (%) | Phenotypic Impact on Salmonella | Reference |
| Wild-Type BamB | None | 100% (Control) | Normal OMP assembly and virulence | [1] |
| BamB L173S | Leucine to Serine at position 173 | ~100% | No significant impairment of interaction | [1] |
| BamB R176A | Arginine to Alanine at position 176 | ~100% | No significant impairment of interaction | [1] |
| BamB D227A | Aspartic acid to Alanine at position 227 | ~100% | No significant impairment of interaction in Salmonella (unlike in E. coli) | [1][4] |
| BamB D229A | Aspartic acid to Alanine at position 229 | Significantly Reduced | Dramatically impaired BamA/BamB interaction | [1] |
| BamB L173S, L175S, R176A | Triple substitution | Significantly Reduced | Dramatically impaired BamA/BamB interaction and all BamB-related functions | [1][3] |
Data are qualitatively summarized from Western blot results presented in Namdari et al., 2012.
Experimental Protocols for Interaction Confirmation
Two primary methods for confirming the BamA-BamB interaction in vivo are co-immunoprecipitation and in vivo cross-linking coupled with mass spectrometry. Below are detailed protocols for each.
Method 1: Co-Immunoprecipitation (Co-IP)
This technique relies on using an antibody to pull down a specific protein ("bait," e.g., BamB) and any associated proteins ("prey," e.g., BamA) from a cell lysate.
Experimental Workflow:
Detailed Protocol (adapted from Namdari et al., 2012): [1][2]
-
Bacterial Growth and Lysis:
-
Grow S. Enteritidis strains (e.g., wild-type, ΔbamB, and ΔbamB complemented with BamB variants) in LB medium to the desired optical density.
-
Harvest approximately 40 mL of bacterial culture by centrifugation.
-
Resuspend the cell pellet in 300 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1 mM EDTA, 0.1% Triton X-100, 0.35 µM lysozyme).
-
Incubate on ice to allow for efficient lysis.
-
Clarify the lysate by centrifugation to pellet cell debris. The supernatant contains the total protein extract.
-
-
Immunoprecipitation:
-
Quantify the protein concentration in the supernatant. Use a standardized amount (e.g., 11 mg) of total protein for each sample.
-
Incubate the protein lysate with a polyclonal anti-BamB serum for several hours at 4°C with gentle rotation. A control sample without the primary antibody should be included.
-
Add Protein A or Protein G Sepharose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer (or a more stringent wash buffer) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Perform a Western blot analysis, probing the membrane with polyclonal anti-BamA and anti-BamB antibodies to detect the presence of both proteins in the immunoprecipitated sample.
-
Method 2: In Vivo Cross-linking and Tandem Affinity Purification (TAP)
This method provides a more robust approach for capturing both stable and transient protein interactions by covalently linking interacting proteins within the living cell before purification.
Experimental Workflow:
Detailed Protocol (adapted from Chowdhury et al., 2009):
-
Strain Construction and Growth:
-
Engineer a Salmonella strain to express BamB with a C-terminal tandem affinity tag, such as a Histidine-Biotin-Histidine (HBH) tag.
-
Grow the engineered strain in appropriate media to mid-log phase.
-
-
In Vivo Cross-linking:
-
Add formaldehyde (B43269) directly to the culture to a final concentration of 1% and incubate for 10 minutes at 30°C.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Harvest the cells by centrifugation and wash with cold deionized water.
-
-
Cell Lysis and Denaturing Purification:
-
Lyse the cells under fully denaturing conditions using a buffer containing 8 M urea (B33335) (e.g., 8 M urea, 300 mM NaCl, 50 mM NaH₂PO₄, 0.5% Nonidet P-40, pH 8.0).
-
Perform a two-step affinity purification:
-
First Purification (Ni-NTA): Incubate the lysate with Ni-NTA agarose (B213101) beads to bind the histidine tag. Wash extensively under denaturing conditions. Elute the proteins.
-
Second Purification (Streptavidin): Incubate the eluate with streptavidin beads to bind the biotin (B1667282) tag. Perform stringent washes.
-
-
-
Protein Identification:
-
Elute the final protein complexes or perform an on-bead tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were cross-linked to the BamB bait protein by searching the MS/MS data against a Salmonella protein database.
-
Comparison of Methods
| Feature | Co-Immunoprecipitation (Co-IP) | In Vivo Cross-linking & TAP |
| Principle | Pull-down of native protein complexes using an antibody. | Covalent stabilization of interactions in living cells followed by purification. |
| Interaction Type | Best for stable, strong interactions. | Captures both stable and transient/weak interactions. |
| Conditions | Non-denaturing (native) conditions during pull-down. | Fully denaturing conditions during purification. |
| Background | Can have higher background from non-specific antibody binding. | Lower background due to high stringency washes and dual affinity steps. |
| Detection | Western Blotting (requires specific antibodies for prey). | Mass Spectrometry (unbiased identification of all interacting partners). |
| Throughput | Low to medium. | High-throughput potential. |
Alternatives to the BamA-BamB Interaction
While the BamA-BamB interaction is a key focus, a complete understanding requires considering the broader context of the BAM complex and alternative machinery.
-
The BamCDE Subcomplex: The lipoproteins BamC, BamD, and BamE form a stable subcomplex that interacts with the fifth POTRA domain of BamA. This interaction is distinct from the BamA-BamB interface. BamD is essential in E. coli but has been shown to be non-essential in Salmonella, where it plays a role in the expression of Type III Secretion Systems (T3SS).
-
The TamAB Complex: Recent research (2024) has highlighted the role of another outer membrane protein assembly machine, the Translocation and Assembly Module (TamAB), in Salmonella. Under the harsh conditions inside macrophages where the BAM complex may be compromised, the TamAB system is upregulated and contributes to outer membrane homeostasis and pathogenesis. This suggests a functional redundancy or compensatory mechanism for OMP assembly in Salmonella.
Signaling and Logical Relationships
The following diagram illustrates the logical flow of confirming a protein-protein interaction, from initial hypothesis to final validation, integrating the methodologies discussed.
This guide provides a framework for investigating the BamA-BamB interaction in Salmonella. The choice of methodology will depend on the specific research question, with co-immunoprecipitation being a classic technique for initial validation and cross-linking mass spectrometry offering a powerful, unbiased discovery tool. By combining these approaches with functional assays, researchers can continue to unravel the complexities of outer membrane biogenesis, paving the way for new therapeutic interventions.
References
- 1. A method for investigating protein-protein interactions related to Salmonella Typhimurium pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A method for investigating protein-protein interactions related to salmonella typhimurium pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comparative Guide to the Phenotypes of BamB and Other Bam Gene Knockouts
For Researchers, Scientists, and Drug Development Professionals
The β-barrel assembly machinery (BAM) complex is essential for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a prime target for novel antibiotic development. This guide provides a comparative analysis of the phenotypes resulting from the knockout of bamB and other accessory lipoproteins of the BAM complex, namely bamC, bamD, and bamE, in Escherichia coli. While BamA and BamD are essential for viability, the non-essential lipoproteins BamB, BamC, and BamE play crucial, albeit distinct, roles in the efficiency and regulation of OMP assembly.[1][2][3]
Phenotypic Comparison of Bam Gene Knockouts
The individual deletion of non-essential bam genes results in varying degrees of phenotypic changes. Notably, the knockout of bamB generally leads to more pronounced defects compared to bamC or bamE knockouts. The simultaneous deletion of bamB and bamE results in a synthetic lethal phenotype, highlighting their partially redundant but critical functions.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the phenotypes of single knockouts of bamB, bamC, and bamE. Data for bamD is presented for depletion conditions due to its essential nature. Direct comparative data under identical conditions is limited in the literature; therefore, these tables are compiled from multiple sources and should be interpreted with consideration of potential variations in experimental setups.
Table 1: Growth Rate Comparison
| Gene Knockout/Depletion | Relative Growth Rate (Compared to Wild-Type) | Reference |
| ΔbamB | Reduced | [5] |
| ΔbamC | Minimally affected to no significant change | [1] |
| bamD (depletion) | Severe growth defect leading to cell death | [6] |
| ΔbamE | Minimally affected to no significant change | [1][2] |
Table 2: Outer Membrane Permeability
| Gene Knockout | Outer Membrane Permeability Phenotype | Reference |
| ΔbamB | Increased permeability to hydrophobic agents (e.g., novobiocin, rifampicin) | [7][8] |
| ΔbamC | Modest increase in permeability | [7] |
| ΔbamE | Minimal to no change in permeability | [4] |
Table 3: Antibiotic Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)
| Gene Knockout | Vancomycin | Rifampicin | Gentamicin | Polymyxin (B74138) B | Reference |
| ΔbamB | Increased Susceptibility | Increased Susceptibility | Increased Susceptibility | Increased Susceptibility | [8][9] |
| ΔbamC | No significant change | No significant change | No significant change | No significant change | [9] |
| ΔbamE | No significant change | No significant change | No significant change | No significant change | [9] |
Note: Specific MIC values are highly dependent on the E. coli strain and the specific experimental conditions. The table indicates the general trend of susceptibility changes.
Table 4: Outer Membrane Protein (OMP) Assembly
| Gene Knockout | Effect on OMP Assembly | Reference |
| ΔbamB | Defective in the assembly of a subset of OMPs, particularly high-abundance porins (e.g., OmpC, OmpF, LamB).[10] Essential for the assembly of OMPs with 16 or more β-strands.[3][11] | |
| ΔbamC | Not required for the assembly of any tested OMPs in vitro.[3][11] | |
| ΔbamE | Required for the full efficiency of assembly of all tested OMPs.[3][11] Enhances the stability of the essential subunit binding.[3][11] |
Signaling Pathways and Regulatory Roles
The BAM complex lipoproteins are involved in intricate signaling pathways, most notably the Rcs (Regulator of Capsule Synthesis) stress response. The deletion of different bam genes can lead to the accumulation of unfolded OMPs, which in turn activates envelope stress responses like the σE pathway.
Caption: Signaling pathways affected by Bam gene knockouts.
Experimental Workflows
Standard experimental procedures are crucial for the comparative analysis of these knockout strains. Below are diagrams illustrating the workflows for key experiments.
Caption: Key experimental workflows for phenotypic comparison.
Detailed Experimental Protocols
Construction of Gene Knockouts
Gene knockouts in E. coli are commonly constructed using the λ Red recombinase system, followed by P1 transduction to move the deletion into the desired strain background. The Keio collection provides a resource of single-gene knockout mutants for many non-essential genes.
-
Preparation of Electrocompetent Cells: Grow E. coli strain carrying the pKD46 plasmid (expressing λ Red recombinase) at 30°C in SOB medium with ampicillin (B1664943) and L-arabinose to induce recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
-
Generation of Deletion Cassette: Amplify the kanamycin (B1662678) resistance cassette from the pKD4 or pKD13 plasmid using PCR primers with 5' extensions homologous to the regions flanking the target gene.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection and Verification: Select for transformants on LB agar (B569324) plates containing kanamycin. Verify the correct insertion of the resistance cassette by PCR using primers flanking the target gene.
-
P1 Transduction: Prepare a P1 lysate from the confirmed knockout strain and use it to transduce the deletion into the desired genetic background (e.g., BW25113). Select for transductants on kanamycin plates and verify the deletion by PCR.
Growth Curve Analysis
-
Inoculation: Inoculate 5 mL of LB broth with single colonies of the wild-type and each mutant strain. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight cultures to an OD600 of 0.05 in fresh LB broth in a 96-well microplate.
-
Incubation and Measurement: Incubate the microplate in a plate reader at 37°C with continuous shaking. Measure the OD600 every 15-30 minutes for 12-24 hours.
-
Data Analysis: Plot the average OD600 values against time for each strain. Calculate the maximum growth rate from the logarithmic phase of the growth curve.
Outer Membrane Permeability Assay (NPN Uptake)
The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess outer membrane permeability.
-
Cell Preparation: Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5). Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
NPN Addition: Add NPN to a final concentration of 10 µM to 2 mL of the cell suspension and mix.
-
Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Permeabilization (Optional Polymyxin B): To measure the effect of a known permeabilizing agent, add polymyxin B (final concentration 1-10 µg/mL) and monitor the increase in fluorescence. The initial fluorescence of the mutant strains in the absence of polymyxin B can be compared to the wild-type to assess baseline permeability.
-
Data Analysis: The increase in fluorescence intensity corresponds to the uptake of NPN and reflects the degree of outer membrane permeability.
Antibiotic Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Antibiotic Dilutions: Prepare two-fold serial dilutions of the desired antibiotics in Mueller-Hinton broth in a 96-well microplate.
-
Inoculum Preparation: Dilute overnight bacterial cultures in Mueller-Hinton broth to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Outer Membrane Protein (OMP) Profile Analysis
-
Outer Membrane Isolation: Grow bacterial cultures to late-log phase. Harvest cells and resuspend in Tris-HCl buffer. Lyse the cells by sonication or French press. Remove unbroken cells by low-speed centrifugation. Collect the total membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer containing Triton X-100 to selectively solubilize the inner membrane. Collect the insoluble outer membrane fraction by ultracentrifugation.
-
Protein Quantification: Quantify the protein concentration of the outer membrane fractions using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Solubilize equal amounts of OMP samples in Laemmli sample buffer and separate them on a 12% SDS-polyacrylamide gel.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize the overall OMP profile.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Probe the membrane with specific primary antibodies against target OMPs (e.g., OmpA, OmpC, LamB) and a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Compare the protein band intensities between the wild-type and mutant strains to identify differences in OMP levels.
References
- 1. A minimum functional form of the Escherichia coli BAM complex constituted by BamADE assembles outer membrane proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation-specific labeling of BamA and suppressor analysis suggest a cyclic mechanism for β-barrel assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Categorization of Escherichia coli outer membrane proteins by dependence on accessory proteins of the β-barrel assembly machinery complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substitutions in the BamA β-Barrel Domain Overcome the Conditional Lethal Phenotype of a ΔbamB ΔbamE Strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bam complex associated proteins in Escherichia coli are functionally linked to peptidoglycan biosynthesis, membrane fluidity and DNA replication [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. β-Barrel Assembly Machinery (BAM) Complex as Novel Antibacterial Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the Roles of BamB and Its Interaction with BamA in Outer Membrane Biogenesis, T3SS Expression and Virulence in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in the essential outer membrane protein BamA contribute to Escherichia coli resistance to the antimicrobial peptide TAT-RasGAP317-326 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BamB and outer membrane biogenesis – The Achilles' heel for targeting Klebsiella infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Categorization of Escherichia coli outer membrane proteins by dependence on accessory proteins of the β-barrel assembly machinery complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Scaffold: Validating BamB's Crucial Role in the BAM Complex
A Comparative Guide for Researchers and Drug Development Professionals
The β-barrel assembly machinery (BAM) complex is a critical component in Gram-negative bacteria, responsible for the insertion and folding of outer membrane proteins (OMPs). Within this intricate machinery, the lipoprotein BamB has been proposed to function as a key scaffold protein. This guide provides an objective comparison of the BAM complex's performance with and without BamB, supported by experimental data, to elucidate its scaffolding role.
The Scaffolding Hypothesis: BamB's Structural and Functional Significance
BamB, a 40 kDa lipoprotein, possesses an eight-bladed β-propeller fold, a structure homologous to eukaryotic WD40 repeat proteins known for their role as platforms in larger protein complexes[1][2][3]. This structural similarity is the cornerstone of the hypothesis that BamB acts as a scaffold within the BAM complex. It is proposed that BamB interacts with the periplasmic domains of the central component, BamA, thereby optimally orienting them for efficient interaction with other BAM components and incoming OMP substrates[1][2][3]. While not essential for the viability of E. coli, the absence of BamB significantly impairs the folding efficiency of certain OMPs, highlighting its important, albeit non-essential, function[1][3].
Performance Comparison: BAM Complex With and Without BamB
The functional contribution of BamB to the BAM complex can be best understood by comparing the efficiency of OMP assembly in its presence and absence. While direct kinetic data is often complex to standardize across different studies, a qualitative and semi-quantitative comparison based on reconstituted systems and in vivo observations demonstrates the significant enhancement provided by BamB.
| Feature | BAM Complex (BamA-E) | BAM Complex lacking BamB (ΔBamB) | Rationale for Difference | Supporting Evidence |
| OMP Folding Efficiency | High | Reduced for specific OMPs | BamB is thought to stabilize the conformation of BamA's POTRA domains, facilitating substrate recognition and processing. | In vitro reconstitution assays show a marked decrease in the folding rate of model OMPs when BamB is absent.[1][3] |
| Complex Stability | Stable | Potentially altered dynamics | BamB's interaction with multiple POTRA domains of BamA contributes to the overall stability and organization of the periplasmic components of the BAM complex. | Deletion of BamB can affect the interactions between BamA and other accessory lipoproteins.[4] |
| Substrate Specificity | Broad | Narrower or less efficient for a subset of OMPs | The scaffolding function of BamB may be more critical for the efficient folding of OMPs with complex topologies or specific recognition sequences. | While the core machinery can process many OMPs, the absence of BamB leads to significant defects in the assembly of a subset of porins.[5] |
| Interaction with BamA | Direct interaction with POTRA domains 2, 3, and 4 | No interaction | This interaction is central to BamB's proposed scaffolding function, orienting the flexible POTRA domains. | Mutagenesis and structural studies have mapped the interaction interfaces between BamB and the POTRA domains of BamA.[1][4] |
The Core Functional Unit: A Minimalist View
Recent studies have suggested that the core functional unit of the BAM complex is comprised of BamA, BamD, and BamE (BamADE)[6]. In this context, BamB and BamC are considered to enhance the efficiency of this core machine and have partially redundant functions[6].
| BAM Complex Composition | Relative OMP Assembly Efficiency | Key Takeaway |
| BamA-E (Wild-type) | +++ | The complete complex provides the highest level of efficiency. |
| BamADE | ++ | Forms the minimal functional core for OMP assembly. |
| BamADE + BamB | +++ | The addition of BamB significantly enhances the efficiency of the core complex. |
| BamADE + BamC | ++ | BamC also enhances efficiency, but in some contexts, its effect is less pronounced than BamB's. |
| ΔBamB | ++ | Reduced efficiency compared to wild-type, but still functional. |
| ΔBamC | ++ | Similar to ΔBamB, indicating some functional overlap. |
| ΔBamBΔBamC | + | A significant decrease in efficiency, highlighting their combined importance. |
Experimental Validation: Protocols and Workflows
The validation of BamB's scaffolding role relies on a combination of structural biology, biochemistry, and genetics. Below are summaries of key experimental protocols.
Co-immunoprecipitation to Verify BamA-BamB Interaction
-
Objective: To confirm the direct physical interaction between BamB and BamA within the native cellular environment.
-
Methodology:
-
Grow E. coli cells expressing tagged versions of BamA or BamB (e.g., His-tag, FLAG-tag).
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with antibodies specific to the tag on the bait protein (e.g., anti-FLAG antibodies).
-
Use protein A/G beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using antibodies against the prey protein (e.g., anti-BamA or anti-BamB).
-
In Vitro OMP Folding Assay
-
Objective: To quantitatively assess the effect of BamB on the rate of OMP folding and insertion into a lipid bilayer.
-
Methodology:
-
Purify the complete BAM complex (BamA-E) and a complex lacking BamB (ΔBamB).
-
Reconstitute the purified complexes into proteoliposomes.
-
Denature a model OMP substrate (e.g., OmpT, EspP) in urea.
-
Initiate the folding reaction by diluting the denatured OMP into a reaction buffer containing the proteoliposomes.
-
At various time points, stop the reaction and analyze the folding status of the OMP. This can be done by:
-
SDS-PAGE mobility shift: Folded OMPs migrate differently than unfolded ones.
-
Protease protection assay: The folded barrel is resistant to protease digestion.
-
-
Quantify the amount of folded OMP at each time point to determine the folding rate.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution structure of BamB and the entire BAM complex to visualize the interaction interfaces.
-
Methodology:
-
Overexpress and purify BamB or the entire BAM complex.
-
For X-ray crystallography, crystallize the protein/complex and collect diffraction data at a synchrotron source.
-
For Cryo-EM, vitrify the sample on EM grids and collect images using a transmission electron microscope.
-
Process the data to solve the three-dimensional structure.
-
Visualizing the Process and Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow of OMP biogenesis via the BAM complex.
Caption: Experimental workflow for validating BamB's role.
References
- 1. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Big BAM Theory: An Open and Closed Case? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of BamB suggests interactions with BamA and its role within the BAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly of Outer Membrane β-Barrel Proteins: the Bam Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A minimum functional form of the Escherichia coli BAM complex constituted by BamADE assembles outer membrane proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: Two Different Approaches to Halting Metastasis
A Comparative Guide to the Anti-Metastatic Efficacy of Id4/BMP Pathway Modulators and BRD4 Inhibitors
For researchers and professionals in drug development, identifying potent anti-metastatic compounds is a critical goal in cancer therapy. This guide provides a comparative overview of two distinct classes of anti-metastatic agents: modulators of the Inhibitor of DNA-Binding Protein 4 (Id4)/Bone Morphogenetic Protein (BMP) pathway and Bromodomain and Extra-Terminal (BET) protein inhibitors, with a focus on the well-characterized BRD4 inhibitor, JQ1. While direct comparative studies are limited, this guide synthesizes available experimental data to offer insights into their respective efficacies and mechanisms of action.
Id4/BMP Pathway: Promoting an Epithelial State
The Id4/BMP signaling axis plays a crucial role in regulating the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Overexpression of Id4 has been shown to suppress cancer metastasis by promoting a more epithelial, less migratory phenotype in cancer cells. Id4 achieves this by binding to and inhibiting the function of pro-mesenchymal transcription factors such as Slug. This sequestration of Slug prevents it from repressing E-cadherin expression, a critical component of cell-cell adhesion. The restoration of E-cadherin expression leads to a mesenchymal-epithelial transition (MET), thereby reducing the invasive and migratory capabilities of cancer cells[1][2].
Conversely, BMPs, such as BMP4, can have context-dependent roles in metastasis. While some studies suggest BMP4 can suppress metastasis, others indicate it may promote invasion. Noggin, a natural antagonist of BMPs, can inhibit the migration and invasion of cancer cells stimulated by certain BMPs[3].
BRD4 Inhibition: Disrupting Oncogenic Transcription
BRD4 is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, including c-Myc, which is heavily implicated in cell proliferation and metastasis. BRD4 inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption leads to the downregulation of oncogenic transcriptional programs that are essential for metastatic progression[4][5][6]. The anti-metastatic effects of BRD4 inhibition are often linked to the suppression of EMT-related transcription factors and the modulation of the tumor microenvironment. However, it is noteworthy that some studies have reported paradoxical effects, where JQ1 may promote invasion in certain cancer types[7][8][9][10].
Quantitative Data on Anti-Metastatic Efficacy
The following tables summarize the available quantitative data from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in cell lines, animal models, and experimental conditions.
Table 1: In Vitro Efficacy - Inhibition of Cell Migration and Invasion
| Compound/Target | Cancer Type | Assay | Efficacy | Citation |
| Id4 Overexpression | Colorectal Cancer | Invasion Assay | Significant inhibition of HCT116 cell invasion | [2][11] |
| Lung Cancer | Invasion Assay | Significant inhibition of CL1-5 and H1299 cell invasion | [1] | |
| Noggin | Prostate Cancer | Migration & Invasion Assay | Inhibited BMP-2 and -4 stimulated migration and invasion of PC-3 cells | [3] |
| Lung Cancer | Migration Assay | Knockdown in M0 cells suppressed cell migration | [12][13] | |
| BRD4 Inhibitor (JQ1) | Oral Squamous Cell Carcinoma | Invasion Assay | Dose-dependent reduction in Cal27 cell invasion | [4] |
| Hepatocellular Carcinoma | Migration & Invasion Assay | Silencing BRD4 significantly inhibited HepG2 cell migration and invasion | [5] | |
| Colorectal Cancer | Migration & Invasion Assay | MS417 (BRD4i) inhibited migration and invasion of HT29 and SW620 cells | [6][14] | |
| Esophageal Squamous Cell Carcinoma | Migration Assay | Increased cell migration in KYSE-450 and KYSE-150 cells | [8][15] | |
| Prostate Cancer | Invasion Assay | Promoted invasion of multiple prostate cancer cell lines | [7] |
Table 2: In Vivo Efficacy - Inhibition of Metastasis in Mouse Models
| Compound/Target | Cancer Type | Animal Model | Efficacy | Citation |
| Id4 Overexpression | Colorectal Cancer | Nude Mice (Xenograft) | Inhibited tumor growth and metastasis | [2][11] |
| Lung Cancer | Nude Mice (Tail Vein Injection) | Significantly decreased the number of metastatic tumor nodules | [1] | |
| Noggin Overexpression | Prostate Cancer | SCID Mice (Intratibial Injection) | Inhibited the expansion of osteolytic lesions | [3] |
| Lung Cancer | SCID Mice (Subcutaneous & Intratibial) | Inhibited formation of osteoblastic lesions and in vivo tumor growth | [16] | |
| BRD4 Inhibitor (JQ1) | Non-Small Cell Lung Cancer | Kras Mutant Mice | Partial response in 100% of treated animals ( >30% reduction in tumor volume) | [17] |
| Colorectal Cancer | Nude Mice (Splenic Injection) | 40% of mice treated with MS417 (BRD4i) exhibited liver metastasis vs. 100% in control | [6] | |
| Breast Cancer | Nude Mice (Tail Vein Injection) | Significantly decreased number and size of lung tumors | [18] | |
| Prostate Cancer | Metastatic Mouse Model | Enhanced prostate cancer cell metastasis to lymph nodes | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which Id4 and BRD4 inhibitors exert their anti-metastatic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of noggin inhibits BMP-mediated growth of osteolytic prostate cancer lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BRD4 induces cell migration and invasion in HCC cells through MMP-2 and MMP-9 activation mediated by the Sonic hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of bromodomain-containing protein 4 enhances the migration of esophageal squamous cell carcinoma cells by inducing cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Id4 Suppresses the Growth and Invasion of Colorectal Cancer HCT116 Cells through CK18-Related Inhibition of AKT and EMT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BIOM-06. NOGGIN CONTRIBUTES TO BRAIN METASTATIC COLONIZATION OF LUNG CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of bromodomain-containing protein 4 enhances the migration of esophageal squamous cell carcinoma cells by inducing cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mixed metastatic lung cancer lesions in bone are inhibited by noggin overexpression and Rank:Fc administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of BET bromodomain inhibition in Kras-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BAMB-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of BAMB-4 (N-1,2-benzisoxazol-3-yl-4-methyl-benzamide), a compound utilized in scientific research.
Immediate Safety and Disposal Plan
The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste.[3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste containers.[1][2] The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration conducted by a licensed hazardous waste management company.[5]
Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][4]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, and glassware).
-
Segregate this compound waste from other chemical waste to avoid inadvertent reactions.[6] Specifically, keep solid and liquid waste in separate containers.[4] Do not mix with incompatible materials.
2. Container Selection and Labeling:
-
Use a sturdy, leak-proof waste container made of a material compatible with the chemical.[6]
-
The container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound (N-1,2-benzisoxazol-3-yl-4-methyl-benzamide)."[6]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.[5][6]
-
Store the container in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][6] This area should be away from general lab traffic and clearly marked.
4. Final Disposal:
-
Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[1][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Data on Potential Hazards
The following table summarizes potential hazards based on the constituent chemical classes of this compound, benzamide (B126) and benzisoxazole. This information is critical for understanding the safety precautions required.
| Hazard Classification | Description | Associated Chemical Class | Precaution |
| Acute Toxicity, Oral | May be harmful if swallowed. | Benzamide | Do not ingest. If swallowed, seek immediate medical attention. |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | Benzamide, Benzisoxazole | Avoid contact with skin and eyes. Wear appropriate PPE.[7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Benzamide | Handle with extreme care, avoiding any direct contact or aerosol generation. |
| Combustibility | May be a combustible liquid or solid.[7] | 1,2-Benzisoxazole | Keep away from heat, sparks, and open flames.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for BAMB-4
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling BAMB-4 (CAS No. 891025-25-5), a competitive inhibitor of inositol-trisphosphate 3-kinase A (ITPKA).[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Physical and Chemical Properties
This compound is a solid substance with the formal name N-1,2-benzisoxazol-3-yl-4-methyl-benzamide and a molecular formula of C₁₅H₁₂N₂O₂.[1] A comprehensive understanding of its properties is the first step in safe handling.
| Property | Value |
| CAS Number | 891025-25-5 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.3 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml[1] |
| Storage | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent)[2] |
| Stability | ≥ 4 years[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, and ensure skin is not exposed. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research environment, from receiving to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
1. Preparation and Storage of Stock Solutions:
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes or vials, calibrated pipettes, vortex mixer.
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., for a 10 mM stock in DMSO, add the calculated volume of DMSO to the weighed powder).
-
Vortex the solution until the this compound is completely dissolved. Sonication may be recommended to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term stability.[2]
-
2. Use in Cell Culture:
-
Objective: To treat cells with this compound to study its biological effects.
-
Materials: Prepared this compound stock solution, cell culture medium, sterile pipette tips, cell culture plates with seeded cells.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions if necessary to achieve low final concentrations accurately.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired time period under standard cell culture conditions.
-
Following incubation, proceed with the planned downstream analysis.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Chemical Waste:
-
Unused this compound powder and stock solutions should be disposed of as chemical waste.
-
Keep the chemical in suitable and closed containers for disposal.[3]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Cell culture medium containing this compound should be collected and disposed of as liquid chemical waste.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and guidelines.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
